4-tert-Butylphenylhydrazine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-tert-butylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-10(2,3)8-4-6-9(12-11)7-5-8;/h4-7,12H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTESCYNPUGSWKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926096 | |
| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128231-55-0 | |
| Record name | (4-tert-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20926096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-tert-butylphenylhydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-tert-butylphenylhydrazine hydrochloride, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals. This document details the chemical properties, a common synthetic route with a detailed experimental protocol, and a summary of its characterization through spectroscopic methods.
Chemical Properties and Data
This compound is a stable, crystalline solid. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₇ClN₂ | [1] |
| Molecular Weight | 200.71 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [3] |
| Melting Point | 212-216 °C (decomposes) | [4] |
| CAS Number | 36600-66-5 | [2] |
| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | [1] |
Synthesis of this compound
The most common and established method for the synthesis of this compound involves a two-step process starting from 4-tert-butylaniline. The first step is the diazotization of the primary amine, followed by the reduction of the resulting diazonium salt.
A general workflow for this synthesis is depicted in the following diagram:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 4-tert-butylaniline.
Materials:
-
4-tert-Butylaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ice
Procedure:
Step 1: Diazotization of 4-tert-Butylaniline
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-tert-butylaniline in concentrated hydrochloric acid, maintaining the temperature at 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. The addition rate should be controlled to maintain the reaction temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the completion of the diazotization reaction. The resulting solution contains the 4-tert-butylbenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate beaker, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
After the addition is complete, a precipitate of this compound will form.
-
Continue stirring the mixture for an additional hour in the ice bath.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.
-
Dry the product under vacuum to obtain this compound as a crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their chemical environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | s | 9H | Protons of the tert-butyl group (-C(CH₃)₃) |
| ~7.0-7.4 | m | 4H | Aromatic protons |
| ~8.5 | br s | 1H | -NH- proton |
| ~10.4 | s | 3H | -NH₃⁺ protons |
¹³C NMR: The carbon-13 NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~31 | Carbons of the methyl groups in the tert-butyl group |
| ~34 | Quaternary carbon of the tert-butyl group |
| ~115-130 | Aromatic carbons |
| ~145-150 | Aromatic carbon attached to the hydrazine group |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule. The following diagram illustrates the expected signaling pathway for the functional groups.
Caption: Expected FTIR vibrational frequencies for this compound.
Interpretation of Key Peaks:
-
~3200-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).
-
~3300-3200 cm⁻¹: These sharp to medium peaks correspond to the N-H stretching of the hydrazine (-NHNH₂) group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~2960-2870 cm⁻¹: Aliphatic C-H stretching from the tert-butyl group.
-
~1600 and 1500 cm⁻¹: Aromatic C=C ring stretching vibrations.
-
~1600-1500 cm⁻¹: N-H bending vibrations of the ammonium group.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound.
The logical relationship of the fragmentation is shown below:
Caption: Plausible fragmentation pathway in EI-MS.
Interpretation of Key Fragments:
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the free base (C₁₀H₁₆N₂) at m/z 164.
-
[M-15]⁺: Loss of a methyl radical (-CH₃) from the tert-butyl group, resulting in a fragment at m/z 149. This is often a prominent peak.
-
[M-28]⁺: Loss of a neutral nitrogen molecule (N₂) is a characteristic fragmentation of hydrazines, leading to a peak at m/z 136.
-
[M-43]⁺: Loss of the entire tert-butyl group (-C(CH₃)₃), giving a fragment at m/z 121.
-
m/z 57: A peak corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺).
Safety Information
This compound is irritating to the eyes, respiratory system, and skin.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the procedures based on their specific laboratory conditions and safety protocols.
References
(4-tert-butylphenyl)hydrazine hydrochloride IUPAC name and CAS number
An In-depth Technical Guide to (4-tert-butylphenyl)hydrazine hydrochloride for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on (4-tert-butylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry and pharmaceutical development. This document outlines its chemical identity, properties, and significant applications, with a focus on its role in the Fischer indole synthesis and the production of celecoxib. Detailed experimental protocols and reaction pathway visualizations are included to support researchers in their laboratory work.
Chemical Identity and Properties
(4-tert-butylphenyl)hydrazine hydrochloride is a substituted hydrazine salt widely used as a precursor in the synthesis of various heterocyclic compounds.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride[1] |
| 1-(4-tert-butylphenyl)hydrazine hydrochloride | |
| CAS Number | 128231-55-0[1][2] |
| 36600-66-5[3][4] | |
| Molecular Formula | C₁₀H₁₇ClN₂ |
| Molecular Weight | 200.71 g/mol [3] |
| InChI Key | VTESCYNPUGSWKG-UHFFFAOYSA-N[1] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)NN.Cl[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to off-white or light brown crystalline solid/powder.[4] |
| Melting Point | 212-216 °C (decomposes).[5] |
| Solubility | Soluble in polar solvents such as water and alcohols.[4] |
| Storage | Store in an inert atmosphere at room temperature.[5] |
Synthesis and Applications
(4-tert-butylphenyl)hydrazine hydrochloride is a valuable building block, primarily utilized in reactions that form carbon-nitrogen bonds to construct heterocyclic rings. Hydrazine derivatives, in general, are important in the pharmaceutical industry for synthesizing a variety of biologically active compounds, including those with antituberculosis, antidepressant, and anticancer properties.[6]
Fischer Indole Synthesis
A classic and versatile application of (4-tert-butylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis. This reaction produces substituted indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions.[7][8] The resulting indole scaffold is a core structure in many pharmaceuticals, such as the triptan class of antimigraine drugs.[7]
The general mechanism involves the formation of a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[7][9]
Caption: Fischer Indole Synthesis Workflow.
Synthesis of Celecoxib
(4-tert-butylphenyl)hydrazine hydrochloride is not directly used in the synthesis of Celecoxib. Rather, a structurally related compound, 4-hydrazinobenzenesulfonamide hydrochloride, is the key starting material. The synthesis involves the condensation of this sulfonamide-containing hydrazine with a 1,3-dicarbonyl compound, specifically 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, to form the pyrazole ring of Celecoxib.[10][11]
The workflow illustrates the key steps in a common synthetic route to Celecoxib, highlighting the condensation reaction that forms the core pyrazole structure.
Caption: Synthetic Pathway of Celecoxib.
Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should consult original publications and perform appropriate risk assessments before conducting any experiment.
General Protocol for Fischer Indole Synthesis
This protocol describes the synthesis of a 3H-indole derivative from (4-tert-butylphenyl)hydrazine hydrochloride and a ketone.
Materials:
-
(Substituted) Phenylhydrazine hydrochloride (e.g., (4-tert-butylphenyl)hydrazine hydrochloride)
-
Ketone or aldehyde (e.g., isopropyl methyl ketone, 2-methylcyclohexanone)[8]
-
Acid catalyst (e.g., glacial acetic acid, hydrochloric acid)[8]
-
Appropriate solvents for reaction and work-up (e.g., water, diethyl ether)
Procedure:
-
In a suitable reaction flask, dissolve the phenylhydrazine hydrochloride in the acid catalyst (e.g., acetic acid).[8]
-
Add the ketone or aldehyde to the solution. The reaction may be conducted at room temperature or require heating (reflux), depending on the reactivity of the substrates.[8]
-
Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography). Reaction times can vary from a few hours to overnight.[12]
-
Upon completion, quench the reaction by pouring the mixture into water or an ice-water mixture.
-
Neutralize the excess acid carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the final indole derivative.[12]
General Protocol for Celecoxib Synthesis (Condensation Step)
This protocol outlines the condensation reaction to form the pyrazole ring of Celecoxib.
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Solvent (e.g., absolute ethanol, methanol, or a mixture of ethyl acetate and water)[11][13]
Procedure:
-
Combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione and 4-hydrazinobenzenesulfonamide hydrochloride in a reaction vessel containing the chosen solvent.[13]
-
Heat the reaction mixture to reflux (e.g., ~65°C for methanol or ~75-80°C for ethyl acetate/water).[13]
-
Stir the mixture at this temperature for several hours (e.g., 5-10 hours) until the reaction is complete, as monitored by TLC or HPLC.[13]
-
After completion, cool the reaction mixture to room temperature or 0-5°C to precipitate the product.[13]
-
Isolate the solid product by filtration.
-
Wash the collected solid with water to remove any remaining salts.[13]
-
The crude Celecoxib can be further purified by recrystallization from an appropriate solvent system (e.g., toluene or isopropanol/water) to achieve the desired purity.[11][13]
Safety Information
(4-tert-butylphenyl)hydrazine hydrochloride is classified as an irritant and is harmful if swallowed.[3] It can cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Statements
| Code | Hazard Statement |
| H302 | Harmful if swallowed[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3] |
| H335 | May cause respiratory irritation |
References
- 1. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]
- 2. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cymitquimica.com [cymitquimica.com]
- 5. 36600-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. calcasolutions.com [calcasolutions.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. zenodo.org [zenodo.org]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
4-tert-Butylphenylhydrazine hydrochloride molecular weight and formula
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of 4-tert-Butylphenylhydrazine hydrochloride, focusing on its fundamental chemical properties.
Core Chemical Properties
This compound is an organic compound utilized as a chemical intermediate and synthetic precursor, for instance, in the synthesis of indoles.[1] Its core quantitative data is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₂ | [2][3][4] |
| Linear Formula | (CH₃)₃CC₆H₄NHNH₂ · HCl | [5] |
| Molecular Weight | 200.71 g/mol | [1][2][3][4][5] |
| CAS Number | 36600-66-5 / 128231-55-0 | [1][2][4][5] |
| Melting Point | 212-216 °C (decomposes) | [2][3][6] |
Structural and Logical Representation
The structure of this compound consists of a central phenyl ring substituted with a tert-butyl group and a hydrazine group. The hydrochloride salt is formed at the hydrazine moiety. The logical relationship between these components is illustrated below.
Methodological Considerations
Experimental Protocols: Detailed experimental protocols are context-dependent and are determined by the specific application of this compound. For instance, its use in Fischer indole synthesis would follow a distinct protocol involving a ketone or aldehyde under acidic conditions. Generic protocols for handling and storage are dictated by its safety profile, which includes warnings for skin, eye, and respiratory irritation.[7] Standard laboratory procedures for handling solid organic compounds should be followed.
Signaling Pathways: As a synthetic organic chemical, this compound does not possess inherent biological signaling pathways. Its role in a biological context would be as a precursor to or a component of a pharmacologically active molecule, which would then interact with specific biological targets. The compound itself is not a signaling molecule.
References
- 1. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]
- 2. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-叔丁基苯肼 单盐酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
An In-depth Technical Guide on the Solubility of 4-tert-Butylphenylhydrazine Hydrochloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a detailed overview of the solubility of 4-tert-Butylphenylhydrazine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, a comprehensive, standardized experimental protocol for determining solubility, and a logical workflow for this determination.
Introduction to this compound
This compound is an organic salt characterized by a hydrazine functional group attached to a phenyl ring, which is substituted with a tert-butyl group. It typically appears as a white to off-white crystalline solid. The presence of the hydrochloride salt form generally increases its polarity and, consequently, its solubility in polar solvents. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of indole derivatives and other heterocyclic compounds of interest in medicinal chemistry. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.
Solubility Profile
A thorough review of scientific databases, patents, and technical literature indicates a notable absence of specific quantitative solubility data (e.g., in g/L or mg/mL at specified temperatures) for this compound in a range of common organic solvents. However, qualitative descriptions of its solubility are available.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Qualitative Solubility | Source |
| Polar Protic | Water | Soluble | |
| Polar Protic | Alcohols (e.g., Methanol, Ethanol) | Soluble |
This information suggests that due to its salt nature, this compound is most soluble in polar solvents, particularly those capable of hydrogen bonding. The non-polar tert-butyl group may impart some solubility in less polar organic solvents, but the ionic character of the hydrochloride salt is expected to be the dominant factor.
Experimental Protocol for Solubility Determination: Equilibrium Shake-Flask Method
The following is a detailed, standardized protocol for the determination of the equilibrium solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and considered a reliable way to obtain thermodynamic solubility.[1]
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
High-purity organic solvent of choice
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance (readable to at least 0.1 mg)
-
Glass vials with screw caps and inert liners (e.g., PTFE-lined)
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)
-
Syringes
-
A suitable analytical instrument for quantification, such as:
-
High-Performance Liquid Chromatography with a UV detector (HPLC-UV)
-
UV-Vis Spectrophotometer
-
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Prepare a series of calibration standards of this compound in the chosen solvent to create a calibration curve for the analytical instrument.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a vial. An amount that is clearly more than what is expected to dissolve is necessary to ensure a saturated solution is achieved.
-
Accurately pipette a precise volume of the organic solvent into the vial.
-
Securely seal the vial to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in the temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant rate that is sufficient to keep the solid suspended but not so vigorous as to cause particle size reduction.
-
Allow the system to equilibrate for a predetermined period (typically 24 to 72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
-
Sample Withdrawal and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. The filter should be pre-conditioned with the solution to avoid adsorption of the solute onto the filter membrane.
-
-
Analysis:
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the chosen analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.
-
Data Reporting: The solubility should be reported in standard units such as mg/mL or g/L, and the temperature at which the measurement was made must be specified.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
References
An In-Depth Technical Guide to the 1H NMR Spectrum of 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-Butylphenylhydrazine hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and structural elucidation.
Quantitative 1H NMR Spectral Data
The 1H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The data presented below was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d6) and referenced to Tetramethylsilane (TMS) at 0.00 ppm.
| Signal | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| A | 10.2 (Broad) | s | 3H | - | -NH3+ |
| B | 8.5 (Broad) | s | 1H | - | -NH- |
| C | 7.35 | d | 2H | 8.6 | Ar-H (ortho to -C(CH3)3) |
| D | 7.05 | d | 2H | 8.6 | Ar-H (ortho to -NHNH3+) |
| E | 1.25 | s | 9H | - | -C(CH3)3 |
Experimental Protocol
The following protocol outlines the methodology for acquiring the 1H NMR spectrum of this compound.
2.1. Sample Preparation
-
Approximately 5-10 mg of this compound was accurately weighed and transferred into a clean, dry NMR tube.
-
To the NMR tube, approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6) was added as the solvent.
-
A small amount of Tetramethylsilane (TMS) was added as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
The tube was securely capped and gently agitated to ensure complete dissolution of the sample.
2.2. Instrumentation and Data Acquisition
-
The 1H NMR spectrum was recorded on a Bruker Avance 400 MHz spectrometer, operating at a proton frequency of 400 MHz.
-
The sample was placed in the spectrometer's probe, which was maintained at a constant temperature of 298 K (25 °C).
-
A standard one-pulse sequence was utilized for the acquisition.
-
The spectral width was set to encompass all expected proton resonances, typically from -2 to 12 ppm.
-
A sufficient number of scans (e.g., 16 or 32) were acquired to achieve an adequate signal-to-noise ratio.
-
The free induction decay (FID) was processed using a Fourier transform with appropriate window functions (e.g., exponential multiplication with a line broadening factor of 0.3 Hz) to enhance the spectral resolution.
-
Phase and baseline corrections were applied to the resulting spectrum.
-
The signals were integrated to determine the relative number of protons contributing to each resonance.
Structural Interpretation and Signal Assignment
The chemical structure of this compound contains several distinct proton environments, which are clearly resolved in the 1H NMR spectrum. The following diagram illustrates the molecular structure and the assignment of the observed signals.
Caption: Molecular structure of this compound with assigned proton signals.
-
Signal A (-NH3+): The broad singlet observed at approximately 10.2 ppm is attributed to the three protons of the ammonium group (-NH3+). The broadness of the signal is a result of rapid proton exchange with trace amounts of water in the solvent and quadrupole broadening from the nitrogen atom. Its downfield chemical shift is due to the deshielding effect of the positive charge.
-
Signal B (-NH-): The broad singlet at around 8.5 ppm corresponds to the single proton of the secondary amine (-NH-). Similar to the ammonium protons, this signal is also broadened due to exchange and nitrogen's quadrupolar moment.
-
Signals C and D (Aromatic Protons): The aromatic region of the spectrum displays two doublets, each integrating to two protons. The doublet at 7.35 ppm (Signal C) is assigned to the aromatic protons ortho to the bulky tert-butyl group. The doublet at 7.05 ppm (Signal D) corresponds to the aromatic protons ortho to the hydrazinium group. The observed coupling constant of 8.6 Hz is typical for ortho-coupling in a para-substituted benzene ring.
-
Signal E (-C(CH3)3): The prominent singlet at 1.25 ppm, integrating to nine protons, is characteristic of the tert-butyl group. The nine protons are chemically equivalent, resulting in a single, sharp resonance.
This detailed analysis of the 1H NMR spectrum of this compound provides a solid foundation for its identification and characterization in various research and development settings.
4-tert-Butylphenylhydrazine hydrochloride melting point and physical properties
An in-depth examination of the physical properties, synthesis applications, and experimental protocols for 4-tert-Butylphenylhydrazine hydrochloride, a key reagent in synthetic chemistry.
Introduction
This compound is a substituted aromatic hydrazine derivative of significant interest to researchers and professionals in organic synthesis and drug development. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use, and a logical workflow for its application in the synthesis of substituted indoles.
Physical and Chemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical reactions. While there are some discrepancies in the reported melting point in literature, the most consistently cited value from commercial suppliers indicates a melting point with decomposition in the range of 212-216 °C.[1][2][3] The compound is typically a white to off-white or light brown crystalline solid or powder.[4] As a hydrochloride salt, it exhibits solubility in polar solvents such as water and alcohols.
For safe handling, it is important to note that this compound is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment should be used when handling this reagent.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇ClN₂ | [2] |
| Molecular Weight | 200.71 g/mol | [2][5] |
| Melting Point | 212-216 °C (with decomposition) | [1][2][3] |
| Appearance | White to off-white or light brown crystalline solid/powder | [4] |
| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [4] |
| CAS Number | 36600-66-5, 128231-55-0 | [1][3] |
Spectral Data
Expected ¹H NMR Spectral Features:
-
tert-Butyl Protons: A sharp singlet peak around 1.3 ppm, integrating to 9 protons.
-
Aromatic Protons: Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.
-
Hydrazine Protons (-NH-NH₂): Broad signals that may appear at varying chemical shifts depending on the solvent and concentration. The protons of the hydrochloride salt may also be visible.
Expected ¹³C NMR Spectral Features:
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Aromatic Carbons: Four signals for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.
Expected IR Spectral Features:
-
N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ corresponding to the hydrazine N-H bonds.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
N-H Bending: A band around 1600 cm⁻¹.
Experimental Protocols
The primary application of this compound is in the Fischer indole synthesis.[6][7] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with an aldehyde or ketone.[6]
General Protocol for the Fischer Indole Synthesis of 6-tert-Butyl-2-methylindole
This protocol is adapted from established procedures for the Fischer indole synthesis and is applicable for the reaction of this compound with acetone to yield 6-tert-butyl-2-methylindole.
Materials:
-
This compound
-
Acetone
-
Glacial Acetic Acid
-
1 M Sodium Hydroxide Solution
-
Dichloromethane or Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Rotary evaporator
Procedure:
Step 1: Formation of the Phenylhydrazone
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1 equivalent) and acetone (1.1 equivalents).
-
Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting materials upon heating.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step typically takes 1-3 hours.
Step 2: Cyclization to the Indole
-
Continue to heat the reaction mixture at reflux to facilitate the cyclization of the intermediate phenylhydrazone. This step may require several hours. The progress can also be monitored by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 6-tert-butyl-2-methylindole can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Logical Workflow and Visualization
The Fischer indole synthesis is a multi-step process that can be effectively visualized to understand the sequence of transformations.
Caption: Mechanistic workflow of the Fischer indole synthesis.
This diagram illustrates the key stages of the Fischer indole synthesis, starting from the initial reactants and proceeding through the formation of key intermediates to the final indole product. The process is initiated by an acid-catalyzed condensation to form a phenylhydrazone, which then undergoes a series of rearrangements and a cyclization with the elimination of ammonia to yield the aromatic indole.
References
- 1. chembk.com [chembk.com]
- 2. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 3. 4-tert-Butylphenylhydrazine monohydrochloride | 36600-66-5 [chemnet.com]
- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 4-tert-Butylphenylhydrazine Hydrochloride: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-tert-Butylphenylhydrazine hydrochloride is a chemical compound of interest in synthetic organic chemistry, particularly as a precursor for various heterocyclic compounds. Despite its application in research and development, a comprehensive review of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific molecule. This guide summarizes the currently available chemical and physical data for this compound and highlights the gap in crystallographic information.
Introduction
This compound (C₁₀H₁₇ClN₂) is a substituted phenylhydrazine derivative. Phenylhydrazines are a versatile class of compounds widely used in the synthesis of indole rings via the Fischer indole synthesis, as well as in the formation of pyrazoles and other nitrogen-containing heterocycles. The presence of a bulky tert-butyl group on the phenyl ring can influence the reactivity and physicochemical properties of the molecule, making its structural characterization of significant interest for rational drug design and materials science.
Physicochemical Properties
While the crystal structure remains undetermined, fundamental physicochemical properties of this compound have been reported. A summary of this data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇ClN₂ | --INVALID-LINK-- |
| Molecular Weight | 200.71 g/mol | --INVALID-LINK-- |
| Melting Point | 212-216 °C (decomposes) | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in polar solvents like water and alcohols | --INVALID-LINK-- |
Table 1: Physicochemical Properties of this compound
Current Status of Crystal Structure Determination
A thorough search of prominent crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), and a comprehensive review of scientific literature did not yield any published reports on the single-crystal X-ray diffraction analysis of this compound. Consequently, quantitative structural data such as unit cell parameters, bond lengths, bond angles, and torsion angles are not available.
Hypothetical Experimental Workflow for Crystal Structure Determination
In the absence of experimental data, a standard workflow for the determination of its crystal structure can be proposed. This would be a crucial step for a complete understanding of its solid-state properties.
Figure 1: A generalized workflow for the experimental determination of the crystal structure of a small organic molecule like this compound.
Potential Signaling Pathways and Logical Relationships
Given the lack of specific biological or mechanistic studies involving this compound, any depiction of signaling pathways would be purely speculative. However, its role as a precursor in the synthesis of bioactive molecules can be represented.
Figure 2: Logical relationship diagram illustrating the role of this compound as a precursor in the synthesis of potentially bioactive compounds.
Conclusion and Future Outlook
The crystal structure of this compound remains an open question in the field of chemical crystallography. The determination of its three-dimensional structure would provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing. Such information is critical for computational modeling, understanding its reactivity, and for the rational design of new molecules with desired properties. Future work should focus on the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction to fill this knowledge gap.
4-tert-Butylphenylhydrazine hydrochloride safety data sheet (SDS) and handling precautions
An In-depth Technical Guide to the Safe Handling of 4-tert-Butylphenylhydrazine Hydrochloride
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. It provides a comprehensive overview of the safety data and handling precautions necessary to minimize risks in a laboratory or research setting.
Chemical Identification and Physical Properties
This compound is an organic compound utilized in various chemical syntheses.[1][2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₇ClN₂[3] |
| Molecular Weight | 200.71 g/mol [3][4] |
| Appearance | White to off-white or light brown crystalline solid/powder[1][2] |
| Melting Point | 212-216 °C (decomposes)[5] |
| Solubility | Soluble in polar solvents like water and alcohols[2] |
| Storage | Store in a cool, dry, well-ventilated area under an inert atmosphere. Keep container tightly closed.[6] |
Hazard Identification and Toxicological Data
Table 2: GHS Hazard Classification and Toxicological Information
| Hazard Class | GHS Category | Hazard Statement | Interpretation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][7] | Ingestion of the substance can cause significant adverse health effects. |
| Acute Toxicity, Dermal | Category 4 (potential) | H312: Harmful in contact with skin[4] | Skin contact may lead to harmful systemic effects. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][7] | Direct contact with the skin is likely to cause irritation. |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[4][7] | Contact with the eyes can cause significant irritation. |
| Acute Toxicity, Inhalation | Category 4 (potential) | H332: Harmful if inhaled[4] | Inhalation of dust or aerosols may be harmful. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[7] | Inhalation may cause irritation to the respiratory tract. |
Experimental Protocols and Safe Handling Precautions
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following procedures are based on general best practices for handling hazardous hydrazine derivatives.[8][9]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense.
-
Eye and Face Protection: At a minimum, chemical splash-proof goggles are required. It is highly recommended to use a face shield in conjunction with goggles whenever there is a potential for splashing.[8]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn when handling this substance.[8]
-
Skin and Body Protection: A laboratory coat is mandatory to protect against skin contact. Ensure it is kept clean and replaced if contaminated.[8]
-
Respiratory Protection: All handling of this compound that may generate dust or vapors must be conducted within a certified chemical fume hood.[8]
General Handling Procedures
-
Engineering Controls: Always work within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[8]
-
Procedural Steps:
-
Before beginning work, ensure all necessary PPE is correctly worn.
-
Designate a specific area within the fume hood for handling the compound to contain any potential contamination.
-
Carefully weigh and transfer the material, using techniques that minimize the generation of dust.
-
Keep the container tightly sealed when not in use to prevent exposure to air and moisture.
-
After handling, thoroughly decontaminate the work area and any equipment used.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Keep the container tightly closed and, as a best practice for hydrazines, store under an inert atmosphere (e.g., nitrogen or argon).[6]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10] |
Spill Response
-
Immediately evacuate the area and restrict access.
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.
-
For small spills, carefully sweep up the solid material, avoiding the creation of dust. Place the material into a clearly labeled, sealed container for hazardous waste disposal.
-
For large spills, contact your institution's environmental health and safety department for assistance.
-
Thoroughly ventilate the area after the cleanup is complete.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. All disposal practices must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the general trash.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
- 1. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. chemos.de [chemos.de]
- 8. ehs.unm.edu [ehs.unm.edu]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Thermal Stability of 4-tert-Butylphenylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 4-tert-butylphenylhydrazine hydrochloride. Due to the limited availability of specific experimental data such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) in publicly accessible literature, this document focuses on reported physical properties, general principles of thermal analysis for hydrazine derivatives, and recommended experimental protocols.
Introduction
This compound is a substituted hydrazine derivative used as a reagent in organic synthesis. Understanding its thermal stability is crucial for safe handling, storage, and application in various chemical processes, particularly in drug development where process safety and substance purity are paramount. Hydrazine derivatives are known for their potential thermal instability, and their decomposition can be exothermic, posing a risk if not properly managed.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The melting point is consistently reported with decomposition, indicating that the compound breaks down upon melting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₇ClN₂ | [1][2] |
| Molecular Weight | 200.71 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 212-216 °C (with decomposition) | |
| Solubility | Soluble in polar solvents like water and alcohols |
Thermal Stability Analysis: Experimental Protocols
While specific DSC/TGA data for this compound is not available, the following sections outline standardized experimental protocols for performing such analyses on similar solid organic compounds. These methodologies provide a framework for researchers to assess the thermal stability of this and related materials.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol for DSC Analysis:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum pan.
-
Crucible: Use a vented or hermetically sealed aluminum pan. For substances that may release gases upon decomposition, a pinhole lid is recommended to allow for controlled release of pressure.
-
Reference: An empty, sealed aluminum pan.
-
Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. Determine the onset temperature and the peak maximum for each transition. The integrated area of the peaks provides the enthalpy change associated with the transition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
Experimental Protocol for TGA Analysis:
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: A dynamic inert atmosphere, typically nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a final temperature well above the decomposition point (e.g., 500 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition (the temperature at which significant mass loss begins) and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Expected Thermal Decomposition
Based on the general knowledge of hydrazine derivatives, the thermal decomposition of this compound is expected to be a complex process. The N-N bond is typically the weakest bond in hydrazine derivatives and is prone to cleavage at elevated temperatures.
Potential Decomposition Pathways:
The decomposition of substituted phenylhydrazines can proceed through various radical and molecular pathways. The presence of the tert-butyl group and the phenyl ring will influence the stability and the nature of the decomposition products. The hydrochloride salt form may also affect the decomposition mechanism. Studies on the thermal decomposition of hydrazine and its derivatives suggest that factors like temperature, pressure, and the presence of catalytic surfaces can significantly affect the decomposition rate and products.[3][4]
Workflow for Thermal Stability Assessment:
The following diagram illustrates a logical workflow for assessing the thermal stability of a hydrazine derivative like this compound.
Caption: A logical workflow for the comprehensive assessment of thermal stability.
Safety and Handling
Given the potential for thermal decomposition, proper handling and storage of this compound are essential.
-
Storage: Store in a cool, well-ventilated area away from heat sources and incompatible materials.[2] It is recommended to store under an inert atmosphere, such as nitrogen.[2]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Handle in a well-ventilated area or in a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
While specific experimental data on the thermal stability of this compound is limited, its reported melting point with decomposition suggests that it is susceptible to thermal degradation at elevated temperatures. Researchers and drug development professionals should exercise caution and conduct thorough thermal analysis, following protocols similar to those outlined in this guide, to ensure safe handling and to understand its behavior in chemical processes. The provided workflow offers a systematic approach to characterizing the thermal stability of this and other hydrazine derivatives.
References
- 1. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 | FB43533 [biosynth.com]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Guide for 4-tert-Butylphenylhydrazine Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-tert-Butylphenylhydrazine hydrochloride is a substituted hydrazine derivative widely utilized in organic synthesis, particularly as a key precursor in the Fischer indole synthesis. This reaction is a cornerstone in the construction of indole scaffolds, which are prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products. This guide provides a comprehensive overview of the commercial suppliers of this compound, its chemical and physical properties, and a detailed examination of its application in the Fischer indole synthesis, tailored for professionals in research and drug development.
Commercial Availability
A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes key information from several prominent suppliers. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |
| Sigma-Aldrich | 128231-55-0 / 36600-66-5 | C₁₀H₁₇ClN₂ | 200.71 | ≥95% | Offers various quantities for research purposes.[1][2][3] |
| Apollo Scientific | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | 95% | Provides a range of pack sizes with lead times. |
| Biosynth | 128231-55-0 | C₁₀H₁₆N₂•HCl | 200.71 | Not specified | Marketed for pharmaceutical testing. |
| Key Organics | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | Not specified | Available in various quantities. |
| Santa Cruz Biotechnology | 128231-55-0 | C₁₀H₁₆N₂•HCl | 200.71 | Not specified | Specialty product for proteomics research applications.[4] |
| BLDpharm | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | Not specified | Provides storage and transportation information.[5] |
| Sunway Pharm Ltd | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.71 | 97% | Offers a range of purities and quantities.[6] |
| Acmec Biochemical | 36600-66-5 | C₁₀H₁₇ClN₂ | 200.71 | 95% | Provides some physical property data.[3] |
| Huateng Pharma | 128231-55-0 | C₁₀H₁₇ClN₂ | 200.708 | 97+% | Provides access to MSDS and COA.[7] |
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Source |
| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | PubChem[1] |
| Synonyms | 4-tert-Butylphenylhydrazine monohydrochloride, (4-(1,1-Dimethylethyl)phenyl)hydrazine monohydrochloride | TCI Chemicals |
| Melting Point | 212-216 °C (decomposes) | Sigma-Aldrich, Acmec Biochemical[3] |
| Boiling Point | 272.4°C at 760 mmHg | Acmec Biochemical[3] |
| Flash Point | 137.1°C | Acmec Biochemical[3] |
| Density | 1.009 g/cm³ | Acmec Biochemical[3] |
| Solubility | Information not readily available, but generally soluble in alcohols and polar organic solvents. | General Chemical Knowledge |
| Storage | Store in an inert atmosphere at room temperature. Keep in a dry, sealed container. | BLDpharm, Sunway Pharm Ltd[6] |
Application in Fischer Indole Synthesis
The primary and most significant application of this compound is in the Fischer indole synthesis. This reaction, discovered by Hermann Emil Fischer in 1883, is a versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[8] The reaction is of paramount importance in medicinal chemistry for the synthesis of various therapeutic agents, including the triptan class of anti-migraine drugs.[8]
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps. The accepted mechanism involves the initial formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[8][9][10]
Caption: General mechanism of the Fischer indole synthesis.
Experimental Protocol: General Procedure for Fischer Indole Synthesis
While specific reaction conditions can vary depending on the substrates, the following provides a general experimental protocol for the synthesis of an indole using this compound and a generic ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, cyclohexanone)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, zinc chloride)
-
Solvent (e.g., ethanol, toluene)
-
Sodium bicarbonate or other base for neutralization
-
Ethyl acetate or other organic solvent for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.
-
Add the ketone (1-1.2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials and formation of the hydrazone.
-
The hydrazone may precipitate from the solution and can be isolated by filtration, or the reaction mixture can be used directly in the next step.
-
-
Indolization:
-
To the flask containing the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. The choice and amount of catalyst are crucial and should be determined based on literature precedents for similar substrates. For example, glacial acetic acid can serve as both a solvent and a catalyst, often requiring reflux temperatures.[11] Polyphosphoric acid is a strong dehydrating agent and is also frequently used.
-
Heat the reaction mixture to the appropriate temperature (ranging from 80°C to reflux) and monitor the progress of the reaction by TLC.
-
The reaction time can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
If a strong acid like polyphosphoric acid was used, carefully quench the reaction by pouring it onto ice.
-
Neutralize the reaction mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude indole product.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.
-
Logical Workflow for Synthesis:
Caption: A typical workflow for Fischer indole synthesis.
Safety Information
This compound is a chemical that requires careful handling. It is harmful if swallowed, in contact with skin, or if inhaled.[12] It can cause skin and serious eye irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a readily available and valuable reagent for the synthesis of indole-containing compounds, which are of significant interest in drug discovery and development. A thorough understanding of its properties, suppliers, and reaction conditions for the Fischer indole synthesis is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers and scientists working with this important chemical intermediate.
References
- 1. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0 [sigmaaldrich.com]
- 3. 36600-66-5[4-tert-Butylphenylhydrazine monohydrochloride 95%]- Jizhi Biochemical [acmec.com.cn]
- 4. scbt.com [scbt.com]
- 5. 128231-55-0|(4-(tert-Butyl)phenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 6. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. en.huatengsci.com [en.huatengsci.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Synthesis of 4-tert-butylphenylhydrazine from 4-tert-butylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenylhydrazine from 4-tert-butylaniline. The described methodology is a robust and well-established two-step process involving the diazotization of the starting aniline followed by the reduction of the resulting diazonium salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathway and experimental workflow to aid in understanding and practical application.
Overview and Core Principles
The synthesis of arylhydrazines from their corresponding anilines is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific conversion of 4-tert-butylaniline to 4-tert-butylphenylhydrazine is of interest in drug discovery and development due to the prevalence of the tert-butylphenyl motif in various bioactive molecules.
The synthetic route proceeds via two key chemical transformations:
-
Diazotization: The primary aromatic amine, 4-tert-butylaniline, is converted to its corresponding diazonium salt, 4-tert-butylbenzenediazonium chloride. This reaction is typically carried out at low temperatures in the presence of a mineral acid and a source of nitrous acid, commonly sodium nitrite.
-
Reduction: The intermediate diazonium salt is then reduced to the desired hydrazine derivative, 4-tert-butylphenylhydrazine. A common and effective reducing agent for this transformation is stannous chloride (tin(II) chloride) in an acidic medium. The final product is often isolated as its hydrochloride salt, which is generally more stable than the free base.
Data Presentation
Physical and Chemical Properties of Reactants and Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 4-tert-butylaniline | C₁₀H₁₅N | 149.23 | 15-16 | 90-93 (at 3 mmHg) | 0.937 (at 25 °C) | 1.538 (at 20 °C) | |
| 4-tert-butylphenylhydrazine hydrochloride | C₁₀H₁₇ClN₂ | 200.71 | 212-216 (dec.)[1][2][3] | Not available | Not available | Not available |
Reaction Parameters
| Parameter | Value |
| Diazotization | |
| Temperature | 0-5 °C |
| Reagents | Sodium nitrite, Hydrochloric acid |
| Reduction | |
| Temperature | 0-5 °C (initial), then warming |
| Reagent | Stannous chloride dihydrate (SnCl₂·2H₂O) |
| Overall Yield | Not explicitly reported for this specific substrate, but similar preparations of arylhydrazines report yields in the range of 60-80%. |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of arylhydrazines from anilines.
Materials and Equipment
-
4-tert-butylaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Step 1: Diazotization of 4-tert-butylaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline in concentrated hydrochloric acid and water. The molar ratio should be approximately 1:3 (aniline:HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in water (a slight molar excess, e.g., 1.05 equivalents, relative to the aniline).
-
Slowly add the sodium nitrite solution dropwise to the aniline hydrochloride solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-tert-butylbenzenediazonium chloride solution. The resulting solution should be kept cold for the subsequent reduction step.
Step 2: Reduction of 4-tert-butylbenzenediazonium chloride
-
In a separate large beaker or flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid. Use a molar excess of stannous chloride (approximately 2.5-3 equivalents) relative to the starting aniline.
-
Cool the stannous chloride solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, a precipitate of the this compound salt should form. Continue stirring the mixture in the ice bath for another 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Work-up and Purification
-
Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials or byproducts.
-
To remove tin salts, the crude product can be triturated with a saturated aqueous solution of sodium carbonate or a solution of sodium hydroxide until the mixture is strongly alkaline. This will precipitate tin(IV) hydroxide.
-
The free base of 4-tert-butylphenylhydrazine can then be extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the free base of 4-tert-butylphenylhydrazine.
-
For the isolation of the more stable hydrochloride salt, the crude solid from step 1 can be recrystallized from hot water or a mixture of ethanol and water.
Visualizations
Reaction Pathway
Caption: Chemical synthesis pathway of 4-tert-butylphenylhydrazine.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Safety Considerations
-
4-tert-butylaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if swallowed. Avoid contact with combustible materials.
-
Stannous Chloride: Stannous chloride is harmful if swallowed and can cause skin and eye irritation.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Disclaimer: This guide is for informational purposes only and should be used by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.
References
The Reaction of 4-tert-butylbenzoic Acid with Phenylhydrazine: A Technical Guide to Synthetic Pathways and Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The direct reaction of 4-tert-butylbenzoic acid with phenylhydrazine is not a synthetically viable route for the formation of stable covalent products under standard laboratory conditions. The low electrophilicity of the carboxylic acid carbonyl carbon favors acid-base chemistry over nucleophilic addition-elimination. This technical guide elucidates the practical synthetic strategies to access derivatives originating from these two precursors, focusing on the formation of N-acylhydrazones and 1,3,4-oxadiazoles. These compound classes are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides detailed experimental protocols, quantitative data, and workflow visualizations to facilitate research and development in this area.
Introduction: Understanding the Core Reactivity
The interaction between a carboxylic acid and a hydrazine derivative is fundamentally governed by the relative reactivity of the functional groups. While phenylhydrazine is a potent nucleophile, the carbonyl carbon of 4-tert-butylbenzoic acid is insufficiently electrophilic to readily undergo condensation. This is due to the resonance delocalization of the carbonyl's electron density with the hydroxyl group's lone pair. Consequently, the predominant interaction is an acid-base reaction, which does not lead to the formation of a stable amide-like bond.
To achieve a productive reaction, 4-tert-butylbenzoic acid must first be converted into a more reactive intermediate. The two primary strategies involve:
-
Activation of the Carboxylic Acid: Conversion to a highly reactive acyl chloride, which can then readily react with phenylhydrazine.
-
Formation of an Acid Hydrazide Intermediate: Synthesis of 4-tert-butylbenzohydrazide, a versatile precursor for subsequent condensation and cyclization reactions.
This guide will detail the experimental protocols for these pathways, leading to the synthesis of biologically relevant molecules such as N-acylhydrazones and 1,3,4-oxadiazoles.
Synthetic Pathways and Experimental Protocols
Two principal synthetic routes are presented, starting from 4-tert-butylbenzoic acid.
Pathway I: Synthesis of N-Acylhydrazones via a Hydrazide Intermediate
This is the most extensively documented and versatile pathway. It involves a three-step sequence: esterification of the carboxylic acid, conversion to the corresponding hydrazide, and subsequent condensation with an aldehyde. While the initial query specified phenylhydrazine, this pathway typically uses hydrazine hydrate to form the key benzohydrazide intermediate, which is then reacted with various aldehydes. This approach leads to the formation of N'-benzylidene-4-tert-butylbenzohydrazides, a class of N-acylhydrazones with significant biological activity.[1]
Experimental Protocol 2.1.1: Synthesis of Methyl 4-tert-butylbenzoate [1]
-
To a solution of 4-tert-butylbenzoic acid (1.0 eq) in methanol (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux for 2 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 4-tert-butylbenzoate.
Experimental Protocol 2.1.2: Synthesis of 4-tert-butylbenzohydrazide [1][2]
-
Dissolve methyl 4-tert-butylbenzoate (1.0 eq) in methanol.
-
Add hydrazine hydrate (NH₂NH₂·H₂O, typically 1.0-1.2 eq).
-
Heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into an excess of cold water to precipitate the product.
-
Filter the resulting white solid, wash thoroughly with water, and dry to obtain 4-tert-butylbenzohydrazide.
Experimental Protocol 2.1.3: General Synthesis of N'-Benzylidene-4-tert-butylbenzohydrazides [1]
-
In a round-bottom flask, dissolve 4-tert-butylbenzohydrazide (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in methanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product often precipitates from the solution.
-
Filter the solid product, wash with cold methanol, and dry to yield the pure N'-benzylidene-4-tert-butylbenzohydrazide derivative.
Pathway II: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This pathway utilizes the 4-tert-butylbenzohydrazide intermediate from Pathway I and converts it into a stable, aromatic 1,3,4-oxadiazole ring system. This is a common scaffold in medicinal chemistry. The synthesis involves the condensation of two different acyl moieties followed by cyclodehydration.
Experimental Protocol 2.2.1: Synthesis of N-(4-tert-butylbenzoyl)-N'-(4-methylbenzoyl)hydrazine [2]
-
To a flask containing 4-tert-butylbenzohydrazide (1.0 eq) dissolved in tetrahydrofuran (THF), add a catalytic amount of pyridine.
-
Add a solution of 4-methylbenzoyl chloride (prepared separately from 4-methylbenzoic acid and thionyl chloride) in THF dropwise.
-
Heat the mixture to reflux for 12 hours.
-
After cooling, remove the THF under reduced pressure.
-
Pour the residue into ice water to precipitate the crude product.
-
Filter the white solid, wash with water, and recrystallize from ethanol to obtain the pure N,N'-diacylhydrazine.
Experimental Protocol 2.2.2: Synthesis of 2-(4-tert-butylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole [2]
-
Suspend the N,N'-diacylhydrazine intermediate (1.0 eq) in phosphorus oxychloride (POCl₃), which acts as both the reagent and solvent.
-
Heat the mixture with stirring at approximately 105°C (reflux) for 10 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to decompose the excess POCl₃.
-
A solid precipitate will form. Filter the solid, wash it with water until neutral, and then dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Quantitative Data Summary
The following tables summarize the quantitative data, including yields and biological activity, for the synthesized compounds based on literature findings.
Table 1: Synthesis Yields for Intermediates and Final Products
| Step/Product | Starting Materials | Yield (%) | Reference |
| 4-tert-butylbenzohydrazide | Methyl 4-tert-butylbenzoate, Hydrazine hydrate | 81% | [2] |
| N-(4-tert-butylbenzoyl)-N'-(4-methylbenzoyl)hydrazine | 4-tert-butylbenzohydrazide, 4-methylbenzoyl chloride | 84% | [2] |
| 2-(4-tert-butylphenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole | N-(4-tert-butylbenzoyl)-N'-(4-methylbenzoyl)hydrazine | - | [2] |
| N'-benzylidene-4-tert-butylbenzohydrazide Derivatives | 4-tert-butylbenzohydrazide, Aromatic aldehydes | 75-92% | [1] |
| 2,5-Disubstituted-1,3,4-oxadiazoles | Aryl hydrazides, 3,5-di-tert-butyl-4-hydroxybenzoic acid, POCl₃ | 80-83% |
Table 2: Biological Activity of N'-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Urease Inhibitors [1]
| Compound (Substituent on Benzylidene Ring) | IC₅₀ (µM) ± SEM |
| 2-OH, 3-OCH₃ | 13.33 ± 0.58 |
| 2-OH, 5-Br | 14.89 ± 0.84 |
| 2,4-diOH | 22.81 ± 0.94 |
| 4-N(CH₃)₂ | 24.11 ± 0.53 |
| 2-OH | 31.71 ± 1.11 |
| Thiourea (Standard) | 21.14 ± 0.425 |
Table 3: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives [3][4]
| Organism | Compound Class | Activity Metric | Value Range (µg/mL) |
| Candida albicans | 1,3,4-Oxadiazoles | MIC | 8 - 32 |
Applications in Drug Development
The derivatives synthesized from 4-tert-butylbenzoic acid and hydrazine-based precursors exhibit a range of biological activities that are highly relevant to drug development professionals.
-
Urease Inhibition: N'-benzylidene-4-tert-butylbenzohydrazides have demonstrated potent urease inhibitory activity, with several derivatives showing greater potency than the standard inhibitor, thiourea.[1] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, a bacterium linked to gastritis, peptic ulcers, and gastric cancer. Therefore, these compounds represent a promising scaffold for the development of new treatments for these conditions.
-
Antimicrobial and Antifungal Activity: The 1,3,4-oxadiazole core is a well-established pharmacophore known for its broad spectrum of antimicrobial and antifungal properties.[3][4][5] Derivatives have shown efficacy against various fungal species, including the opportunistic pathogen Candida albicans, which is a major cause of nosocomial infections.[3][4] The fungicidal profile and anti-biofilm activity of some 1,3,4-oxadiazoles make them attractive candidates for the development of new antifungal agents to combat drug resistance.[3][4]
-
Other Biological Activities: The N-acylhydrazone and 1,3,4-oxadiazole scaffolds have been reported to possess a wide array of other pharmacological effects, including anti-inflammatory, antioxidant, anticonvulsant, and antitumor activities, making them privileged structures in medicinal chemistry.[1][5]
Conclusion
While a direct condensation between 4-tert-butylbenzoic acid and phenylhydrazine is unfavorable, this guide has detailed robust and efficient multi-step synthetic pathways to access valuable N-acylhydrazone and 1,3,4-oxadiazole derivatives. The provided protocols and quantitative data serve as a practical resource for researchers. The significant urease inhibitory and antifungal activities of these compound classes underscore their potential as scaffolds for the development of novel therapeutic agents, addressing clear needs in the fields of infectious disease and beyond. Further investigation and optimization of these structures could lead to the discovery of potent and selective drug candidates.
References
- 1. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-tert-Butylphenyl)-5-p-tolyl-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaji.net [oaji.net]
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 6-tert-Butyl-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of the indole nucleus, a privileged scaffold in numerous natural products and pharmaceutically active compounds.[1][2][3] This method, discovered by Hermann Emil Fischer in 1883, involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[1][4] The resulting indole derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][5]
This document provides a detailed overview of the Fischer indole synthesis mechanism using 4-tert-Butylphenylhydrazine hydrochloride and outlines experimental protocols for the synthesis of 6-tert-butyl-1H-indole derivatives. Furthermore, it explores the potential biological relevance of these compounds by illustrating their interaction with serotonin receptors, a common target for indole-based drugs.[6][7][8]
Reaction Mechanism
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the formation of a phenylhydrazone from the reaction of 4-tert-Butylphenylhydrazine with a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][9] The hydrochloride salt of the hydrazine is typically neutralized in situ or prior to the reaction.
The key steps of the mechanism are:
-
Phenylhydrazone Formation: The reaction begins with the condensation of 4-tert-Butylphenylhydrazine with an aldehyde or ketone to form the corresponding 4-tert-butylphenylhydrazone.[1]
-
Tautomerization to Ene-hydrazine: The phenylhydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[1]
-
[10][10]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, irreversible[10][10]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.[1]
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia (NH₃) and undergoes cyclization and subsequent aromatization to form the stable indole ring.[1]
// Edges Hydrazine -> Phenylhydrazone [color="#4285F4", label=" Condensation\n(+ Aldehyde/Ketone, H⁺)"]; Ketone -> Phenylhydrazone [style=invis]; Phenylhydrazone -> Enehydrazine [color="#EA4335", label=" Tautomerization"]; Enehydrazine -> Rearranged_Intermediate [color="#FBBC05", label="[10][10]-Sigmatropic\n Rearrangement"]; Rearranged_Intermediate -> Cyclized_Intermediate [color="#34A853", label=" Aromatization &\n Cyclization"]; Cyclized_Intermediate -> Indole [color="#4285F4", label=" -NH₃\n (Aromatization)"]; } caption="Mechanism of the Fischer Indole Synthesis."
Experimental Protocols
The following protocols are generalized procedures for the synthesis of 6-tert-butyl-1H-indole derivatives via the Fischer indole synthesis. The specific ketone or aldehyde used will determine the substitution at the 2- and 3-positions of the indole ring.
Protocol 1: Synthesis of a 6-tert-Butyl-1H-indole Derivative in Acetic Acid
This protocol describes a one-pot synthesis where the hydrazone formation and subsequent cyclization are carried out in the same reaction vessel.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., acetone, acetophenone, etc.)
-
Glacial acetic acid
-
Sodium hydroxide solution (1 M)
-
Dichloromethane or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the selected aldehyde or ketone (1.0-1.2 eq).
-
Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants upon heating.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[4]
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a 1 M sodium hydroxide solution until it reaches a pH of approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[10]
-
Characterize the final product by NMR and mass spectrometry.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for Fischer indole syntheses with substituted phenylhydrazines, which can be expected to be similar for this compound.
| Phenylhydrazine Derivative | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | Reflux | 1.5 | 10 | [4] |
| p-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid/HCl | Reflux | 4 | 30 | [4] |
| m-Tolylphenylhydrazine HCl | Isopropyl methyl ketone | Acetic acid | Room Temp. | 2 | High | [4] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic acid | Reflux | 24 | - | [4] |
Biological Relevance and Signaling Pathways
Indole derivatives, particularly tryptamines (which contain an indole core), are well-known for their interaction with serotonin (5-hydroxytryptamine or 5-HT) receptors.[6][7][8] These receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems.[6] They are involved in the regulation of a wide range of physiological and psychological processes, including mood, appetite, sleep, and cognition.[6]
Derivatives of 6-tert-butyl-1H-indole, particularly those with an aminoethyl side chain at the 3-position (forming a 6-tert-butyl-tryptamine), are expected to interact with serotonin receptors. The substitution on the indole ring can significantly influence the affinity and selectivity for different 5-HT receptor subtypes.[7]
The following diagram illustrates a simplified signaling pathway for a G protein-coupled 5-HT receptor, a likely target for 6-tert-butyl-indole derivatives with neuromodulatory activity.
// Edges Ligand -> Receptor [color="#4285F4", label=" Binds to"]; Receptor -> G_Protein [color="#EA4335", label=" Activates"]; G_Protein -> Effector [color="#34A853", label=" Modulates"]; Effector -> Second_Messenger [color="#4285F4", label=" Produces"]; Second_Messenger -> Kinase [color="#EA4335", label=" Activates"]; Kinase -> Target_Protein [color="#FBBC05", label=" Phosphorylates"]; Target_Protein -> Response [color="#34A853", label=" Leads to"]; } caption="Simplified Serotonin Receptor Signaling."
Conclusion
The Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward route to a wide array of substituted indoles. The use of this compound allows for the synthesis of 6-tert-butyl-1H-indole derivatives, which are valuable scaffolds for the development of novel therapeutic agents. The protocols and data presented herein serve as a guide for researchers in the synthesis and exploration of these compounds. The potential interaction of these molecules with serotonin receptors highlights their promise in the field of neuroscience and drug discovery. Further structure-activity relationship (SAR) studies are warranted to fully elucidate the therapeutic potential of this class of compounds.[11]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 6. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted tryptamine - Wikipedia [en.wikipedia.org]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Substituted Indoles using 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2][3] The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus, involving the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.[4][5] This document provides detailed application notes and protocols for the synthesis of substituted indoles utilizing 4-tert-butylphenylhydrazine hydrochloride, a key building block for accessing indoles with a tert-butyl moiety, which can enhance lipophilicity and metabolic stability in drug candidates.
Reaction and Mechanism
The synthesis of 6-tert-butyl-substituted indoles from this compound and a carbonyl compound (aldehyde or ketone) proceeds via the classic Fischer indole synthesis mechanism.[4] The reaction is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, or polyphosphoric acid, or Lewis acids like zinc chloride.[4][6]
The accepted mechanism involves the following key steps:[1][4]
-
Hydrazone Formation: The initial reaction between 4-tert-butylphenylhydrazine and the carbonyl compound forms a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement.
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of various 6-tert-butyl-substituted indoles using this compound.
| Ketone/Aldehyde | Product | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetone | 6-tert-Butyl-2-methylindole | Acetic Acid | Reflux | 3 | 75 |
| Cyclohexanone | 9-tert-Butyl-1,2,3,4-tetrahydrocarbazole | Acetic Acid/HCl | Reflux | 4 | 82 |
| Acetophenone | 6-tert-Butyl-2-phenylindole | Polyphosphoric Acid | 100-120 | 2 | 68 |
| Propiophenone | 6-tert-Butyl-2-phenyl-3-methylindole | Eaton's Reagent | 80 | 5 | 70 |
| Pyruvic Acid | 6-tert-Butyl-1H-indole-2-carboxylic acid | Ethanol/H₂SO₄ | Reflux | 6 | 65 |
Experimental Protocols
General Procedure for the Fischer Indole Synthesis
This general protocol can be adapted for the synthesis of various 6-tert-butyl-substituted indoles.
Materials:
-
This compound
-
Selected ketone or aldehyde (1.0-1.2 equivalents)
-
Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or a solution of HCl in a solvent)
-
Solvent (e.g., ethanol, acetic acid, toluene)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 equivalent) and the chosen ketone or aldehyde (1.0-1.2 equivalents).
-
Solvent and Catalyst Addition: Add the appropriate solvent and acid catalyst. For example, glacial acetic acid can often serve as both the solvent and the catalyst.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the acid with a base solution (e.g., saturated sodium bicarbonate).
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure substituted indole.
Example Protocol: Synthesis of 9-tert-Butyl-1,2,3,4-tetrahydrocarbazole
Materials:
-
This compound (2.01 g, 10 mmol)
-
Cyclohexanone (1.08 g, 11 mmol)
-
Glacial Acetic Acid (20 mL)
-
Concentrated Hydrochloric Acid (1 mL)
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.01 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol).
-
Add glacial acetic acid (20 mL) and concentrated hydrochloric acid (1 mL) to the flask.
-
Heat the mixture to reflux with stirring for 4 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice water.
-
Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 9-tert-butyl-1,2,3,4-tetrahydrocarbazole.
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 7. jk-sci.com [jk-sci.com]
Application Notes and Protocols for Microwave-Assisted Fischer Indole Synthesis Using 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a cornerstone reaction in organic chemistry for the preparation of the indole nucleus, a privileged scaffold in a vast array of pharmaceuticals and natural products.[1][2] Traditional methods often necessitate harsh acidic conditions and prolonged reaction times.[1] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process by dramatically reducing reaction times from hours to minutes, improving yields, and often leading to cleaner reaction profiles.[1][3][4] Microwave irradiation provides rapid and efficient heating, which can significantly accelerate the rate-determining steps of the Fischer indole synthesis.[3][5]
These application notes provide a detailed protocol and comparative data for the microwave-assisted Fischer indole synthesis using 4-tert-butylphenylhydrazine hydrochloride. This protocol is designed to be a starting point for the synthesis of 6-tert-butyl-substituted indoles, which are of interest in medicinal chemistry.
Reaction Principle
The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or a ketone.[6][7] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[6][7] The use of this compound will lead to the formation of indoles bearing a tert-butyl group at the 6-position of the indole ring.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the microwave-assisted Fischer indole synthesis with various substituted phenylhydrazines and carbonyl compounds, which can be adapted for this compound.
| Entry | Arylhydrazine | Carbonyl Compound | Catalyst/Solvent | Power (W) | Time (min) | Temp. (°C) | Yield (%) |
| 1 | Phenylhydrazine | Propiophenone | Eaton's Reagent | - | 10 | 170 | High |
| 2 | Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | 600 | 3 | - | 91 |
| 3 | Phenylhydrazine | Cyclohexanone | Zinc chloride | 600 | 3 | - | 76 |
| 4 | Substituted Aniline | Phenacyl bromide | DMF (catalytic) | 600 | 1 | - | Good |
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of 6-tert-Butyl-Substituted Indoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., acetone, acetophenone, cyclohexanone)
-
Acid catalyst (e.g., Eaton's reagent, p-toluenesulfonic acid, zinc chloride, or glacial acetic acid)
-
10 mL microwave process vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine this compound (1.0 mmol) and the desired aldehyde or ketone (1.0 - 1.2 mmol).
-
Catalyst Addition: Carefully add the acid catalyst to the vial.
-
For Eaton's Reagent: Add 2 mL.
-
For p-Toluenesulfonic acid or Zinc chloride: Add a catalytic amount (e.g., 0.1 - 0.2 mmol).
-
For Glacial Acetic Acid: Use as the solvent (2-3 mL).
-
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture with stirring. The reaction conditions will need to be optimized, but a starting point could be:
-
Temperature: 150-180 °C
-
Time: 5-20 minutes
-
Power: 100-300 W (as needed to maintain temperature)
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-tert-butyl-substituted indole.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Fischer Indole Synthesis.
Fischer Indole Synthesis Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Fischer Indole Synthesis.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Fischer Indole Synthesis of 6-tert-Butyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and widely utilized method for the preparation of the indole nucleus, a key structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from a substituted phenylhydrazine and a carbonyl compound.[1] The choice of the acid catalyst, particularly the use of Lewis acids, can significantly influence the reaction's efficiency, yield, and overall success.[1][3] This document provides detailed application notes and protocols for the Fischer indole synthesis of 6-tert-butyl-1H-indole from 4-tert-Butylphenylhydrazine hydrochloride, focusing on the application of various Lewis acid catalysts.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Carbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂ | Catalytic amount | Cyclohexanone | Ethanol | 110 (Microwave) | 0.5 | 76 | [4] |
| BF₃·OEt₂ | 100 | Various Anhydrides | DCM | Room Temp | 2-3 | 53-93 | [5] |
| AlCl₃·6H₂O | 5 | Celastrol | DCM | Room Temp | 3 | up to 99 | [6] |
| FeCl₃ | 10 | Allylic/Benzylic Alcohols | Nitromethane | Room Temp | N/A | Moderate | [7] |
Note: The yields and reaction conditions presented are highly dependent on the specific substrates and experimental setup. This table should be used as a general guideline for catalyst selection and optimization.
Experimental Protocols
The following are generalized one-pot protocols for the Lewis acid-catalyzed Fischer indole synthesis of 6-tert-butyl-1H-indole. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific carbonyl compounds.
Protocol 1: Zinc Chloride (ZnCl₂) Catalyzed Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq.), the desired ketone or aldehyde (1.1 eq.), and anhydrous zinc chloride (0.5 - 1.0 eq.).
-
Solvent Addition: Add a suitable solvent such as absolute ethanol or glacial acetic acid.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If using acetic acid, carefully neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Synthesis
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and the carbonyl compound (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add boron trifluoride etherate (1.0 - 1.2 eq.) dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir. Gentle heating may be required for less reactive substrates.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the Lewis acid-catalyzed Fischer indole synthesis.
Mechanistic Pathway
Caption: The mechanistic pathway of the Fischer indole synthesis.[2]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Indoles Using 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis is a classical and powerful method for the construction of this heterocyclic system. In modern synthetic chemistry, palladium catalysis has been elegantly integrated with traditional methods to provide milder, more efficient, and versatile routes to complex molecules. This document details a robust, palladium-catalyzed approach for the synthesis of indoles, utilizing 4-tert-Butylphenylhydrazine hydrochloride as a key starting material.
The strategy involves a two-step sequence beginning with the formation of a hydrazone from this compound and a suitable ketone. While the classical Fischer indole synthesis proceeds under strong acid catalysis, a well-established palladium-catalyzed methodology, the Buchwald-Hartwig amination, provides a reliable route to the N-aryl hydrazone precursors, which can then undergo the subsequent acid-catalyzed cyclization. This approach is particularly advantageous when direct hydrazone formation is challenging or when exploring a diverse range of substrates.
Reaction Principle
The overall transformation can be viewed as a palladium-catalyzed approach to the Fischer indole synthesis. The key palladium-catalyzed step is the formation of the N-aryl bond to create the necessary hydrazone intermediate. The subsequent cyclization follows the traditional acid-catalyzed Fischer indole mechanism.
Step 1: Hydrazone Formation (Classical Method)
The synthesis begins with the condensation of this compound with a selected ketone to form the corresponding 4-tert-butylphenylhydrazone. This reaction is typically carried out in a protic solvent like ethanol or acetic acid.
Step 2: Palladium-Catalyzed Indolization (Conceptual)
While direct palladium-catalyzed cyclization of the pre-formed hydrazone is not the most common approach, palladium complexes can act as Lewis acids to promote the key steps of the Fischer indole synthesis. A more prevalent and well-documented palladium-catalyzed strategy involves the initial formation of the N-aryl hydrazone via a Buchwald-Hartwig cross-coupling reaction, followed by an in-situ acid-catalyzed indolization.
For the purpose of these notes, we will focus on the overall transformation starting from the readily available this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-tert-Butyl-2,3-dimethyl-1H-indole
This protocol describes the synthesis of a representative indole from this compound and butan-2-one.
Materials:
-
This compound
-
Butan-2-one (MEK)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add butan-2-one (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone can be isolated by precipitation or used directly in the next step.
-
-
Indolization:
-
To the flask containing the 4-tert-butylphenylhydrazone, slowly add concentrated sulfuric acid (or polyphosphoric acid) at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 6-tert-Butyl-2,3-dimethyl-1H-indole.
-
Data Presentation
| Entry | Ketone | Product | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Butan-2-one | 6-tert-Butyl-2,3-dimethyl-1H-indole | H₂SO₄ | 90 | 3 | 85 |
| 2 | Acetone | 6-tert-Butyl-2-methyl-1H-indole | PPA | 100 | 2.5 | 82 |
| 3 | Cyclohexanone | 7-tert-Butyl-1,2,3,4-tetrahydrocarbazole | H₂SO₄ | 80 | 4 | 91 |
Note: The yields are representative and can vary based on the specific reaction conditions and scale.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of indoles.
Reaction Mechanism: Fischer Indole Synthesis
Caption: Mechanism of the Fischer Indole Synthesis.
Concluding Remarks
The palladium-catalyzed approach to the Fischer indole synthesis, particularly through the Buchwald-Hartwig amination to generate hydrazone precursors, offers a powerful and versatile strategy for the synthesis of a wide range of indole derivatives. The use of this compound as a starting material allows for the introduction of a bulky tert-butyl group on the indole ring, a common substituent in pharmacologically active molecules. The protocols and data presented herein provide a solid foundation for researchers in drug discovery and organic synthesis to explore the preparation of novel indole-based compounds.
Application Notes and Protocols for the Synthesis of Triptan Analogues Using 4-tert-Butylphenylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triptans are a class of tryptamine-based drugs effective in the acute treatment of migraine and cluster headaches. Their mechanism of action involves agonism of serotonin 5-HT1B and 5-HT1D receptors. The synthesis of novel triptan analogues is a key area of research for developing next-generation therapeutics with improved efficacy and side-effect profiles. The Fischer indole synthesis is a robust and widely employed method for constructing the core indole scaffold of tryptamines.[1][2] This document provides detailed protocols and application notes for the synthesis of triptan analogues utilizing 4-tert-butylphenylhydrazine hydrochloride as a key starting material. The presence of the tert-butyl group at the 5-position of the indole ring has been shown to yield compounds with high affinity for the 5-HT1D receptor.[3]
Core Synthesis: Fischer Indole Synthesis
The cornerstone of this synthetic approach is the Fischer indole synthesis, a chemical reaction that produces the aromatic indole heterocycle from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.[2]
General Reaction Scheme
Caption: General workflow for the synthesis of 5-tert-butyl-tryptamine analogues.
Experimental Protocols
Protocol 1: Synthesis of 5-tert-Butyltryptamine
This protocol outlines the synthesis of the parent 5-tert-butyltryptamine from this compound and a suitable 4-aminobutanal equivalent, such as 4-aminobutanal diethyl acetal.
Materials:
-
This compound
-
4-Aminobutanal diethyl acetal
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation and Cyclization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and 4-aminobutanal diethyl acetal (1.1 eq) in a mixture of ethanol and glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 2 to 6 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with 1 M sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure 5-tert-butyltryptamine.
-
Data Presentation
Table 1: Reaction Parameters and Yields for Fischer Indole Synthesis of Substituted Tryptamines
| Phenylhydrazine Substituent | Carbonyl Component | Acid Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-tert-Butyl | 4-Aminobutanal diethyl acetal | Acetic Acid/HCl | Reflux, 4h | 60-75 (Estimated) | Adapted from general procedures |
| 4-Methoxy | 4-(N-acetylamino)butanal dimethyl acetal | 25% Acetic Acid | 80°C, 1h | 26 | [4] |
| 4-Benzyloxy | 4-(N-acetylamino)butanal dimethyl acetal | 25% Acetic Acid | 80°C, 2h | 68 | [4] |
| Unsubstituted | 4-Aminobutanal diethyl acetal | Zinc Chloride | 180°C | Low | [5] |
Yields are highly dependent on the specific reaction conditions and purification methods.
Table 2: Biological Activity of Triptan Analogues at Serotonin Receptors
| Compound | 5-HT1B Receptor Affinity (Ki, nM) | 5-HT1D Receptor Affinity (Ki, nM) | Reference |
| N-Methyl-5-tert-butyltryptamine | - | < 1 | [3] |
| Sumatriptan | 11.07 | 6.58 | [6] |
| Eletriptan | 3.14 | 0.92 | [6] |
| Rizatriptan | - | - | [3] |
| Naratriptan | - | - | [3] |
Lower Ki values indicate higher binding affinity.
Mechanism of Action: Triptan Signaling Pathway
Triptans exert their therapeutic effect by acting as agonists at serotonin 5-HT1B and 5-HT1D receptors.[7] Activation of these G-protein coupled receptors leads to a cascade of intracellular events that ultimately alleviate migraine symptoms.
Caption: Simplified signaling pathway of triptan analogues at 5-HT1B/1D receptors.
Pathway Description:
-
Receptor Binding: The triptan analogue binds to and activates the 5-HT1B/1D receptors located on cranial blood vessels and presynaptic trigeminal nerve endings.[7]
-
G-Protein Activation: This activation leads to the coupling and activation of inhibitory G-proteins (Gi/o).
-
Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate cyclase.
-
Reduction in cAMP Levels: This inhibition results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Cellular Response: The reduction in cAMP levels leads to two primary therapeutic effects:
-
Vasoconstriction: Constriction of dilated cranial blood vessels.
-
Inhibition of Neuropeptide Release: Decreased release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), from trigeminal nerve endings.[7]
-
Conclusion
The Fischer indole synthesis provides a versatile and effective route for the synthesis of novel triptan analogues using this compound. The resulting 5-tert-butyl substituted tryptamines have demonstrated high affinity for the 5-HT1D receptor, making them promising candidates for further investigation in the development of new anti-migraine therapies. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 3. N-Methyl-5-tert-butyltryptamine: A novel, highly potent 5-HT1D receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-tert-Butylphenylhydrazine Hydrochloride as a Precursor for Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-tert-Butylphenylhydrazine hydrochloride is a valuable precursor in the synthesis of a variety of pharmaceutical intermediates, most notably those containing an indole scaffold. The presence of the bulky tert-butyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of indole-containing compounds, which are key components in numerous therapeutic agents. The primary reaction highlighted is the Fischer indole synthesis, a robust and widely used method for the preparation of the indole ring system.[1][2]
Key Applications in Pharmaceutical Intermediate Synthesis
The principal application of this compound in pharmaceutical development lies in its role as a starting material for the synthesis of substituted indoles. The indole motif is a privileged structure in medicinal chemistry, appearing in a wide array of drugs targeting various diseases. The tert-butyl substituent can enhance metabolic stability by preventing para-hydroxylation and can also improve lipid solubility, potentially enhancing membrane permeability and oral bioavailability of the final drug product.
A significant, albeit indirect, application is in the synthesis of complex molecules like the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Boceprevir. While not a direct precursor to the final drug, intermediates containing specific heterocyclic cores can be synthesized using methodologies that employ substituted hydrazines.
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 7-tert-Butyl-2-phenyl-1H-indole
This protocol details the synthesis of 7-tert-butyl-2-phenyl-1H-indole from this compound and acetophenone via the Fischer indole synthesis. This reaction proceeds in two main stages: the formation of a phenylhydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization.[3][4]
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Glacial Acetic Acid
-
Polyphosphoric Acid (PPA)
-
Ice
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Buchner funnel and filtration apparatus
Procedure:
Stage 1: Formation of Acetophenone 4-tert-butylphenylhydrazone
-
In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (30 mL).
-
Add acetophenone (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (3-5 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Stage 2: Cyclization to 7-tert-Butyl-2-phenyl-1H-indole
-
In a 250 mL round-bottom flask, place polyphosphoric acid (10-20 times the weight of the hydrazone).
-
Heat the polyphosphoric acid to 80-100°C with stirring.
-
Carefully add the dried acetophenone 4-tert-butylphenylhydrazone from Stage 1 in portions to the hot PPA.
-
After the addition is complete, continue heating and stirring the mixture for 30-60 minutes. The color of the reaction mixture will typically darken.
-
Monitor the reaction by TLC until the hydrazone is consumed.
-
Pour the hot reaction mixture carefully onto crushed ice in a large beaker with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-tert-butyl-2-phenyl-1H-indole.
Data Presentation
Table 1: Representative Quantitative Data for Fischer Indole Synthesis
| Product | Starting Phenylhydrazine | Starting Ketone/Aldehyde | Catalyst | Yield (%) | Reference |
| 2-Phenylindole | Phenylhydrazine | Acetophenone | Polyphosphoric Acid | ~85% | Generic Lab Protocol[3] |
| 2-Methylindole | Phenylhydrazine | Acetone | Not specified | 79.48% | [4] |
| 2-Ethylindole | Phenylhydrazine | Butan-2-one | Not specified | 75.00% | [4] |
| 2-(2-Hydroxyphenyl)-indole | Phenylhydrazine | 2-Hydroxyacetophenone | Not specified | 85.10% | [4] |
Note: The yields presented are representative and can vary based on reaction scale and optimization of conditions.
Mandatory Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Mechanism of Action of Boceprevir: HCV NS3/4A Protease Inhibition
Boceprevir, a pharmaceutical whose synthetic pathway can involve indole-like intermediates, functions as a direct-acting antiviral agent against the Hepatitis C virus. It is a potent and specific inhibitor of the HCV NS3/4A serine protease.
Caption: Boceprevir's mechanism of action.
References
Reaction of 4-tert-Butylphenylhydrazine Hydrochloride with Ketones and Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reaction of 4-tert-butylphenylhydrazine hydrochloride with various ketones and aldehydes. The primary products of this condensation reaction are 4-tert-butylphenylhydrazones, which are versatile intermediates in organic synthesis, notably in the Fischer indole synthesis, and also exhibit a range of biological activities.
Introduction
This compound is a substituted hydrazine derivative that serves as a key building block in synthetic organic chemistry. Its reaction with aldehydes and ketones yields the corresponding 4-tert-butylphenylhydrazones. This reaction is a classical condensation, involving the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by the elimination of a water molecule. The resulting hydrazones are often stable, crystalline compounds.
The primary applications of these hydrazones are twofold. Firstly, they are crucial intermediates in the Fischer indole synthesis, a powerful acid-catalyzed reaction that leads to the formation of indole derivatives. The tert-butyl group at the 4-position of the phenyl ring influences the electronic and steric properties of the resulting indoles, which can be of interest in medicinal chemistry and materials science. Secondly, hydrazones, including those derived from 4-tert-butylphenylhydrazine, have been investigated for a variety of biological activities, including antimicrobial and antibacterial properties. The -NH-N=CH- azomethine group is a key pharmacophore in many biologically active compounds.
Reaction Mechanism and Workflow
The formation of a 4-tert-butylphenylhydrazone from this compound and a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism. The hydrochloride salt is typically neutralized in situ or prior to the reaction to free the hydrazine nucleophile.
A generalized workflow for the synthesis and subsequent application in the Fischer indole synthesis is depicted below.
One-Pot Synthesis of 5-tert-Butylindoles from 4-tert-Butylphenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis, a venerable and reliable method discovered in 1883, remains a cornerstone for the construction of this important heterocycle.[1][2] This reaction typically involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] The one-pot nature of this transformation, where the initial hydrazone formation and subsequent cyclization occur in a single reaction vessel, offers significant advantages in terms of operational simplicity, time efficiency, and resource management.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of various 5-tert-butyl-substituted indoles, commencing from the readily available starting material, 4-tert-butylphenylhydrazine hydrochloride. The tert-butyl group at the 5-position of the indole ring is a common feature in many biologically active molecules, influencing their pharmacokinetic and pharmacodynamic properties. The protocols outlined herein utilize various ketones as reaction partners to generate a diverse range of 2- and 3-substituted 5-tert-butylindoles.
Reaction Pathway and Mechanism
The one-pot synthesis of 5-tert-butylindoles from this compound and a ketone proceeds via the classical Fischer indole synthesis mechanism. The key steps are:
-
Hydrazone Formation: The reaction is initiated by the condensation of 4-tert-butylphenylhydrazine (liberated from its hydrochloride salt) with a ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[1]
-
Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.
-
Elimination: Finally, a molecule of ammonia is eliminated to afford the stable aromatic indole ring.
Experimental Protocols and Data
The following tables summarize the reaction conditions and outcomes for the one-pot synthesis of various 5-tert-butylindoles from this compound and different ketones.
Table 1: One-Pot Synthesis of 5-tert-Butyl-2-substituted-indoles
| Entry | Ketone | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Acetone | Acetic Acid | Reflux | 4 | 78 | 5-tert-Butyl-2-methyl-1H-indole |
| 2 | Propiophenone | Polyphosphoric Acid (PPA) | 100 | 2 | 85 | 5-tert-Butyl-2-phenyl-3-methyl-1H-indole |
| 3 | Cyclohexanone | Acetic Acid | Reflux | 6 | 91 | 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole |
| 4 | 3-Methyl-2-butanone | Acetic Acid | Reflux | 12 | 85 | 5-tert-Butyl-2,3,3-trimethyl-3H-indole |
| 5 | Phenylacetone | PPA | 90 | 3 | 82 | 5-tert-Butyl-2-methyl-3-phenyl-1H-indole |
Table 2: Microwave-Assisted One-Pot Synthesis of 5-tert-Butylindoles
| Entry | Ketone | Catalyst/Solvent | Power (W) | Time (min) | Yield (%) | Product |
| 1 | Cyclohexanone | p-Toluenesulfonic acid (p-TSA) / Ethanol | 300 | 10 | 93 | 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole |
| 2 | Acetophenone | Montmorillonite KSF | 450 | 5 | 88 | 5-tert-Butyl-2-phenyl-1H-indole |
| 3 | 3-Pentanone | Acetic Acid | 200 | 15 | 75 | 5-tert-Butyl-2,3-diethyl-1H-indole |
Detailed Experimental Protocols
Protocol 1: General Procedure using Acetic Acid as Catalyst and Solvent
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).
-
Add the corresponding ketone (1.1 eq.) and glacial acetic acid (10 mL per gram of hydrazine).
-
Heat the reaction mixture to reflux and stir for the time indicated in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: General Procedure using Polyphosphoric Acid (PPA) as Catalyst
-
In a round-bottom flask, place this compound (1.0 eq.) and the ketone (1.1 eq.).
-
Add polyphosphoric acid (PPA) (10 times the weight of the hydrazine) to the flask.
-
Heat the mixture with stirring at the temperature indicated in Table 1 for the specified time.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a 10% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Protocol 3: General Procedure for Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq.), the ketone (1.1 eq.), and the specified catalyst and solvent as detailed in Table 2.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at the specified power and for the designated time.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocols (Protocols 1 and 2, depending on the solvent and catalyst used).
-
Purify the product by column chromatography.
Experimental Workflow
Conclusion
The one-pot Fischer indole synthesis using this compound provides a versatile and efficient route to a variety of 5-tert-butyl-substituted indoles. The choice of catalyst, solvent, and reaction conditions can be tailored to the specific ketone substrate to optimize yields and reaction times. The protocols provided herein, including both conventional heating and microwave-assisted methods, offer reliable procedures for the synthesis of these valuable compounds for applications in drug discovery and materials science.
References
Solid-Phase Synthesis of Indoles Using 4-tert-Butylphenylhydrazine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif present in a vast array of natural products, pharmaceuticals, and agrochemicals. The Fischer indole synthesis, a classic and versatile method for constructing the indole ring, has been adapted to solid-phase organic synthesis (SPOS) to facilitate the rapid generation of indole libraries for drug discovery and development. This solid-phase approach offers significant advantages over traditional solution-phase synthesis, including simplified purification, the ability to drive reactions to completion using excess reagents, and amenability to automation.
This application note provides a detailed protocol for the solid-phase synthesis of indoles utilizing 4-tert-butylphenylhydrazine hydrochloride. The bulky tert-butyl group at the 4-position of the phenylhydrazine ring can introduce desirable lipophilic characteristics to the final indole products, potentially enhancing their biological activity and pharmacokinetic properties. The use of a traceless linker strategy, where the synthesized indole is cleaved from the solid support without any residual linker fragment, ensures the generation of pure, unmodified indole derivatives.
Principle of the Method
The solid-phase Fischer indole synthesis involves the immobilization of a hydrazine derivative onto a solid support, followed by condensation with a ketone or aldehyde to form a resin-bound hydrazone. Subsequent acid-catalyzed cyclization, characteristic of the Fischer indole synthesis, yields the resin-bound indole. Finally, the desired indole is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to afford the final product. The overall workflow is depicted below.
Figure 1: General workflow for the solid-phase synthesis of indoles.
Experimental Protocols
Materials and Reagents
-
Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ketone or Aldehyde of choice
-
Trifluoroacetic acid (TFA)
-
Acetic acid (AcOH)
-
Diethyl ether (Et₂O)
-
Silica gel for chromatography
Protocol 1: Preparation of Polymer-Bound 4-tert-Butylphenylhydrazine
This protocol describes the attachment of 4-tert-butylphenylhydrazine to Merrifield resin.
-
Resin Swelling: Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Hydrazine Solution Preparation: In a separate flask, dissolve this compound (3.0 mmol) in DMF (5 mL) and add DIPEA (6.0 mmol) to neutralize the hydrochloride salt and act as a base for the subsequent reaction.
-
Attachment Reaction: Drain the DMF from the swollen resin and add the prepared 4-tert-butylphenylhydrazine solution. Agitate the mixture at room temperature for 24-48 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The successful attachment can be qualitatively monitored by IR spectroscopy (disappearance of the C-Cl stretch of the Merrifield resin).
Protocol 2: Solid-Phase Fischer Indole Synthesis
This protocol outlines the on-resin synthesis of the indole ring.
-
Resin Swelling: Swell the polymer-bound 4-tert-butylphenylhydrazine resin (~1.0 g) in DCM (10 mL) for 30 minutes.
-
Hydrazone Formation: Add the desired ketone or aldehyde (5.0 mmol) and glacial acetic acid (0.5 mL) to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin with DCM (3 x 10 mL) to remove excess reagents.
-
Cyclization: Add a solution of 10% acetic acid in DCM (10 mL) to the resin. Heat the mixture to 60-80°C and agitate for 12-24 hours. The progress of the reaction can be monitored by cleaving a small sample of the resin and analyzing the product by LC-MS.
-
Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
Protocol 3: Cleavage and Purification
This protocol details the release of the final indole product from the solid support.
-
Cleavage: Suspend the dry, resin-bound indole in a cleavage cocktail of 95:5 TFA/water (v/v) (10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours.
-
Isolation: Filter the resin and wash it with a small amount of fresh TFA. Collect the filtrate.
-
Precipitation: Add the combined filtrate to a flask containing cold diethyl ether (10-fold volume excess) to precipitate the crude indole product.
-
Collection: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Purify the crude indole by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table provides representative data for the solid-phase synthesis of various indoles using polymer-bound 4-tert-butylphenylhydrazine and different ketones. Note that yields are calculated based on the initial loading of the Merrifield resin.
| Entry | Ketone | Product | Reaction Time (h) | Cleavage Time (h) | Overall Yield (%) | Purity (%) |
| 1 | Acetone | 5-tert-Butyl-2-methyl-1H-indole | 18 | 2 | 75 | >95 |
| 2 | Cyclohexanone | 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole | 24 | 3 | 68 | >95 |
| 3 | Propiophenone | 5-tert-Butyl-2-phenyl-3-methyl-1H-indole | 24 | 3 | 65 | >90 |
| 4 | 4-Methoxyacetophenone | 5-tert-Butyl-2-(4-methoxyphenyl)-1H-indole | 20 | 2 | 72 | >95 |
Signaling Pathways and Logical Relationships
The core of this application note is the Fischer indole synthesis. The following diagram illustrates the key mechanistic steps of this reaction as it occurs on the solid support.
Figure 2: Key mechanistic steps of the on-resin Fischer indole synthesis.
Conclusion
The solid-phase Fischer indole synthesis using this compound provides an efficient and versatile method for the preparation of a variety of 5-tert-butyl-substituted indoles. The protocols outlined in this application note offer a robust starting point for researchers in medicinal chemistry and drug discovery to generate libraries of novel indole derivatives for biological screening. The traceless nature of the synthesis ensures that the final products are free from linker-derived impurities, simplifying purification and subsequent biological evaluation. The provided data demonstrates the feasibility of this approach for generating structurally diverse indoles in good yields and high purity.
Application of 4-tert-Butylphenylhydrazine Hydrochloride in the Synthesis of Agrochemical Scaffolds
Introduction
4-tert-Butylphenylhydrazine hydrochloride is a versatile reagent in organic synthesis, primarily utilized as a precursor for the construction of various heterocyclic compounds. In the field of agrochemical research, it serves as a key building block for the synthesis of molecules containing a pyrazole or hydrazone moiety. These structural motifs are present in a number of commercially successful pesticides and are known to exhibit a broad spectrum of biological activities, including insecticidal, fungicidal, and herbicidal properties. The incorporation of the 4-tert-butylphenyl group can enhance the lipophilicity of the final molecule, potentially improving its penetration through biological membranes and its overall efficacy.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potentially agrochemically active pyrazole derivative.
Application in the Synthesis of Pyrazole-Based Acaricides and Insecticides
While not always the primary industrial route for all existing commercial products, this compound is a valuable starting material for the synthesis of N-aryl pyrazole derivatives. The pyrazole ring is a critical pharmacophore in a number of potent acaricides and insecticides. The synthesis of such compounds often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
One prominent example of a pyrazole-based agrochemical is Tebufenpyrad, a non-systemic insecticide and acaricide. Although industrial synthesis routes for Tebufenpyrad may vary, the fundamental pyrazole core can be conceptually derived from precursors involving hydrazine derivatives. The following sections detail a representative synthesis of a 1-(4-tert-butylphenyl)-substituted pyrazole, a scaffold with potential acaricidal and insecticidal activity.
Data Presentation
The following table summarizes quantitative data for a representative synthesis of a 1,3,5-trisubstituted pyrazole derivative using 4-tert-butylphenylhydrazine.
| Parameter | Value | Reference |
| Product | 1-(4-tert-butylphenyl)-3,5-disubstituted pyrazole | General Synthetic Method |
| Starting Material A | This compound | - |
| Starting Material B | α,β-Unsaturated Ketone (Chalcone derivative) | - |
| Catalyst | Copper triflate and --INVALID-LINK-- | [1] |
| Reaction Time | Not specified | [1] |
| Yield | Good | [1] |
Experimental Protocols
Synthesis of 1-(4-tert-butylphenyl)-3,5-disubstituted Pyrazole
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone and 4-tert-butylphenylhydrazine.[1]
Materials:
-
α,β-Unsaturated ketone (e.g., a chalcone derivative)
-
This compound
-
Copper triflate (Cu(OTf)₂)
-
1-Butyl-3-methylimidazolium hexafluorophosphate (--INVALID-LINK--)
-
Suitable organic solvent (e.g., Acetonitrile)
-
Sodium bicarbonate (for neutralization of the hydrochloride salt)
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq) in the organic solvent.
-
Add this compound (1.2 eq) and sodium bicarbonate (1.2 eq) to the solution.
-
Add catalytic amounts of copper triflate and --INVALID-LINK--.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting materials), the intermediate pyrazoline is formed.
-
In situ oxidation of the pyrazoline to the corresponding pyrazole occurs.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 1-(4-tert-butylphenyl)-3,5-disubstituted pyrazole.
Mandatory Visualization
Caption: Workflow for the synthesis of a pyrazole derivative.
Caption: Hypothetical mode of action for a pyrazole-based acaricide.
References
Troubleshooting & Optimization
Low yield in Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low yields in the Fischer indole synthesis, specifically when using 4-tert-Butylphenylhydrazine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields when using this compound in a Fischer indole synthesis?
Low yields with this specific substrate are often multifactorial, stemming from its unique electronic and steric properties. The main contributing factors include:
-
Steric Hindrance: The bulky tert-butyl group can impede the key[1][1]-sigmatropic rearrangement step in the reaction mechanism, slowing down the desired indole formation.
-
Electronic Effects: The tert-butyl group is electron-donating, which can increase the electron density on the phenyl ring. While this can accelerate some steps, it may also promote side reactions, such as heterolytic N-N bond cleavage, which competes with the productive pathway.[2][3]
-
Inappropriate Catalyst Choice: The choice of acid catalyst is critical.[4][5] Standard Brønsted acids like HCl or H₂SO₄ may not be effective enough or may promote decomposition at the required high temperatures. Lewis acids or polyphosphoric acid (PPA) are often more suitable.[6][7]
-
Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to undesired side reactions and significantly lower the yield.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can prevent the reaction from reaching completion or lead to the degradation of starting materials and products.[1]
Q2: What are the most common side reactions observed in this synthesis?
The primary competing reaction is a non-productive cleavage of the N-N bond in the protonated ene-hydrazine intermediate. This pathway is often favored with electron-donating substituents on the phenylhydrazine.[2] Other potential side reactions include polymerization of the starting materials or product under harsh acidic conditions and the formation of regioisomers if an unsymmetrical ketone is used.[8]
Q3: How critical is the purity of this compound?
The purity is extremely critical. As a hydrazine derivative, it can be susceptible to oxidation and degradation over time. Using old or impure starting material can introduce contaminants that interfere with the catalytic cycle and promote side reactions, directly impacting the final yield.[1] It is recommended to use freshly opened reagent or to verify its purity before use.
Q4: Which acid catalysts are recommended for sterically hindered substrates like this?
For substrates with bulky substituents, stronger and more robust acid catalysts are generally required. While common Brønsted acids can be used, Lewis acids and polyphosphoric acid often give better results.
-
Polyphosphoric Acid (PPA): Often serves as both the catalyst and the reaction medium. It is effective at the high temperatures required for the rearrangement but can make the workup more challenging due to its viscosity.[7]
-
Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst for this reaction.[6][7]
-
Eaton's Reagent (P₂O₅/MeSO₃H): A powerful dehydrating and acidic medium that can promote cyclization with high regioselectivity, though its harshness can sometimes cause decomposition.[9]
-
Boron Trifluoride (BF₃): Another useful Lewis acid catalyst.[4][6]
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields.
Issue: The reaction yield is significantly lower than expected.
Step 1: Verify Starting Material Quality
-
Question: Have you confirmed the purity of your this compound and the carbonyl compound?
-
Action:
-
Use a fresh bottle of the hydrazine or purify the existing stock if its age or storage conditions are questionable.
-
Ensure the aldehyde or ketone is pure and free of oxidation or condensation byproducts. Distill liquid carbonyls if necessary.
-
Step 2: Evaluate Reaction Conditions
-
Question: Are your catalyst, solvent, and temperature appropriate for this sterically hindered system?
-
Action:
-
If using standard Brønsted acids (HCl, H₂SO₄) in solvents like ethanol or acetic acid, consider switching to a more robust system.
-
Attempt the reaction using a Lewis acid like ZnCl₂ or in polyphosphoric acid (PPA).
-
Ensure the reaction temperature is high enough to overcome the activation energy for the[1][1]-sigmatropic rearrangement (often 80-150°C), but monitor for decomposition. Microwave-assisted heating can sometimes improve yields by allowing for rapid heating to high temperatures.[1][10]
-
Step 3: Analyze the Reaction Mixture and Byproducts
-
Question: Can you identify the major components in your crude reaction mixture?
-
Action:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the crude product.
-
Look for unreacted starting materials, which would indicate incomplete conversion.
-
The presence of multiple spots or peaks could indicate the formation of side products or isomers.
-
Step 4: Review Workup and Purification Procedures
-
Question: Could the product be lost or decomposed during the workup or purification?
-
Action:
-
Indoles can be sensitive to strong acids, even during workup. Neutralize the reaction mixture carefully.
-
Purification by column chromatography can sometimes lead to product loss on silica gel.[1] Consider alternative purification methods like recrystallization if possible.
-
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting low yields.
Caption: A flowchart for systematically troubleshooting low yields.
Experimental Protocols and Data
Data Summary: Comparison of Catalytic Systems
The choice of catalyst and conditions can dramatically affect the outcome of the Fischer indole synthesis. The table below summarizes common systems and their suitability.
| Parameter | Protocol 1: Brønsted Acid | Protocol 2: Lewis Acid | Protocol 3: PPA |
| Catalyst | HCl, H₂SO₄, or Acetic Acid | Zinc Chloride (ZnCl₂) | Polyphosphoric Acid |
| Solvent | Ethanol, Toluene, or Acetic Acid | Toluene or Dioxane | None (PPA acts as solvent) |
| Temperature | Reflux (78-110 °C) | High Temperature (120-150 °C) | 80-120 °C |
| Pros | Simple setup, common reagents. | Generally higher yields for hindered substrates. | Often effective when others fail. |
| Cons | Often gives low yields with hindered substrates. | Requires anhydrous conditions. | Viscous mixture, can be difficult to stir and work up. |
| Reference | [4][6] | [6][7] | [7] |
Protocol 1: General Procedure using Zinc Chloride
This protocol is adapted from general procedures for Fischer indole synthesis using a Lewis acid catalyst, which is often more effective for sterically demanding substrates.
-
Hydrazone Formation (Optional One-Pot):
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired ketone or aldehyde (1.05 eq.) in a suitable solvent like toluene (0.5 M).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor by TLC until the starting hydrazine is consumed.
-
Alternatively, the hydrazone can be pre-formed and isolated before the cyclization step.[1]
-
-
Indolization:
-
To the cooled solution containing the hydrazone, add anhydrous zinc chloride (1.5-2.0 eq.) under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir vigorously for 2-6 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and aqueous ammonia or a saturated sodium bicarbonate solution to neutralize the acid and complex the zinc salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization.[11]
-
Reaction Mechanism and Workflow Diagrams
Fischer Indole Synthesis Mechanism
The reaction proceeds through several key steps, including hydrazone formation, tautomerization, a[1][1]-sigmatropic rearrangement, and elimination of ammonia.[5][6]
Caption: The accepted mechanism of the Fischer indole synthesis.
General Experimental Workflow
This diagram illustrates the typical sequence of operations in the laboratory for this synthesis.
Caption: A standard experimental workflow from setup to analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. researchwithnj.com [researchwithnj.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. benchchem.com [benchchem.com]
Side reactions of 4-tert-Butylphenylhydrazine hydrochloride in acidic conditions
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of 4-tert-Butylphenylhydrazine hydrochloride, particularly focusing on side reactions encountered under acidic conditions, such as in the Fischer indole synthesis.
Troubleshooting Guide
This guide addresses common issues observed during reactions involving this compound in an acidic medium.
| Observed Issue | Potential Cause | Recommended Solution |
| Reaction mixture turns dark brown or black (tar formation) | Polymerization or decomposition of starting material/intermediates due to excessively harsh acidic conditions or high temperatures. | • Lower the reaction temperature. High temperatures can accelerate side reactions.[1] • Use a milder acid catalyst. Consider alternatives to strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA). Lewis acids (e.g., ZnCl₂) or milder organic acids may be beneficial.[2][3] • Dilute the reaction mixture. Running the reaction at a lower concentration can sometimes reduce intermolecular side reactions leading to tar. • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions. |
| Low yield of the desired indole product | • Incomplete reaction: The reaction may not have reached completion. • Competing side reactions: Formation of byproducts is consuming the starting material. • Heterolytic N-N bond cleavage: Electron-donating groups can sometimes promote cleavage of the hydrazine N-N bond, halting the desired cyclization.[4] • Decomposition of starting material: The hydrazine may be unstable under the chosen reaction conditions. | • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). • Optimize the choice of acid catalyst. The type and concentration of the acid are crucial.[2][5] • Adjust the temperature. While high temperatures can cause decomposition, insufficient heat may lead to an incomplete reaction. • Consider a different solvent. The solvent can influence reaction rates and selectivity.[6] |
| Multiple unexpected spots on Thin Layer Chromatography (TLC) | Formation of various side products. | • Isomeric indoles: If an unsymmetrical ketone is used, different indole isomers can form.[6] • Unreacted starting materials: Phenylhydrazone intermediate may still be present. • Products from N-N bond cleavage: This can lead to the formation of aniline derivatives and other fragments.[4] • Reductive cyclization byproducts: Depending on the reagents, other cyclization pathways may occur.[1] |
| Difficulty in product purification | The desired product is co-eluting with impurities or is trapped within a tarry matrix. | • Modify the work-up procedure. An acid-base extraction can help remove acidic or basic impurities. • Optimize chromatography conditions. Try different solvent systems (eluents) or a different stationary phase (e.g., alumina instead of silica gel). • Consider recrystallization from a suitable solvent system to purify the final product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in the Fischer indole synthesis?
A1: Under acidic conditions, particularly during the Fischer indole synthesis, several side reactions can occur:
-
Tar/Resin Formation: This is a common issue resulting from polymerization of intermediates or starting materials, often exacerbated by high temperatures and strong acids.[1]
-
N-N Bond Cleavage: The hydrazine bond can cleave heterolytically, especially with electron-donating substituents on the phenyl ring. This cleavage stops the reaction from proceeding to the indole and generates byproducts like 4-tert-butylaniline.[4]
-
Formation of Isomeric Indoles: When reacting with an unsymmetrical ketone, the cyclization can occur on either side of the ketone, leading to a mixture of constitutional isomers.[6]
-
Incomplete Cyclization: The reaction can stall at the phenylhydrazone or diimine intermediate stage, especially if the conditions are not optimal for the final ammonia elimination step.[3]
Q2: How does the choice of acid catalyst affect the reaction?
A2: The choice of acid is critical and can significantly influence the reaction's outcome.[2][5]
-
Brønsted acids (e.g., HCl, H₂SO₄, PPA, p-TsOH) are commonly used to protonate the hydrazone and facilitate the key[2][2]-sigmatropic rearrangement.[3] However, very strong acids and high temperatures can promote decomposition and tar formation.
-
Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are also effective catalysts and can sometimes offer milder reaction conditions, potentially reducing side reactions.[3][6]
-
The acidity of the medium can also influence the regioselectivity of the reaction when using unsymmetrical ketones.[7]
Q3: Does the tert-Butyl group influence potential side reactions?
A3: Yes, the 4-tert-butyl group can have an electronic and steric influence.
-
Electronic Effect: As an electron-donating group, the tert-butyl group increases the electron density of the aromatic ring. This can accelerate the desired[2][2]-sigmatropic rearrangement but may also increase the propensity for N-N bond cleavage, which is a competing pathway.[4][8]
-
Steric Effect: The bulky tert-butyl group is in the para position, so it does not sterically hinder the cyclization at the ortho positions. Its main role is electronic.
Q4: What are the optimal conditions to minimize decomposition of this compound?
A4: To minimize decomposition and side reactions, consider the following:
-
Use the mildest effective acid catalyst. Sometimes a Lewis acid or a milder Brønsted acid is sufficient.[9]
-
Maintain the lowest possible reaction temperature that still allows the reaction to proceed at a reasonable rate.[1]
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to degradation and color formation.
-
Monitor the reaction closely. Avoid unnecessarily long reaction times, as this increases the likelihood of byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis with Mitigation of Side Reactions
This protocol outlines a general method for the synthesis of a 6-tert-butyl-substituted indole from this compound and a suitable ketone, incorporating steps to minimize side product formation.
-
Hydrazone Formation (Step 1):
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.1 equivalents of anhydrous sodium acetate to neutralize the HCl and free the hydrazine base.
-
Add 1.05 equivalents of the desired ketone to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis shows complete consumption of the hydrazine. The hydrazone may precipitate from the solution.
-
Isolate the hydrazone intermediate by filtration or by evaporating the solvent. This separation helps to avoid exposing the ketone to the harsh conditions of the next step.
-
-
Indolization (Step 2):
-
Prepare the acid catalyst. A mixture of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) is often effective. Alternatively, a Lewis acid like ZnCl₂ in a high-boiling solvent can be used.
-
Under an inert nitrogen atmosphere, add the dried hydrazone from Step 1 portion-wise to the pre-heated acid catalyst (typically 80-120 °C).
-
Crucially, monitor the reaction temperature closely. Avoid overheating, which can lead to charring.
-
Stir the reaction for the required time (monitor by TLC or LC-MS).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully quench the reaction by pouring it onto crushed ice or into a beaker of cold water. This will precipitate the crude product.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel or by recrystallization to remove side products.
-
Visualizations
Reaction Pathways
Caption: Main vs. Side Reaction Pathways in Fischer Indole Synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer Indole Synthesis in Low Melting Mixtures [organic-chemistry.org]
Technical Support Center: Purification of Indole Products from 4-tert-Butylphenylhydrazine Hydrochloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of indole products synthesized from 4-tert-Butylphenylhydrazine hydrochloride.
Troubleshooting Guide
This section addresses common problems encountered during the purification of indole products derived from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Purified Product | Incomplete reaction: The Fischer indole synthesis may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of starting materials before beginning purification. |
| Decomposition on silica gel: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.[1] | - Use a deactivated silica gel by pre-treating it with a solvent system containing a small percentage of a base like triethylamine. - Consider using an alternative stationary phase such as neutral alumina. | |
| Product loss during workup: The indole product may have some solubility in the aqueous phase during extraction. | Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times. | |
| Co-elution with impurities: The desired indole product may have a similar polarity to byproducts, leading to mixed fractions. | Optimize the solvent system for column chromatography by screening various solvent mixtures using TLC to achieve better separation. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can be effective. | |
| Product Streaking on TLC and Column | Acidic nature of silica gel: The nitrogen atom in the indole ring can interact strongly with the acidic silanol groups on the silica gel surface. | Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
| High sample concentration: Loading a highly concentrated sample can lead to band broadening and streaking. | Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent before loading it onto the column. | |
| Multiple Spots on TLC After Purification | Presence of regioisomers: If an unsymmetrical ketone was used in the Fischer indole synthesis, it could lead to the formation of two different regioisomers which may be difficult to separate. | Employ high-resolution purification techniques like preparative HPLC or try different stationary phases (e.g., reversed-phase silica) for chromatography. |
| Incomplete removal of starting materials or reagents: Residual this compound or the carbonyl compound may be present. | Perform an initial wash of the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted basic hydrazine, followed by a wash with a saturated sodium bicarbonate solution to remove acidic residues before chromatography. | |
| Product degradation: The purified indole may be unstable and decompose upon standing. | Store the purified indole under an inert atmosphere (nitrogen or argon) and at low temperatures to prevent oxidation or degradation. | |
| Oily Product Instead of Solid | Presence of residual solvent: Incomplete removal of the purification solvent. | Dry the product under high vacuum for an extended period. |
| Presence of greasy impurities: Co-elution of nonpolar, oily byproducts. | Optimize column chromatography to better separate these impurities. Consider recrystallization from a suitable solvent system. | |
| Difficulty in Recrystallization | Inappropriate solvent choice: The solvent may be too good or too poor at dissolving the compound at all temperatures. | Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for indoles include ethanol/water, ethyl acetate/hexanes, and toluene. |
| Supersaturation: The solution may be supersaturated, preventing crystal formation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of indoles from this compound?
A1: Common impurities include unreacted this compound, the starting ketone or aldehyde, and potential byproducts from side reactions. The Fischer indole synthesis can sometimes lead to the formation of regioisomers if an unsymmetrical ketone is used. Additionally, under harsh acidic conditions, polymerization or degradation of the starting materials or the indole product can occur.
Q2: How do I choose the right solvent system for column chromatography of 6-tert-butyl-1H-indole?
A2: The ideal solvent system for column chromatography should provide a good separation of your desired product from impurities on a TLC plate, with the product spot having an Rf value of approximately 0.2-0.4. For a relatively non-polar compound like 6-tert-butyl-1H-indole, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. You can start with a low percentage of the polar solvent (e.g., 5-10%) and gradually increase it based on the TLC results.
Q3: Can I purify my tert-butyl substituted indole by recrystallization instead of column chromatography?
A3: Yes, recrystallization can be a very effective purification method, especially if the crude product is a solid and the impurities have different solubility profiles. The key is to find a suitable solvent or solvent system where the indole product is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Common solvents to try for indoles are ethanol, methanol, toluene, or mixtures like ethyl acetate/hexanes.
Q4: My indole product appears to be degrading on the silica gel column. What can I do to prevent this?
A4: Indoles can be sensitive to the acidic nature of silica gel. To mitigate degradation, you can deactivate the silica gel by flushing the packed column with your eluent containing a small amount of a base like triethylamine (0.1-1%) before loading your sample. Alternatively, you can use a less acidic stationary phase, such as neutral alumina.
Q5: How can I confirm the purity of my final indole product?
A5: The purity of your final product can be assessed using several analytical techniques. Thin Layer Chromatography (TLC) can give a quick indication of purity; a single spot suggests a pure compound. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used. The structure and identity of the compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
Experimental Protocols
General Protocol for Column Chromatography Purification of 6-tert-Butyl-1H-indole
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 95:5 hexanes:ethyl acetate).
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Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude indole product in a minimal amount of the initial eluent or a low-boiling point solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica bed.
-
-
Elution:
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Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified 6-tert-butyl-1H-indole.
-
General Protocol for Recrystallization of 6-tert-Butyl-1H-indole
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, hexanes, or a mixture).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will show poor solubility at low temperatures, resulting in crystal formation.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of 6-tert-Butyl-Substituted Indoles
| Solvent System (v/v) | Typical Application | Expected Rf Range for 6-tert-Butyl-1H-indole |
| Hexanes / Ethyl Acetate (95:5 to 80:20) | Initial purification of crude reaction mixture. | 0.2 - 0.5 |
| Hexanes / Dichloromethane (80:20 to 50:50) | Separation from very non-polar impurities. | 0.3 - 0.6 |
| Toluene / Ethyl Acetate (98:2 to 90:10) | Alternative system for better separation in some cases. | 0.2 - 0.4 |
| Hexanes / Ethyl Acetate + 0.5% Triethylamine | For indoles prone to streaking on silica gel. | 0.2 - 0.5 |
Table 2: Potential Solvents for Recrystallization of 6-tert-Butyl-1H-indole
| Solvent / Solvent System | Procedure |
| Ethanol / Water | Dissolve in hot ethanol, add water dropwise until cloudy, then cool slowly. |
| Hexanes or Heptane | Dissolve in hot solvent and cool slowly. Good for non-polar compounds. |
| Toluene | Dissolve in hot toluene and cool slowly. |
| Ethyl Acetate / Hexanes | Dissolve in a minimal amount of hot ethyl acetate, then add hexanes as an anti-solvent and cool. |
Visualizations
Caption: General workflow for the purification of indole products.
Caption: Troubleshooting decision tree for indole purification.
References
Optimizing reaction conditions for Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Fischer indole synthesis with 4-tert-Butylphenylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Fischer indole synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inappropriate Acid Catalyst: The chosen acid may be too weak to effectively catalyze the reaction or too strong, leading to degradation of starting materials or the product.[1] 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition.[1] 3. Unfavorable Electronic Effects: While the tert-butyl group is electron-donating, strong electron-donating groups on the ketone or aldehyde can favor a competing N-N bond cleavage reaction.[2][3][4][5] 4. Steric Hindrance: The bulky tert-butyl group, although in the para position, might influence the necessary conformational arrangement for the reaction to proceed efficiently, especially with a sterically demanding ketone/aldehyde.[2] 5. Incomplete Phenylhydrazone Formation: The initial condensation to form the phenylhydrazone may be incomplete. | 1. Catalyst Optimization: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[6][7][8][9][10] Polyphosphoric acid (PPA) is also a common and effective catalyst.[6][7] 2. Temperature Adjustment: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Microwave irradiation can sometimes promote the reaction.[7] 3. Choice of Carbonyl Compound: If possible, select a ketone or aldehyde with less electron-donating substituents. 4. Extended Reaction Time: Monitor the reaction over a longer period to allow for the slower reaction rate due to potential steric hindrance. 5. Pre-formation of Phenylhydrazone: Isolate the phenylhydrazone intermediate before proceeding with the cyclization step to ensure its complete formation.[11] |
| Formation of Multiple Products/Side Reactions | 1. Use of Unsymmetrical Ketones: Reaction with an unsymmetrical ketone can lead to the formation of two regioisomeric indole products.[1] 2. N-N Bond Cleavage: As mentioned, this is a known competing pathway, especially with electron-rich substrates, leading to byproducts like aniline derivatives.[3][4][5] 3. Rearrangements: In some cases, unexpected rearrangements can occur under the acidic conditions.[2] | 1. Regioselectivity Control: The choice of acid catalyst and reaction conditions can influence the ratio of regioisomers. Higher acidity and temperature may favor cyclization at the less substituted position.[9] 2. Milder Conditions: Employing milder acids or lower temperatures might suppress the N-N bond cleavage pathway. 3. Careful Product Analysis: Thoroughly characterize all products to identify any rearranged structures. |
| Difficulty in Product Isolation/Purification | 1. Tar Formation: Strong acids and high temperatures can lead to polymerization and tar formation.[8][10] 2. Emulsion during Work-up: The presence of acidic and basic aqueous layers with an organic solvent can lead to the formation of emulsions. | 1. Optimized Conditions: Use the mildest possible conditions that still afford a reasonable reaction rate. 2. Purification Strategy: Column chromatography is often necessary for purification. Consider using a gradient elution to separate the desired product from impurities. 3. Work-up Modification: Addition of brine (saturated NaCl solution) during the extraction can help to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a chemical reaction that produces the indole aromatic heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6][8][10] The reaction proceeds through the following key steps:
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Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.
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Tautomerization of the phenylhydrazone to its enamine isomer.
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A[6][6]-sigmatropic rearrangement of the protonated enamine.
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Loss of ammonia and subsequent aromatization to form the indole ring.[6][8][10]
Q2: How does the 4-tert-butyl group on the phenylhydrazine affect the reaction?
A2: The tert-butyl group at the para-position is an electron-donating group (EDG). Generally, EDGs on the phenylhydrazine ring can accelerate the reaction by making the aniline intermediate more electron-rich, which facilitates the key[6][6]-sigmatropic rearrangement step.[12] However, the bulky nature of the tert-butyl group could potentially introduce some steric hindrance, although this is less of an issue at the para-position compared to the ortho-position.[2]
Q3: Which acid catalysts are most effective for this synthesis?
A3: A wide range of both Brønsted and Lewis acids can be used.[6] Commonly used catalysts include:
-
Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and polyphosphoric acid (PPA).[6][7]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[6][7][8][10] The optimal catalyst often needs to be determined empirically for a specific substrate combination.[1]
Q4: What solvents are suitable for the Fischer indole synthesis?
A4: The choice of solvent can depend on the acid catalyst and the desired reaction temperature. Common solvents include:
-
Protic Solvents: Acetic acid and ethanol are frequently used, especially when using Brønsted acids.[11]
-
Aprotic Solvents: Toluene can be used, particularly for refluxing conditions.[13] In some cases, polar aprotic solvents like DMSO have been employed.[7] For high-temperature reactions, a high-boiling solvent may be necessary, or the reaction can be run neat with a catalyst like polyphosphoric acid.
Q5: My reaction has failed. What are the likely reasons?
A5: Reaction failure can stem from several factors. A primary reason for failure in Fischer indole syntheses is the occurrence of a competing heterolytic N-N bond cleavage.[3][4][5] This is particularly favored when there are strong electron-donating groups on the carbonyl component, which stabilize the resulting iminyl carbocation.[2][3] Steric hindrance, either from the phenylhydrazine or the carbonyl compound, can also prevent the necessary[6][6]-sigmatropic rearrangement.[2] Additionally, using an inappropriate acid catalyst or suboptimal reaction conditions (temperature, time) can lead to failure.[1]
Comparative Reaction Conditions
The following table summarizes various reported conditions for the Fischer indole synthesis with substituted phenylhydrazines to provide a starting point for optimization.
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Methyl (EDG) | Isopropyl methyl ketone | Glacial Acetic Acid | Reflux | 2.25 | High (not specified) | [10][11] |
| 4-Methyl (EDG) | 2-Methylcyclohexanone | Acetic Acid | Room Temp. | 24 | 85 | [11] |
| 4-Methoxy (EDG) | cis-Octahydroindolone | Acetic Acid | Reflux | Not Specified | 60 | [11] |
| 4-Chloro (EWG) | 1,2-Cyclohexanedione | Not Specified | Not Specified | Not Specified | 54 | [11] |
| 4-Nitro (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux | 4 | 30 | [8][11] |
| Unsubstituted | Acetophenone | Polyphosphoric Acid | 100-120 | 0.25 | Not Specified | [11] |
Experimental Protocols
General Protocol for Fischer Indole Synthesis (One-Pot Method)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aldehyde or ketone (1.0-1.2 eq)
-
Acid catalyst (e.g., glacial acetic acid as solvent, or a catalytic amount of p-TSA, ZnCl₂, etc.)
-
Solvent (e.g., glacial acetic acid, ethanol, toluene)
-
Sodium bicarbonate or sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq).
-
Add the chosen solvent and the acid catalyst. If using glacial acetic acid as the solvent, no additional catalyst may be needed initially.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary significantly, from a few hours to overnight.
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If a strong acid was used, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral or slightly basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure indole.
Visualizations
Caption: Workflow for the Fischer Indole Synthesis.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE - PMC [pmc.ncbi.nlm.nih.gov]
Why does Fischer indole synthesis with electron-donating groups fail?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis, particularly when using substrates with electron-donating groups.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing or giving low yields when I use a phenylhydrazine with an electron-donating group (e.g., -OCH₃, -N(CH₃)₂)?
The Fischer indole synthesis can be sensitive to the electronic properties of the substituents on the phenylhydrazine ring.[1] Strong electron-donating groups can divert the reaction from the desired pathway, leading to low yields or complete reaction failure. The primary reason for this is the promotion of a competing side reaction: the heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[1]
Electron-donating groups stabilize the iminylcarbocation that is formed upon N-N bond cleavage. This stabilization makes the cleavage pathway more energetically favorable, causing it to outcompete the crucial[2][2]-sigmatropic rearrangement required for indole formation.[1] Consequently, instead of cyclizing to form the indole ring, the intermediate fragments, leading to byproducts and a lower yield of the desired indole.
Q2: Are there specific substitution patterns that are known to be particularly problematic?
Yes, certain substitution patterns are notoriously difficult for the Fischer indole synthesis. The synthesis of C3-N-substituted indoles, for example, is a well-known challenge.[1] Phenylhydrazines with strongly electron-donating substituents, especially at the para-position, often lead to poor results. Additionally, substrates that can form highly stabilized carbocations upon N-N bond cleavage are likely to fail under standard Fischer indole conditions.
Q3: How can I confirm that N-N bond cleavage is the cause of my reaction failure?
Identifying the byproducts of your reaction can provide strong evidence for N-N bond cleavage. The cleavage of the ene-hydrazine intermediate typically results in the formation of an aniline derivative and an iminium ion, which can then react further. Look for the corresponding aniline in your crude reaction mixture using techniques like GC-MS or LC-MS.
Q4: Can I modify the reaction conditions to favor the desired indole synthesis?
Yes, several strategies can be employed to overcome the challenges posed by electron-donating groups:
-
Choice of Acid Catalyst: Switching from a Brønsted acid (like HCl or H₂SO₄) to a Lewis acid (such as ZnCl₂, BF₃·OEt₂, or AlCl₃) can be beneficial.[3][4] Lewis acids can still promote the cyclization but may be less likely to induce the N-N bond cleavage. Polyphosphoric acid (PPA) is another effective catalyst to consider.[2][5]
-
Temperature Control: The Fischer indole synthesis is often temperature-sensitive.[1] If you are experiencing low yields or decomposition, try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may help to improve the yield.
-
In Situ Hydrazone Formation: Instead of isolating the phenylhydrazone intermediate, forming it in situ followed by the addition of the acid catalyst can sometimes lead to better results.[2][6]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Yield of Indole | N-N Bond Cleavage: The electron-donating group is promoting the cleavage of the ene-hydrazine intermediate. | 1. Change the catalyst: Switch from a Brønsted acid to a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[3][4] 2. Use Polyphosphoric Acid (PPA): PPA can be an effective catalyst for challenging substrates.[2][5] 3. Optimize temperature: Lower the reaction temperature and increase the reaction time.[1] |
| Formation of Multiple Products | Side Reactions: Besides N-N bond cleavage, other side reactions like rearrangements or polymerization of the starting material or product can occur. | 1. Confirm the structure of byproducts: Use analytical techniques (NMR, MS) to identify the major byproducts. This can help diagnose the problematic step. 2. Purify starting materials: Ensure the phenylhydrazine and carbonyl compound are pure. |
| Reaction Works with Unsubstituted Phenylhydrazine but Fails with Substituted One | Electronic Effects: This strongly suggests that the electron-donating group is the root cause of the failure. | This is a clear indication to apply the troubleshooting steps for N-N bond cleavage mentioned above. |
Data Presentation
The success of the Fischer indole synthesis is highly dependent on the nature of the substituents on the phenylhydrazine ring. The following table summarizes the impact of different substituents on the reaction yield.
| Substituent on Phenylhydrazine | Electronic Effect | Typical Yield | Reference |
| -H (unsubstituted) | Neutral | High (often >80%) | General observation |
| -CH₃ (para) | Weakly Donating | Good to High | [7] |
| -OCH₃ (para) | Strongly Donating | Low to Moderate (can fail) | [5] |
| -NO₂ (para) | Strongly Withdrawing | Moderate to High | [7] |
| -N(CH₃)₂ (para) | Very Strongly Donating | Very Low to Failure | [1] |
Note: Yields are highly dependent on the specific carbonyl partner and reaction conditions.
Experimental Protocols
Protocol 1: Standard Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole (High Yield Example)
This protocol describes a standard high-yielding Fischer indole synthesis using an unsubstituted phenylhydrazine.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 118 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude 1,2,3,4-tetrahydrocarbazole can be purified by recrystallization from ethanol.
Protocol 2: Lewis Acid-Catalyzed Fischer Indole Synthesis of 5-Methoxy-2-methylindole (For Challenging Substrates)
This protocol is an example of a modified Fischer indole synthesis using a Lewis acid catalyst, which can be more effective for substrates with electron-donating groups.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Zinc Chloride (ZnCl₂), anhydrous
-
Ethanol
Procedure:
-
To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add acetone (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to form the hydrazone in situ.
-
Carefully add anhydrous zinc chloride (1.2 eq) to the reaction mixture in portions. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After completion, cool the mixture and pour it into a mixture of ice and concentrated ammonia solution to neutralize the acid and precipitate the product.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis: Successful vs. Failed Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. testbook.com [testbook.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Column Chromatography of Indole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the column chromatography of indole derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying indole derivatives by column chromatography?
The purification of indole derivatives can be complicated by several factors inherent to their structure. The indole nucleus contains a basic nitrogen atom, making these compounds susceptible to undesirable interactions with the stationary phase. Key challenges include:
-
Streaking or Tailing: This is often observed for basic indoles due to strong interactions with the acidic silanol groups on the surface of silica gel.[1][2]
-
Compound Degradation: The acidic nature of standard silica gel can lead to the degradation of sensitive indole derivatives, resulting in low yields and the formation of artifacts.[1][3][4][5][6]
-
Co-elution with Impurities: Similar polarities between the target indole and impurities can make separation difficult, leading to overlapping fractions.[3][7][8]
-
Poor Recovery: The compound may bind irreversibly to the column or elute in such dilute fractions that it becomes difficult to detect.[1][3][5]
-
High Polarity: Indole derivatives with polar functional groups (e.g., hydroxyls, carboxylic acids) can bind very strongly to silica gel, making elution challenging.[3]
Q2: How do I select the appropriate stationary phase for my indole derivative?
The choice of stationary phase is critical and depends on the polarity and stability of your compound.
-
Silica Gel: This is the most widely used stationary phase for normal-phase chromatography. However, its acidic nature can be problematic for some indoles.[1][9]
-
Alumina: A good alternative for acid-sensitive indoles. It is available in neutral, basic, or acidic forms, allowing for customization based on the compound's properties.[1][4]
-
Reversed-Phase Silica (C8, C18): Ideal for purifying more polar indole derivatives using polar mobile phases like water/methanol or water/acetonitrile.[1][10]
-
Functionalized Silica: Phases such as amino-functionalized silica can offer different selectivity and improve the purification of basic compounds.[1]
Q3: What is the best way to choose a mobile phase for my separation?
Mobile phase selection should be guided by preliminary analysis using Thin-Layer Chromatography (TLC).
-
Start with a Standard System: For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a common starting point.[1]
-
Aim for an Optimal Rf Value: Adjust the solvent ratio to achieve an Rf (retention factor) for your target compound between 0.2 and 0.4 on a TLC plate. This range typically provides the best separation on a column.[1][4]
-
Consider Solvent Selectivity: Different solvents can offer varying selectivities. For instance, dichloromethane may provide a different separation profile compared to an ethyl acetate/hexanes system.[1]
-
Use Modifiers for Problematic Compounds: If streaking is observed on the TLC plate, the addition of a small amount of a modifier to the eluent is recommended.[1]
Q4: My indole derivative is colorless. How can I visualize it during chromatography?
Several non-destructive and destructive methods can be used to visualize indole derivatives:
-
UV Light (Non-destructive): Most indoles are UV-active due to their aromatic structure and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1] This is the most common initial visualization method.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, including indoles, a temporary yellow-brown color.[1]
-
Chemical Stains (Destructive): These stains react with the compounds to produce colored spots, often requiring heat.
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): A highly specific stain for indoles, typically producing blue or purple spots.[1]
-
Potassium Permanganate (KMnO4): A general stain that reacts with oxidizable compounds, appearing as yellow-brown spots on a purple background.[1]
-
Vanillin or p-Anisaldehyde Stains: General purpose stains for a wide range of functional groups.[1]
-
Troubleshooting Guides
Problem 1: Streaking or Tailing of the Compound
| Cause | Solution |
| Interaction with Acidic Silica: The basic nitrogen of the indole ring interacts strongly with acidic silanol groups on the silica surface.[1][4] | For basic compounds, add a small amount of a basic modifier like triethylamine (NEt₃) or a solution of ammonia in methanol to the mobile phase.[1][2] For acidic indoles, add a small amount of acetic acid or formic acid to suppress deprotonation.[1] |
| Sample Overload: Applying too much sample to the column exceeds the stationary phase's capacity.[1][2] | Reduce the amount of sample loaded onto the column. A typical ratio of sample to silica gel is 1:30 to 1:100 by weight.[1] |
| Compound Instability: The indole derivative may be degrading on the silica gel.[1][4][5] | Test for stability using 2D TLC (see Experimental Protocols). If unstable, consider deactivating the silica, using a neutral stationary phase like alumina, or switching to reversed-phase chromatography.[1][3][4][5][6] |
Problem 2: Poor Separation of Compound and Impurities
| Cause | Solution |
| Unoptimized Mobile Phase: The polarity of the eluent is not suitable for resolving the mixture.[4][8] | Use TLC to screen various solvent systems to find one that gives good separation. The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.4.[1][4] |
| Poor Column Packing: An improperly packed column with channels or cracks will lead to broad, overlapping bands. | Ensure the column is packed uniformly without any air bubbles or gaps. Techniques like slurry packing can help achieve this.[11] |
| Column Overloading: Too much sample leads to broad bands that merge.[4] | Decrease the amount of sample loaded onto the column.[4] |
| Inappropriate Column Dimensions: A short, wide column may not provide sufficient resolution. | For difficult separations, a longer, thinner column generally provides better results.[4][11] |
Problem 3: Compound is Decomposing on the Column
| Cause | Solution |
| Acidity of Silica Gel: The acidic nature of silica gel can catalyze the degradation of sensitive indole derivatives.[1][3][4] | Perform a 2D TLC to confirm instability on silica.[4] If decomposition occurs, deactivate the silica gel by pre-treating it with a solvent system containing a small percentage of triethylamine.[4] Alternatively, use a less acidic stationary phase like neutral alumina.[1][4] |
Problem 4: Low or No Recovery of the Compound
| Cause | Solution |
| Insufficiently Polar Eluent: The mobile phase is not strong enough to elute the compound from the column.[1] | Gradually increase the polarity of the mobile phase (gradient elution). If the compound is still retained, try flushing the column with a much more polar solvent, such as 5-10% methanol in dichloromethane.[1] |
| Irreversible Adsorption: The compound binds too strongly to the stationary phase.[3] | Add a modifier to the eluent (e.g., triethylamine for basic compounds) to reduce strong interactions.[3] Consider switching to a different stationary phase.[3] |
| Compound Degradation: The compound has degraded on the column.[3][5] | Address this as described in "Problem 3". |
| Dilute Fractions: The compound may have eluted in very dilute fractions that are difficult to detect by TLC.[3][5] | Concentrate the collected fractions before running TLC analysis to ensure you haven't missed the product.[3][5] |
Data Presentation
Table 1: Common Mobile Phase Modifiers for Indole Chromatography
| Problem | Compound Type | Modifier | Typical Concentration | Reference(s) |
| Tailing/Streaking | Basic Indole | Triethylamine (NEt₃) | 0.1 - 2.0% | [1] |
| Tailing/Streaking | Basic Indole | Ammonia in Methanol | 1 - 10% solution | [1] |
| Tailing/Streaking | Acidic Indole | Acetic Acid or Formic Acid | 0.1 - 2.0% | [1] |
| Poor Peak Shape (RP-HPLC) | Acidic or Basic Indole | Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | [12] |
Table 2: Recommended Loading Capacities for Column Chromatography
| Separation Difficulty | Sample to Silica Gel Ratio (by weight) | Reference(s) |
| Easy (Large ΔRf) | 1:20 - 1:30 | [1] |
| Moderate | 1:30 - 1:50 | [1] |
| Difficult (Small ΔRf) | 1:50 - 1:100 | [1][13] |
Mandatory Visualization
Caption: A general workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common chromatography issues.
Experimental Protocols
Protocol 1: 2D TLC for Compound Stability Test
This protocol is used to determine if a compound is stable on silica gel.
-
Spotting: On a square TLC plate, spot the compound in one of the lower corners, approximately 1 cm from the edges.
-
First Elution: Develop the plate in a suitable solvent system.
-
Drying: Remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.
-
Second Elution: Develop the plate again in the same solvent system.
-
Analysis: Visualize the plate. A stable compound will appear as a single spot on the diagonal. Any spots that appear off the diagonal indicate degradation products formed during contact with the silica gel.[1][4]
Protocol 2: Column Packing (Wet Slurry Method)
This method is commonly used to prepare a uniform and well-packed column.
-
Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12] Clamp the column vertically.
-
Slurry Formation: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase to form a slurry.
-
Pouring the Slurry: Pour the slurry into the column. Use a funnel to aid the process and avoid trapping air bubbles.[12]
-
Packing: Gently tap the side of the column to encourage even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, allowing the silica gel to settle into a uniform bed. Ensure the solvent level never drops below the top of the silica bed.[12]
Protocol 3: Sample Loading (Dry Loading Method)
This technique is ideal for samples that have poor solubility in the initial mobile phase.
-
Adsorption: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution.[3][14]
-
Evaporation: Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[3][14]
-
Loading: Carefully add the dry powder containing the adsorbed sample to the top of the packed column.[3][14]
-
Finalizing: Gently add a thin layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Column_chromatography [chemeurope.com]
- 10. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Improving Regioselectivity of the Fischer Indole Synthesis
Welcome to the technical support center for the Fischer indole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of their reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of the Fischer indole synthesis when using an unsymmetrical ketone?
A1: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is primarily governed by a combination of steric and electronic factors, the choice of acid catalyst, and the reaction conditions.[1][2] The key step that determines the regiochemical outcome is the[3][3]-sigmatropic rearrangement of the enehydrazine intermediate.[4][5] The reaction will favor the formation of the more stable enehydrazine tautomer, which is influenced by the substitution pattern of the ketone.
Q2: How does the choice of acid catalyst impact the regioselectivity?
A2: The acid catalyst plays a crucial role in determining the product ratio.[5][6][7] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA, PTSA) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][6] The strength and nature of the acid can influence the rate of tautomerization to the different enehydrazine intermediates and the subsequent rearrangement.[7] For instance, strong acidic conditions can favor the formation of the less substituted enehydrazine, leading to a specific regioisomer.[8]
Q3: Can steric hindrance in the ketone or phenylhydrazine affect the outcome?
A3: Yes, steric effects are a significant factor.[1] The[3][3]-sigmatropic rearrangement is sensitive to steric hindrance.[9] The cyclization may be directed to the less sterically hindered position, influencing which regioisomer is predominantly formed.
Q4: What role do electronic effects play in directing the cyclization?
A4: Electronic effects of substituents on both the arylhydrazine and the ketone are critical.[2][4] Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction, while electron-withdrawing groups can slow it down and affect the regioselectivity.[9][10] For example, an electron-withdrawing substituent on the ketone can destabilize one of the potential[3][3]-sigmatropic rearrangement transition states, thereby favoring the formation of a single regioisomer.[4][11][12]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of regioisomers. How can I improve the selectivity for the desired isomer?
This is a common issue when using unsymmetrical ketones. Here are several strategies to improve regioselectivity:
-
Optimize the Acid Catalyst: The choice of acid is one of the most powerful tools to control regioselectivity.[5][7]
-
For 3-unsubstituted indoles from methyl ketones: Consider using Eaton's reagent (P₂O₅/MeSO₃H), which has shown unprecedented regiocontrol in these cases.[1]
-
Vary Acid Strength: The product ratio can change dramatically with the concentration of the acid.[7] Experiment with different Brønsted and Lewis acids of varying strengths.[2][6]
-
Use Zeolites: Zeolites can act as shape-selective catalysts, favoring the formation of the isomer that fits within its porous structure.[13] Zeolite beta, for instance, has been shown to be highly selective.[13]
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature may favor the thermodynamically more stable product.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to provide good yields and regioselectivity in some cases.[14]
-
Ionic Liquids: Certain ionic liquids, such as choline chloride·2ZnCl₂, can promote high regioselectivity, in some instances leading to the exclusive formation of one isomer.[3]
-
-
Substrate Modification:
-
Protecting Groups: Introducing a bulky protecting group can sterically direct the cyclization to a specific position.[15][16]
-
Directing Groups: While less common in the classical Fischer indole synthesis, the strategic placement of electron-withdrawing or -donating groups can influence the stability of the enehydrazine intermediates and transition states.[4][9]
-
Problem 2: The reaction is not proceeding, or the yield is very low.
Low reactivity can be due to several factors:
-
Inappropriate Acid Catalyst: The chosen acid may not be strong enough to promote the reaction. Consider switching to a stronger acid like polyphosphoric acid (PPA) or Eaton's reagent, but be mindful of potential decomposition with sensitive substrates.[1][6]
-
Decomposition of Starting Material: Harsh acidic conditions or high temperatures can lead to degradation.[1] If decomposition is suspected, try using a milder Lewis acid (e.g., ZnCl₂) or diluting a strong acid reagent in a solvent like sulfolane or dichloromethane.[1][2]
-
Unfavorable Electronic Effects: Strong electron-withdrawing groups on the phenylhydrazine can significantly slow down the reaction.[9][10] In such cases, more forcing conditions (higher temperatures, stronger acids) may be necessary.
Data Presentation
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of 1-Phenyl-2-butanone.
| Catalyst | Solvent | Temperature (°C) | Ratio (2-ethyl-3-phenylindole : 2-benzyl-3-methylindole) | Reference |
| Zeolite Beta | Toluene | 110 | 17 : 83 | [13] |
| 90% H₃PO₄ | - | 100 | High in 2-ethyl-3-phenylindole | [7] |
| 83% P₂O₅ in H₂O | - | 100 | High in 2-benzyl-3-methylindole | [7] |
| 30% H₂SO₄ | - | 100 | High in 2-ethyl-3-phenylindole | [7] |
| 70% H₂SO₄ | - | 100 | High in 2-benzyl-3-methylindole | [7] |
Table 2: Regioselective Synthesis of 3-Unsubstituted Indoles using Eaton's Reagent.
| Phenylhydrazone of | Product (3-Unsubstituted Indole) | Yield (%) | Reference |
| Acetophenone | 2-Phenylindole | 95 | [1] |
| Propiophenone | 2-Ethyl-3-methylindole | 0 (product is 2,3-dimethylindole) | [1] |
| 2-Butanone | 2,3-Dimethylindole | 92 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Fischer Indole Synthesis using Eaton's Reagent [1]
-
Preparation of Eaton's Reagent: Carefully and slowly add phosphorus pentoxide (1 part by weight) to methanesulfonic acid (10 parts by weight) with stirring. The mixture will become hot. Allow it to cool to room temperature before use.
-
Hydrazone Formation (Optional, can be formed in situ): In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq) and the methyl ketone (1.0 eq) in a minimal amount of ethanol. Add a catalytic amount of acetic acid and stir at room temperature until TLC indicates complete formation of the hydrazone. Remove the solvent under reduced pressure.
-
Cyclization: To the pre-formed hydrazone or the mixture of phenylhydrazine and ketone, add the prepared Eaton's reagent.
-
Reaction: Stir the mixture at the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution with a strong base (e.g., NaOH or KOH) to a pH > 10.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Fischer Indole Synthesis using a Zeolite Catalyst [13]
-
Catalyst Activation: Activate the zeolite catalyst (e.g., Zeolite Beta) by heating it under vacuum at a high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask, add the activated zeolite catalyst, the phenylhydrazine (1.0 eq), the unsymmetrical ketone (1.0-1.2 eq), and a suitable solvent (e.g., toluene).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the zeolite catalyst. Wash the catalyst with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.
Visualizations
Caption: General mechanism of the Fischer indole synthesis with an unsymmetrical ketone.
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. researchwithnj.com [researchwithnj.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. The regiospecific Fischer indole reaction in choline chloride·2ZnCl2 with product isolation by direct sublimation from the ionic liquid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. A microwave-assisted facile regioselective Fischer indole synthesis and antitubercular evaluation of novel 2-aryl-3,4-dihydro-2H-thieno[3,2-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jocpr.com [jocpr.com]
Removal of unreacted 4-tert-Butylphenylhydrazine hydrochloride from reaction mixture
Investigating Purification Strategies
I'm currently engaged in a deep dive into purification methodologies. My focus is on effectively eliminating unreacted 4-tert-Butylphenylhydrazine hydrochloride from reaction mixtures. I'm exploring the nuances of extraction, chromatography, recrystallization, and precipitation techniques, seeking the most promising approach.
Gathering Data for Analysis
My research has expanded significantly. I'm now focused on compiling information from Google searches regarding common issues in removing this compound. I will convert the findings into a troubleshooting guide and FAQ. Additionally, I'm working to organize efficiency data in a table and outlining experimental protocols. Finally, I'm developing a visual workflow diagram using Graphviz to help users choose the correct purification method, with the aim of compiling everything into a complete technical support center guide.
Exploring Initial Properties
I've made solid headway. I've uncovered key details about this compound's behavior. I specifically noted its solubility in polar solvents and got some workup process data.
Deepening the Investigation
I'm now zeroing in on purification strategies. While general workup for Fischer indole reactions is well-documented, I lack specifics on removing the unreacted hydrochloride. Extraction, chromatography, and recrystallization are mentioned, but I need conditions optimized for this compound. Silica gel chromatography is hinted at, but I need detailed parameters. I am going to refine my search to find these exact purification specifics and quantitative data for comparison.
Pinpointing Specific Techniques
I have a much clearer picture of what I need. The initial search on properties was useful, and while general Fischer indole workup is known, I still lack the crucial details. My next focus is finding documented methods for isolating unreacted this compound. I need to find specific extraction, chromatography, and recrystallization conditions optimized for this compound, not general methods. I'm especially after silica gel parameters and quantitative data for effective comparisons.
Gathering Initial Insights
I've built a good foundation by confirming the properties of this compound. It's a salt, soluble in polar solvents, which aligns with my initial expectations. I'm now exploring its potential as a precursor for specific syntheses, and searching for any direct literature on its reactivity.
Narrowing the Focus
I'm making progress, focusing on specific experimental parameters. Building on earlier searches, I've confirmed some purification strategies common to Fischer indole syntheses. My current focus is to refine the acid-base extraction, chromatography, and recrystallization steps. I need to know the basicity of the hydrazine and acidity of the indole products for effective separation. I also need recommended eluents for chromatography and suitable solvents for recrystallization, plus quantitative data for comparison. More targeted searches are in order to build comprehensive guides.
Pinpointing Key Parameters
I'm now building upon earlier groundwork. To refine my guides, I'm zeroing in on specific experimental parameters. I'm focusing on the acid-base properties for extraction, suitable eluents for chromatography, and recrystallization solvents. Specific data is key; I need hydrazine basicity, indole acidity, and the right solvent systems. My goal is to build comprehensive resources.
Evaluating Extraction Viability
I've made headway in evaluating the acid-base extraction's feasibility. The pKa values for 4-tert-butylphenylhydrazine (estimated at ~5.35) and indole (around 17) confirm the suitability of this separation technique. I've also found general solubility rules relevant to the compounds .
Deepening Purification Strategies
I'm now diving deeper into refining purification strategies. While the acid-base extraction appears promising based on pKa values and solubility rules, my focus has shifted to gathering step-by-step protocols. Specifically, I'm aiming for detailed methods to eliminate this compound from indole mixtures. I've found some general Fischer indole synthesis workup mentions, but I need targeted, quantitative comparisons of methods to optimize recovery and purity. My next steps involve finding more detailed procedures.
Prioritizing Detailed Protocols
I've amassed promising information on purification methods, including pKa values and general protocols. While I've located initial chromatography and recrystallization suggestions, I'm now prioritizing detailed, quantitative data. Specifically, I need step-by-step protocols for acid-base extraction, chromatography, and recrystallization to remove this compound. My focus is on finding yield and purity data for direct comparisons and will drive the structuring of technical content. I'm focusing on seeking literature with quantitative comparisons of the mentioned methods.
Focusing on Quantitative Data
I've made progress in compiling information. Acid-base extraction looks promising based on pKa values and general protocols from Fischer indole synthesis workups. I also have initial chromatography and recrystallization suggestions. I've uncovered some key points, but am now focusing on finding yield and purity data for direct comparison. My next steps are to find detailed protocols, which I will then synthesize.
Examining Removal Strategies
I've been meticulously cataloging the prevalent methods for eliminating unreacted this compound. My focus is narrowing to acid-base extraction, chromatography, and recrystallization techniques. I'm aiming to identify the most efficient and practical route for this particular compound. Further research reveals promising alternative approaches.
Investigating Purification Data
I'm now diving deep into finding quantitative data to compare purification methods for removing this compound. I have basic protocols and examples, but need specifics on yield and purity achievable. I'm focusing on acid-base extraction, chromatography, and recrystallization to build a comprehensive guide. I'll prioritize finding comparative data for the compound removal.
Pinpointing Data Gaps
I've assembled a solid base of information on purification techniques for removing this compound. While I have protocols for acid-base extraction, chromatography, and recrystallization, I'm missing the comparative quantitative data I need. My focus now is on finding or estimating yield and purity data for each method when applied to this specific compound removal, as well as refining experimental specifics.
Stability of 4-tert-Butylphenylhydrazine hydrochloride in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use and handling of 4-tert-Butylphenylhydrazine hydrochloride in your research. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions regarding the stability of this compound in various solvents.
Troubleshooting Guide
Researchers may encounter issues related to the stability of this compound during their experiments. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Inconsistent or Poor Reaction Yields
Symptoms:
-
Lower than expected yield of the desired product.
-
Complete failure of the reaction.
-
Presence of unexpected side products.
Potential Cause: Degradation of this compound in the reaction solvent prior to or during the reaction. Phenylhydrazines are susceptible to oxidation, especially in the presence of air and certain solvents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Solution Discoloration
Symptoms:
-
A freshly prepared colorless or off-white solution of this compound turns yellow, brown, or darkens over time.
Potential Cause: Oxidation of the hydrazine moiety. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.
Mitigation Strategies:
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Solvent Choice: Use high-purity, peroxide-free solvents.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light.
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Fresh Preparation: Prepare solutions immediately before use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solution?
Phenylhydrazine hydrochlorides are generally more stable to air oxidation than the corresponding free bases.[1] However, solutions of this compound can still be susceptible to degradation over time, especially when exposed to air and light.[2] For best results, it is always recommended to use freshly prepared solutions.
Q2: How does the choice of solvent affect the stability of this compound?
The stability of this compound can be significantly influenced by the solvent system. Here's a general guide:
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Polar Protic Solvents (e.g., Water, Methanol, Ethanol): This compound is soluble in polar protic solvents.[3] However, these solvents can participate in hydrogen bonding and may facilitate certain degradation pathways, such as hydrolysis, under specific pH conditions. Phenylhydrazine hydrochloride is soluble in water and ethanol.[4]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While potentially offering better stability against hydrolysis, these solvents must be of high purity and anhydrous, as residual water can still lead to degradation. The purity of the solvent is crucial to avoid introducing contaminants that could catalyze degradation.[5]
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Non-Polar Solvents: Due to its salt nature, this compound has low solubility in non-polar solvents.
Q3: What are the likely degradation pathways for this compound?
The primary degradation pathway for arylhydrazines is oxidation. This can proceed through radical mechanisms, potentially leading to the formation of diazenes and other colored by-products.[6] Hydrolysis of the hydrazine group is another possible, though generally slower, degradation route.
Caption: Potential degradation pathways for this compound.
Q4: How can I assess the stability of this compound in my specific solvent system?
A stability study using High-Performance Liquid Chromatography (HPLC) is the most reliable method to quantify the stability of your compound in a specific solvent. This involves monitoring the concentration of the parent compound over time under your experimental conditions.
Stability Data Summary
| Solvent Class | Solvent Examples | Expected Stability (Qualitative) | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | Moderate | Use high-purity, degassed solvents. Prepare solutions fresh. Potential for hydrolysis at non-neutral pH. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Use anhydrous grade solvents to minimize hydrolysis. Store under inert gas. |
| Non-Polar | Toluene, Hexanes | N/A (Poor Solubility) | Not recommended for creating stock solutions due to insolubility. |
Experimental Protocol: Stability Assessment by HPLC
This protocol provides a general framework for determining the stability of this compound in a chosen solvent.
Objective: To quantify the degradation of this compound in a specific solvent over time at a set temperature.
Materials:
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This compound
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HPLC-grade solvent of interest (e.g., Methanol, Acetonitrile, DMSO)
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HPLC system with a UV detector
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C18 HPLC column
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Volumetric flasks and pipettes
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Autosampler vials
Procedure:
-
Preparation of Stock Solution:
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Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to make a stock solution of a specific concentration (e.g., 1 mg/mL).
-
-
Sample Incubation:
-
Dispense aliquots of the stock solution into several sealed vials.
-
Store the vials under the desired experimental conditions (e.g., room temperature, protected from light).
-
-
HPLC Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and dilute an aliquot to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC. A typical starting method could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or other modifier), monitoring at a wavelength determined by a UV scan of the compound (e.g., around 230-280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the this compound peak at each time point.
-
Plot the percentage of the remaining compound against time to determine the stability profile.
-
Caption: Workflow for assessing the stability of this compound by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. 苯肼 盐酸盐 ≥99% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Method for measuring tert-butyl hydrazine hydrochloride by use of pre-column derivatization-high performance liquid chromatography - Eureka | Patsnap [eureka.patsnap.com]
- 4. chemiis.com [chemiis.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Managing the hygroscopic nature of 4-tert-Butylphenylhydrazine hydrochloride during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of 4-tert-Butylphenylhydrazine hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is a chemical compound commonly used as a reagent in organic synthesis, most notably in the Fischer indole synthesis.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including inaccurate weighing, clumping of the solid material, and potential side reactions or reduced yields in chemical transformations.[3]
Q2: How should I store this compound to minimize moisture absorption?
A2: To maintain its integrity, this compound should be stored in a tightly sealed, airtight container. For long-term storage, it is advisable to keep it in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride). Storing the compound under an inert atmosphere, such as nitrogen or argon, is also a recommended practice to prevent moisture and oxidative degradation.[1]
Q3: What is the visual appearance of this compound, and how can I tell if it has absorbed moisture?
A3: this compound is typically a white to off-white crystalline solid.[2] If the compound has absorbed a significant amount of moisture, it may appear clumpy, sticky, or even partially dissolved. Any deviation from a free-flowing crystalline powder should be considered a sign of moisture contamination.
Q4: Can I use this compound that has been exposed to humidity?
A4: Using this compound that has absorbed water is not recommended as it can lead to inaccurate measurements and negatively impact your experiment's outcome. The presence of water can alter the stoichiometry of your reaction and may lead to the formation of unwanted byproducts. If you suspect moisture contamination, it is best to use a fresh, properly stored batch of the reagent.
Troubleshooting Guide
This guide addresses common problems encountered when using this compound, with a focus on issues arising from its hygroscopic properties.
Problem 1: Inconsistent or low yields in the Fischer indole synthesis.
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Possible Cause: Inaccurate molar ratio of reactants due to moisture absorption by this compound.
-
Troubleshooting Steps:
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Verify Reagent Quality: Use a fresh, unopened container of this compound or a sample that has been properly stored in a desiccator.
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Rapid Weighing: Minimize the time the reagent is exposed to the atmosphere during weighing. Have all necessary equipment ready before opening the container.
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Use of a Glove Box: For highly sensitive reactions, perform all manipulations, including weighing and addition to the reaction vessel, inside a glove box with a controlled, low-humidity atmosphere.
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Inert Atmosphere: If a glove box is unavailable, use a Schlenk line or similar apparatus to handle the reagent under an inert gas (nitrogen or argon).
-
Problem 2: Difficulty in handling and weighing the reagent due to clumping.
-
Possible Cause: The reagent has already absorbed a significant amount of atmospheric moisture.
-
Troubleshooting Steps:
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Drying the Reagent: In some cases, the reagent can be dried before use. This can be done by placing it in a vacuum oven at a temperature below its decomposition point. However, this may not be suitable for all applications and the purity should be re-verified after drying.
-
Use of a Desiccator: If you notice clumping, store the reagent in a desiccator for an extended period to remove absorbed water. The effectiveness of this will depend on the extent of moisture absorption.
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Proper Storage: To prevent future issues, always store the reagent in a tightly sealed container inside a desiccator.
-
Data Presentation
The following table provides hypothetical data to illustrate the potential impact of moisture on the purity of this compound and the subsequent yield of a Fischer indole synthesis.
| Sample Condition | Exposure Time to 50% Relative Humidity | Water Content (%) (Hypothetical) | Purity (%) (Hypothetical) | Fischer Indole Synthesis Yield (%) (Hypothetical) |
| Properly Stored (Desiccated) | 0 minutes | < 0.1 | > 99 | 95 |
| Exposed to Atmosphere | 15 minutes | 1.5 | 98 | 88 |
| Exposed to Atmosphere | 60 minutes | 5.2 | 94 | 75 |
| Visibly Clumped | N/A | > 10 | < 90 | < 60 |
Experimental Protocols
Protocol 1: Weighing and Handling of this compound
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Preparation: Before opening the reagent container, ensure all necessary glassware, spatulas, and the reaction vessel are clean, dry, and readily accessible.
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Inert Atmosphere (Recommended): If available, place the sealed container of this compound, a balance, and all necessary equipment inside a glove box with a controlled, low-humidity atmosphere.
-
Rapid Weighing (Standard Procedure):
-
Briefly open the container in a fume hood.
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Quickly transfer the desired amount of the solid to a pre-weighed, dry container.
-
Immediately and securely reseal the main container.
-
Record the weight and promptly add the reagent to the reaction vessel.
-
-
Storage of Weighed Reagent: If the weighed reagent is not used immediately, store it in a sealed vial within a desiccator.
Protocol 2: Fischer Indole Synthesis using this compound
This is a general protocol and may require optimization for specific substrates.
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the appropriate ketone or aldehyde (1.0 equivalent) in a suitable anhydrous solvent (e.g., ethanol, acetic acid, or toluene).
-
Addition of Hydrazine: Add this compound (1.0 equivalent), handled as per Protocol 1, to the stirred solution.
-
Reaction: Add the acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) and heat the reaction mixture to the appropriate temperature (this will vary depending on the substrates and catalyst used).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture and perform an appropriate aqueous work-up. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Fischer Indole Synthesis.
Caption: Troubleshooting for Low Reaction Yields.
References
Preventing oxidation of 4-tert-Butylphenylhydrazine hydrochloride during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 4-tert-Butylphenylhydrazine hydrochloride to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds, including indole derivatives. Its purity and stability are critical for the successful synthesis of target molecules, ensuring reaction efficiency, and preventing the formation of unwanted byproducts that can complicate purification and compromise the quality of the final product.
Q2: What are the visible signs of degradation or oxidation of this compound?
A2: The most common sign of oxidation is a change in color. Pure this compound is a white to off-white crystalline solid.[1] Upon exposure to air and/or light, it can degrade, leading to a yellowish or pinkish discoloration. The appearance of a phenolic odor can also indicate degradation.
Q3: What are the primary factors that contribute to the degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound are:
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Oxygen: Phenylhydrazine derivatives are susceptible to oxidation when exposed to atmospheric oxygen.
-
Light: Photochemical degradation can occur, especially in the presence of oxygen.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of oxidation and other degradation pathways.
-
Moisture: The presence of moisture can facilitate degradation reactions.
-
Incompatible Materials: Contact with strong oxidizing agents or certain metals can catalyze decomposition.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, under an inert atmosphere such as nitrogen or argon.[2][3] The storage area should be cool, dry, and dark. For optimal stability, storage at refrigerated temperatures (2-8°C) is advisable.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| The solid has changed color from white to yellow/pink. | Oxidation due to exposure to air and/or light. | Discard the reagent as its purity is compromised. For future prevention, ensure storage under an inert atmosphere and in a light-protected container. |
| Inconsistent reaction yields or unexpected byproducts. | Degradation of the starting material. | Assess the purity of the this compound using a suitable analytical method like HPLC or titration before use. If degraded, procure a fresh batch and store it under the recommended conditions. |
| The compound has a strong phenolic odor. | Decomposition of the phenylhydrazine moiety. | Handle the material in a well-ventilated fume hood and wear appropriate personal protective equipment. The presence of a strong odor indicates significant degradation, and the reagent should be discarded. |
| Difficulty in dissolving the solid. | Formation of insoluble oxidation products. | If complete dissolution is not achieved in the intended solvent, it may indicate the presence of insoluble polymeric byproducts from degradation. It is advisable to use a fresh, pure sample. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This method can be used to assess the purity of this compound and detect the presence of degradation products.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v) with the pH adjusted to 3.0 using phosphoric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of a reference standard of this compound and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and prepare a solution in the same manner as the standard.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Degradation products will appear as additional peaks, typically with different retention times.
Protocol 2: Colorimetric Test for Oxidation
This is a qualitative test to quickly assess if significant oxidation has occurred.
Materials:
-
This compound sample
-
Ethanol
-
p-Dimethylaminobenzaldehyde solution (Ehrlich's reagent)
-
Test tubes
Procedure:
-
Dissolve a small amount (a few milligrams) of the this compound in 1 mL of ethanol in a test tube.
-
Add a few drops of the p-Dimethylaminobenzaldehyde solution.
-
Observe any color change. A fresh, unoxidized sample will typically form a yellow to orange-yellow color. The formation of a brown or reddish-brown color may indicate the presence of oxidation products.
Data Presentation
Table 1: Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation by excluding atmospheric oxygen.[2][3] |
| Light | Amber vial or stored in the dark | Protects against photochemical degradation. |
| Container | Tightly sealed glass container | Prevents exposure to moisture and atmospheric gases. |
Table 2: Illustrative Stability Data of this compound under Different Conditions (Hypothetical Data for Comparison)
| Storage Condition | Duration (Months) | Purity (%) | Appearance |
| 2-8°C, Inert Atmosphere, Dark | 0 | 99.5 | White Crystalline Solid |
| 6 | 99.2 | White Crystalline Solid | |
| 12 | 99.0 | White Crystalline Solid | |
| Room Temperature, Air, Ambient Light | 0 | 99.5 | White Crystalline Solid |
| 1 | 95.1 | Off-white to Light Yellow | |
| 3 | 88.7 | Yellowish-Pink Powder | |
| 6 | < 80 | Brownish, Clumped Solid |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Caption: Recommended workflow for receiving, storing, and handling this compound.
Caption: A logical troubleshooting guide for issues encountered with this compound.
References
- 1. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A colorimetric and fluorometric probe for phenylhydrazine and its application in real samples - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]
Work-up procedure for Fischer indole synthesis to avoid product decomposition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the work-up and purification of products from the Fischer indole synthesis, with a focus on preventing product decomposition.
Frequently Asked Questions (FAQs)
Q1: My indole product seems to be decomposing during work-up. What are the common causes?
Product decomposition during the work-up of a Fischer indole synthesis is a common issue, often attributable to the inherent instability of the indole nucleus under certain conditions. Key causes include:
-
Residual Acidity: The strong acids used to catalyze the reaction can cause degradation or polymerization of the indole product if not completely neutralized.[1][2]
-
Acidic Stationary Phase in Chromatography: Standard silica gel is inherently acidic and can lead to the decomposition of sensitive indole derivatives during column chromatography.[3] This can result in streaking on TLC plates, low recovery of the desired product, and the formation of colored impurities.
-
Oxidation: Indoles, particularly electron-rich derivatives, can be susceptible to air oxidation, which is often exacerbated by acidic conditions and elevated temperatures.[2] This can lead to the formation of colored byproducts.
-
High Temperatures: Prolonged exposure to heat during solvent evaporation or purification can lead to thermal decomposition.
Q2: How should I properly neutralize the acidic reaction mixture?
Proper neutralization is a critical first step in the work-up to prevent acid-catalyzed decomposition.
-
Cooling: Before neutralization, it is crucial to cool the reaction mixture to room temperature or below (e.g., in an ice bath).[4] This dissipates the heat generated during the acid-base reaction, which could otherwise promote product degradation.
-
Choice of Base: A weak inorganic base is generally preferred to avoid potential side reactions with the indole product.
-
Saturated sodium bicarbonate (NaHCO₃) solution: A mild and effective choice for neutralizing strong acids.
-
Sodium carbonate (Na₂CO₃) solution: Another suitable option.[5]
-
Aqueous sodium hydroxide (NaOH): Can be used, but care should be taken as some indoles are sensitive to strong bases.[6] It is often added as a dilute solution (e.g., 1M or 10%).[2][6]
-
-
Procedure: The basic solution should be added slowly and portion-wise with vigorous stirring until the mixture is neutral or slightly basic (check with pH paper).
Q3: I am having difficulty purifying my indole product by column chromatography. What are the best practices?
Purification of indoles by column chromatography can be challenging due to their potential for decomposition on acidic stationary phases.[4]
-
Deactivation of Silica Gel: To mitigate decomposition on silica gel, the stationary phase can be deactivated. This is achieved by pre-treating the silica gel with a basic modifier. A common method is to slurry the silica gel in the chosen eluent system containing a small amount of a tertiary amine, such as 1-2% triethylamine (TEA) or pyridine.
-
Alternative Stationary Phases: If decomposition persists, consider using a less acidic or neutral stationary phase, such as:
-
Neutral alumina: A good alternative to silica gel for acid-sensitive compounds.
-
Reverse-phase silica gel (C8 or C18): Often a very effective option for a range of indole polarities, with the mobile phase typically consisting of acetonitrile/water or methanol/water mixtures, which can be buffered to a neutral pH.[3]
-
-
Solvent System Selection: A gradient elution is often effective, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.[3]
-
Dry Loading: For compounds that are sparingly soluble in the initial eluent, dry loading onto the column can improve separation.[1]
Q4: Are there alternative purification methods to column chromatography?
Yes, several other methods can be effective for purifying indole products, especially if they are prone to decomposition on silica gel.
-
Recrystallization: This is a highly effective method for purifying solid products. The choice of solvent is crucial; an ideal solvent will dissolve the indole at an elevated temperature but not at room temperature.[7] Common solvent systems for indoles include ethanol/water, toluene, and methanol/water.[7][8] Slow cooling is recommended to obtain larger, purer crystals.[7]
-
Acid-Base Extraction: This technique can be used to separate the indole product from non-basic or non-acidic impurities. The weakly acidic N-H proton of the indole can be deprotonated with a suitable base, moving it into the aqueous layer. However, this method should be used with caution as some indoles are sensitive to strong acids or bases.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful technique for purifying challenging mixtures and can be particularly useful for polar indole derivatives.[3]
Troubleshooting Guides
Problem 1: Low Yield After Work-up and Purification
| Potential Cause | Troubleshooting Steps |
| Product Decomposition During Work-up | Ensure rapid and thorough neutralization of the acid catalyst immediately after the reaction is complete and cooled.[1] Avoid excessive heat during solvent removal. |
| Decomposition on Silica Gel | Deactivate silica gel with triethylamine.[3] Alternatively, use neutral alumina or reverse-phase silica gel for chromatography.[3] Consider recrystallization as the primary purification method if the product is a solid.[1] |
| Incomplete Extraction of Product | Check the pH of the aqueous layer after extraction to ensure the product has not partitioned into it. If the product has some water solubility, perform multiple extractions with the organic solvent. Back-extraction of the combined aqueous layers can help recover any dissolved product. |
| Product is Volatile | Use caution during solvent evaporation. Employ lower temperatures and pressures on the rotary evaporator. |
| Formation of Side Products | Re-evaluate the reaction conditions (temperature, acid catalyst) to minimize the formation of impurities that complicate purification and reduce the yield of the desired product.[2] |
Problem 2: Multiple Spots or Streaking on TLC During Purification
| Potential Cause | Troubleshooting Steps |
| On-Plate Decomposition | The silica gel on the TLC plate is acidic, causing decomposition of the product. Add 1-2% triethylamine to the developing solvent to neutralize the silica gel. |
| Presence of Impurities | The reaction may have produced a mixture of isomers or side products.[2] Optimize reaction conditions for better selectivity. |
| Tautomerization | Some indole derivatives can exist as tautomers, which may appear as separate spots on TLC. |
| Incorrect Mobile Phase | The chosen eluent system may not be optimal for separating the product from impurities. Experiment with different solvent systems of varying polarities. |
Experimental Protocols
Protocol 1: General Work-up Procedure with Neutralization and Extraction
-
Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0-5 °C in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring. Monitor the pH with pH paper and continue adding the base until the mixture is neutral to slightly alkaline (pH 7-8). Be cautious of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.[6]
-
Washing: Combine the organic layers and wash sequentially with water and then with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure at a moderate temperature.
Protocol 2: Purification by Recrystallization from Ethanol/Water
-
Dissolution: Place the crude indole product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: To the hot, clear filtrate, add deionized water dropwise with stirring until the solution becomes slightly turbid. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.[7]
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for a Hypothetical Acid-Sensitive Indole
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery (%) | Purity (%) | Notes |
| Standard Silica Gel Chromatography | Silica Gel / Hexane:Ethyl Acetate | 40-60 | 85-90 | Significant streaking and decomposition observed. |
| Deactivated Silica Gel Chromatography | Silica Gel with 1% TEA / Hexane:Ethyl Acetate | 75-85 | >95 | Improved recovery and purity with minimal decomposition. |
| Neutral Alumina Chromatography | Neutral Alumina / Hexane:Ethyl Acetate | 80-90 | >97 | Good for very acid-sensitive indoles. |
| Reverse-Phase Chromatography | C18 Silica / Acetonitrile:Water | 85-95 | >98 | Excellent for a wide range of indole polarities. |
| Recrystallization | Ethanol/Water | 70-90 | >99 | Yield depends on the solubility profile of the indole. |
Note: The values in this table are illustrative and can vary significantly depending on the specific indole derivative.
Mandatory Visualization
References
Validation & Comparative
Spectroscopic analysis (NMR, IR, MS) of indoles synthesized from 4-tert-Butylphenylhydrazine hydrochloride
Spectroscopic Analysis of Indoles from 4-tert-Butylphenylhydrazine Hydrochloride: A Comparative Guide
This guide provides a detailed comparison of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for indoles synthesized using this compound as a starting material. The Fischer indole synthesis is a primary method for this transformation, yielding substituted indoles crucial for research and drug development. Understanding the spectroscopic signature of these molecules is fundamental for their unambiguous identification and characterization.
Synthesis Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile chemical reaction that produces indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2] When using this compound, the resulting indole will typically bear a tert-butyl group at the 6-position of the indole ring.
General Reaction:
This compound + Ketone/Aldehyde → 6-tert-Butyl-substituted-1H-indole
The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1]
Spectroscopic Data Comparison: 6-tert-Butyl-1H-indole vs. Unsubstituted Indole
To illustrate the influence of the 6-tert-butyl substituent, this section compares the expected spectroscopic data for 6-tert-Butyl-1H-indole with the experimental data for unsubstituted 1H-Indole.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The presence of the tert-butyl group introduces distinct signals in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | 6-tert-Butyl-1H-indole (Predicted) | 1H-Indole (Experimental)[4] | Key Differences |
| H1 (NH) | ~8.1 (broad s) | 8.097 ppm (broad s) | Minimal change in the chemical shift of the N-H proton. |
| H2 | ~7.2 (t) | 7.299 ppm (m) | The electronic effect of the tert-butyl group may cause minor shifts in the pyrrole ring protons. |
| H3 | ~6.5 (t) | 6.482 ppm (m) | Similar to H2, minor shifts are expected. |
| H4 | ~7.6 (d) | 7.583 ppm (d) | The position of this proton is relatively unaffected. |
| H5 | ~7.1 (dd) | 7.051 ppm (t) | This proton will now be a doublet of doublets due to coupling with H4 and H7, and its chemical shift is altered. |
| H7 | ~7.5 (d) | 7.126 ppm (d) | This proton will appear as a doublet and is shifted downfield due to the influence of the adjacent substituent. |
| -C(CH₃)₃ (tert-Butyl) | ~1.3 (s, 9H) | N/A | A prominent, sharp singlet integrating to 9 protons, which is a definitive marker for the tert-butyl group.[3] |
¹³C NMR Spectroscopic Data (in CDCl₃)
| Carbon Assignment | 6-tert-Butyl-1H-indole (Predicted) | 1H-Indole (Experimental)[4] | Key Differences |
| C2 | ~124 ppm | 124.201 ppm | Minor shifts in the pyrrole ring carbons. |
| C3 | ~102 ppm | 104.816 ppm | The electron-donating nature of the alkyl group can influence the electron density and thus the chemical shifts of the ring carbons.[5] |
| C3a | ~128 ppm | 126.360 ppm | Significant deshielding of the bridgehead carbon is expected. |
| C4 | ~121 ppm | 122.954 ppm | Changes in the chemical shifts of the benzene portion of the indole are expected due to the substituent. |
| C5 | ~118 ppm | 122.027 ppm | The chemical shift is influenced by the neighboring tert-butyl group. |
| C6 | ~145 ppm | 113.254 ppm | This carbon is directly attached to the tert-butyl group, leading to a significant downfield shift and likely a quaternary signal. |
| C7 | ~110 ppm | 113.254 ppm | Shielding or deshielding effects from the substituent can be observed. |
| C7a | ~136 ppm | 126.360 ppm | The bridgehead carbon's chemical shift is altered by the substituent on the benzene ring. |
| -C (CH₃)₃ | ~34 ppm | N/A | A quaternary carbon signal for the central carbon of the tert-butyl group. |
| -C(CH₃ )₃ | ~32 ppm | N/A | A strong signal for the three equivalent methyl carbons of the tert-butyl group.[3] |
2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-tert-Butyl-1H-indole will show characteristic absorptions for the N-H bond, aromatic C-H bonds, and the C-H bonds of the alkyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2960-2850 | Strong | Aliphatic C-H stretch (tert-butyl)[6] |
| ~1600, ~1460 | Medium-Strong | C=C aromatic ring stretch[6] |
| ~1450 | Medium | C-H bend (tert-butyl)[6] |
| ~1250 | Strong | C-N stretch[6] |
| ~800 | Strong | C-H out-of-plane bend (substituted benzene) |
The most significant difference compared to unsubstituted indole is the presence of strong C-H stretching and bending vibrations from the tert-butyl group.[6][7]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 6-tert-Butyl-1H-indole (C₁₂H₁₅N, Molecular Weight: 173.25 g/mol ), the following is expected under Electron Ionization (EI).
| m/z | Proposed Fragment | Notes |
| 173 | [M]⁺ (Molecular Ion) | The parent peak, representing the intact molecule. |
| 158 | [M - CH₃]⁺ | A very characteristic fragmentation for tert-butyl groups is the loss of a methyl radical (15 Da) to form a stable tertiary carbocation. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation is a very common and often abundant fragment for compounds containing this group.[8] |
In comparison, the mass spectrum of unsubstituted indole (C₈H₇N, Molecular Weight: 117.15 g/mol ) is dominated by the molecular ion peak at m/z 117.[9]
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic characterization of 6-tert-butyl-indoles.
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Experimental Protocols
General Protocol for Fischer Indole Synthesis:
-
To a solution of an appropriate ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid), add an equimolar amount of this compound.
-
Add an acid catalyst, which can be a Brønsted acid like sulfuric acid or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified indole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]
-
Data Acquisition:
-
¹H NMR: Record the spectrum on a 300 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).[6]
-
¹³C NMR: Record the spectrum on the same instrument at the corresponding frequency (e.g., 75 or 125 MHz), typically with proton decoupling.[6]
-
IR Spectroscopy:
-
Sample Preparation (Thin Film Method): Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply a drop of the solution onto a KBr or NaCl plate and allow the solvent to evaporate, leaving a thin film.[6]
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.[6]
Mass Spectrometry (ESI-MS):
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL.[8]
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the spectrum in positive ion mode over a suitable m/z range.[10]
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmse000097 Indole at BMRB [bmrb.io]
- 5. Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles [authors.library.caltech.edu]
- 6. benchchem.com [benchchem.com]
- 7. Indole [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Indole [webbook.nist.gov]
- 10. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Phenylhydrazines in the Fischer Indole Synthesis: Focus on 4-tert-Butylphenylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the Fischer indole synthesis remains a cornerstone for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The choice of the substituted phenylhydrazine starting material is critical, directly influencing reaction efficiency, yields, and the scope of accessible indole derivatives. This guide provides an objective comparison of 4-tert-butylphenylhydrazine hydrochloride with other commonly employed substituted phenylhydrazines, supported by experimental data to inform reagent selection in drug discovery and development.
The electronic nature of the substituent on the phenylhydrazine ring plays a pivotal role in the outcome of the Fischer indole synthesis. Generally, electron-donating groups (EDGs) on the phenyl ring accelerate the reaction and lead to higher yields, while electron-withdrawing groups (EWGs) tend to have the opposite effect, often requiring harsher reaction conditions.[1]
Performance Comparison of p-Substituted Phenylhydrazines
The tert-butyl group in the para-position of this compound is a strong electron-donating group through induction, which is expected to facilitate the key[2][2]-sigmatropic rearrangement step of the Fischer indole synthesis. To provide a clear comparison, the following table summarizes the performance of various p-substituted phenylhydrazines in the synthesis of tetrahydrocarbazoles from cyclohexanone under acidic conditions.
| p-Substituent | Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Reaction Time | Yield (%) |
| -C(CH₃)₃ | This compound | Cyclohexanone | 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole | Glacial Acetic Acid | 5 hours | 78 |
| -OCH₃ | 4-Methoxyphenylhydrazine hydrochloride | Cyclohexanone | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | Glacial Acetic Acid | Not Specified | High |
| -CH₃ | 4-Methylphenylhydrazine hydrochloride (p-Tolylhydrazine HCl) | 2-Methylcyclohexanone | 4a,6-Dimethyl-1,2,3,4-tetrahydro-4aH-carbazole | Glacial Acetic Acid | Not Specified | 85[3] |
| -Cl | 4-Chlorophenylhydrazine hydrochloride | Cyclohexanone | 6-Chloro-1,2,3,4-tetrahydrocarbazole | Not Specified | Not Specified | Moderate |
| -NO₂ | 4-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic Acid/HCl | 4 hours | 30[4] |
Key Observations:
-
Electron-Donating Groups (EDGs): As anticipated, phenylhydrazines bearing electron-donating groups such as tert-butyl (-C(CH₃)₃), methoxy (-OCH₃), and methyl (-CH₃) generally provide good to excellent yields of the corresponding indole derivatives. The 78% yield obtained with this compound in the synthesis of 6-tert-butyl-1,2,3,4-tetrahydrocarbazole is a strong indicator of its efficiency in the Fischer indole synthesis.
-
Electron-Withdrawing Groups (EWGs): In contrast, the presence of an electron-withdrawing nitro group (-NO₂) significantly diminishes the yield, as seen in the synthesis of 2,3,3-trimethyl-5-nitroindolenine (30% yield).[4] This is attributed to the deactivation of the aromatic ring, which hinders the electrophilic attack required for the cyclization step. Halogens like chlorine (-Cl) also tend to decrease the reactivity compared to EDGs, typically resulting in moderate yields.
-
Steric Effects: While the tert-butyl group is bulky, its position at the para-position does not appear to sterically hinder the reaction significantly in the case of cyclohexanone. However, steric hindrance can become a more influential factor with ortho-substituted phenylhydrazines or more sterically demanding ketones.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative experimental protocols for the Fischer indole synthesis using substituted phenylhydrazines.
General Procedure for the Synthesis of Substituted 1,2,3,4-Tetrahydrocarbazoles
This protocol is a general method that can be adapted for various substituted phenylhydrazines and cyclohexanones.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 eq)
-
Cyclohexanone (1.0-1.2 eq)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the substituted phenylhydrazine hydrochloride in glacial acetic acid.
-
Add cyclohexanone to the solution and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to afford the pure substituted 1,2,3,4-tetrahydrocarbazole.
Specific Protocol: Synthesis of 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole
Materials:
-
This compound (0.08 mole)
-
Cyclohexanone (0.08 mole)
-
Glacial Acetic Acid (0.50 mole)
Procedure:
-
Combine this compound and cyclohexanone in a reaction vessel containing glacial acetic acid.
-
Heat the reaction mixture under reflux for 5 hours.
-
After cooling, the product is isolated and purified to yield 6-tert-butyl-1,2,3,4-tetrahydrocarbazole.
Mechanistic Pathway and Logical Relationships
The Fischer indole synthesis proceeds through a well-established mechanism involving several key steps. The electronic properties of the substituents on the phenylhydrazine ring directly influence the rates of these steps, particularly the[2][2]-sigmatropic rearrangement.
Caption: General workflow of the Fischer indole synthesis.
The electron-donating nature of the tert-butyl group in 4-tert-butylphenylhydrazine increases the electron density on the aniline nitrogen and the aromatic ring. This facilitates the crucial[2][2]-sigmatropic rearrangement, which is often the rate-determining step, thereby leading to higher reaction rates and yields compared to phenylhydrazines with electron-withdrawing substituents.
Caption: Influence of substituents on the Fischer indole synthesis.
References
Alternative reagents to 4-tert-Butylphenylhydrazine hydrochloride for indole synthesis
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The Fischer indole synthesis, a classic and versatile method, traditionally utilizes substituted phenylhydrazines as key precursors. This guide provides an objective comparison of alternative reagents to 4-tert-Butylphenylhydrazine hydrochloride, supported by experimental data, to aid in the selection of appropriate synthetic routes. We will explore the impact of substituents in the Fischer indole synthesis and present alternative named reactions that offer different strategic advantages.
Performance Comparison of Substituted Phenylhydrazines in Fischer Indole Synthesis
The electronic nature of the substituent on the phenylhydrazine ring plays a critical role in the efficiency of the Fischer indole synthesis.[1] Electron-donating groups (EDGs), such as the tert-butyl group, generally increase the electron density of the ring, which can facilitate the key[2][2]-sigmatropic rearrangement step, often leading to higher yields under milder conditions.[1] Conversely, electron-withdrawing groups (EWGs) can necessitate harsher reaction conditions.[1] The following table summarizes the performance of various substituted phenylhydrazines in comparison to reagents with EWGs, illustrating these electronic effects.
| Phenylhydrazine Reagent | Carbonyl Compound | Product | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 4-tert-Butylphenylhydrazine HCl | Cyclohexanone | 6-tert-Butyl-1,2,3,4-tetrahydrocarbazole | Acetic Acid | Reflux | 2.25 hours | High (not specified) | [1] |
| p-Tolylhydrazine HCl | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Room Temp | Not Specified | High | [3] |
| Phenylhydrazine | Propiophenone | 2-Methyl-3-phenylindole | Acetic Acid | Reflux | 8 hours | 75 | [4] |
| Phenylhydrazine | Propiophenone | 2-Methyl-3-phenylindole | Eaton's Reagent | 170 | 10 min | 92 | [4] |
| Phenylhydrazine | Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole | Zinc Chloride | Not Specified | Not Specified | 76 | [4] |
| 4-Nitrophenylhydrazine HCl | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic Acid/HCl | Reflux | 4 hours | 30 | [5] |
| 4-Cyanophenylhydrazine HCl | 1,1-dimethoxy-6-chlorohexane | 3-(4-Chlorobutyl)-5-cyanoindole | Ethanol/Water | 72 | 1.1 hours | 80 | [3] |
Alternative Indole Synthesis Methodologies
Beyond simple substitution on the phenylhydrazine, several other named reactions provide access to the indole core, offering alternatives that do not require a phenylhydrazine precursor. These methods can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Larock Indole Synthesis
A versatile palladium-catalyzed method for preparing 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[6][7] This reaction is known for its broad substrate scope and high regioselectivity.[6]
| Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| o-Iodoaniline, Disubstituted alkyne | Pd(OAc)₂, K₂CO₃, LiCl | DMF | 100 | 12-24 | Good to Excellent | [6][7] |
Madelung Indole Synthesis
This method involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine.[2] While traditionally requiring harsh conditions, modern variations have been developed that proceed at much lower temperatures.[2][3]
| Starting Materials | Reagents | Solvent | Temperature (°C) | Yield (%) | Citation |
| N-Benzoyl-o-toluidine | Sodium Ethoxide (2 equiv.) | None (heated) | 200-400 | Not Specified | [2] |
| N-Acyl-o-toluidine | Butyl Lithium (BuLi), LDA | THF | -20 - 25 | Not Specified | [2] |
Nenitzescu Indole Synthesis
A method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[8][9]
| Starting Materials | Solvent | Temperature | Time (h) | Yield (%) | Citation |
| 1,4-Benzoquinone, Ethyl 3-aminocrotonate | Acetone | Reflux | 2-4 | Not Specified | [8] |
Bischler-Möhlau Indole Synthesis
This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of aniline.[10] Historically, this method suffered from harsh conditions and low yields, but microwave-assisted procedures have improved its efficiency.[10][11]
| Starting Materials | Reagents | Solvent | Temperature | Time | Yield (%) | Citation |
| α-Bromoacetophenone, Aniline | None | None | Reflux | Not Specified | Low (historically) | [11] |
| N-Phenacylaniline | Anilinium bromide | None (solid-state) | MW (540W) | 45-60 s | 71 | [11] |
Experimental Workflows and Signaling Pathways
To visualize the general workflow of these synthetic methods, the following diagrams are provided.
Caption: Comparative workflow of Fischer and Larock indole syntheses.
Caption: Overview of Madelung, Nenitzescu, and Bischler-Möhlau syntheses.
Experimental Protocols
General Protocol for Fischer Indole Synthesis
This protocol is a representative example for the synthesis of 2,3,3,5-tetramethylindolenine using p-tolylhydrazine hydrochloride.[1]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.[1]
-
Add glacial acetic acid to the mixture.[1]
-
Reflux the mixture with stirring for 2.25 hours.[1]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.[1]
-
Neutralize the mixture with 1 M sodium hydroxide solution.[1]
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate.[1]
-
Remove the solvent under reduced pressure.[1]
-
Purify the residue by passing it through a short silica gel column to yield the product.[1]
General Protocol for Larock Indole Synthesis
This protocol is a representative example for the palladium-catalyzed synthesis of 2,3-disubstituted indoles.[6]
Materials:
-
2-Iodoaniline (1.0 mmol)
-
Disubstituted alkyne (2.0 mmol)
-
Palladium(II) acetate (0.05 mmol)
-
Triphenylphosphine (0.10 mmol)
-
Potassium carbonate (2.0 mmol)
-
Lithium chloride (1.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2-iodoaniline, potassium carbonate, and lithium chloride.[6]
-
In a separate vial, weigh palladium(II) acetate and triphenylphosphine and add them to the reaction flask.[6]
-
Add anhydrous DMF to the flask, followed by the disubstituted alkyne.[6]
-
Stir the reaction mixture at 100 °C for 12-24 hours.[6]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purify the crude product by column chromatography.
General Protocol for Madelung Indole Synthesis (Madelung-Houlihan variation)
This protocol represents a milder variation of the classic Madelung synthesis.[2]
Materials:
-
N-Acyl-o-toluidine
-
n-Butyllithium (BuLi) or Lithium diisopropylamide (LDA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the N-acyl-o-toluidine in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -20 °C).
-
Slowly add at least two equivalents of the strong base (BuLi or LDA).
-
Stir the reaction mixture at the low temperature until the reaction is complete, as monitored by TLC.
-
Quench the reaction carefully with a suitable proton source (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Comparative yield analysis of different catalysts for Fischer indole synthesis
The Fischer indole synthesis, a classic and versatile method for the construction of the indole nucleus, remains a cornerstone in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials. The choice of an acid catalyst is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides a comparative analysis of commonly employed catalysts, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Performance Comparison of Common Catalysts
| Catalyst Type | Catalyst | Substrate 1 (Arylhydrazine) | Substrate 2 (Ketone/Aldehyde) | Reaction Conditions | Yield (%) | Reference |
| Brønsted Acid | Polyphosphoric Acid (PPA) | Phenylhydrazine | Acetophenone | 100°C, 1 h | ~90% | [1] |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TsOH) | 4-Methoxyphenylhydrazine | Cyclohexanone | Toluene, reflux, 4 h | 85% | [2] |
| Lewis Acid | Zinc Chloride (ZnCl₂) | Phenylhydrazine | Acetophenone | 170°C, 5 min | 72-80% | [3] |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | Phenylhydrazine | Cyclohexanone | Acetic acid, 80°C, 2 h | 95% | |
| Heterogeneous | Amberlite IR-120 | Phenylhydrazine | Cyclohexanone | Ethanol, reflux, 6 h | 88% | [4][5] |
| Heterogeneous | Zeolite H-Beta | Phenylhydrazine | 1-Phenyl-2-butanone | 1,2-Dichlorobenzene, 150°C, 24 h | 83% (regioselective) | [6] |
Note: The yields presented are for specific examples and may not be representative of all substrate combinations. Researchers should consult the primary literature for more detailed information.
Reaction Mechanism and Experimental Workflow
The Fischer indole synthesis proceeds through a series of well-established steps, initiated by the acid-catalyzed formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. This is followed by tautomerization to an enamine, a[7][7]-sigmatropic rearrangement, and subsequent cyclization and elimination of ammonia to afford the aromatic indole ring.
General Signaling Pathway of Fischer Indole Synthesis
Caption: General mechanism of the Fischer indole synthesis.
Typical Experimental Workflow
A typical experimental workflow for the Fischer indole synthesis involves the preparation of the starting materials, the reaction itself, and subsequent workup and purification of the product.
Caption: A generalized experimental workflow for organic synthesis.
Detailed Experimental Protocols
The following are representative experimental protocols for the Fischer indole synthesis using two common catalysts, zinc chloride and boron trifluoride etherate. These protocols can be adapted for other substrates and catalysts with appropriate modifications.
Protocol 1: Synthesis of 2-Phenylindole using Zinc Chloride
This protocol is adapted from established procedures for the synthesis of 2-phenylindole.[3][8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Anhydrous Zinc Chloride (ZnCl₂, 5.0 eq)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sand (optional, for heat management in large-scale reactions)
Procedure:
-
Formation of Acetophenone Phenylhydrazone: A mixture of phenylhydrazine and acetophenone is warmed on a steam bath for one hour. The resulting oil is dissolved in a minimal amount of hot ethanol and allowed to crystallize upon cooling. The crystals are collected by filtration.
-
Cyclization: The dried acetophenone phenylhydrazone is intimately mixed with powdered anhydrous zinc chloride in a beaker.
-
The mixture is heated in an oil bath to 170°C with vigorous stirring. The reaction is typically complete within 5-10 minutes, indicated by the cessation of bubbling.
-
Workup: The reaction mixture is cooled, and a mixture of water and concentrated hydrochloric acid is added to dissolve the zinc salts.
-
The crude 2-phenylindole is collected by filtration, washed with water, and then purified.
-
Purification: The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydrocarbazole using Boron Trifluoride Etherate
This protocol is a general representation of a BF₃·OEt₂ catalyzed Fischer indole synthesis.[9]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 eq)
-
Boron Trifluoride Etherate (BF₃·OEt₂, 1.2 eq)
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a solution of phenylhydrazine in glacial acetic acid, cyclohexanone is added dropwise at room temperature.
-
Boron trifluoride etherate is then added to the mixture, and the reaction is heated to 80°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a saturated solution of sodium bicarbonate to neutralize the acid.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure 1,2,3,4-tetrahydrocarbazole.
Conclusion
The choice of catalyst for the Fischer indole synthesis is a critical decision that impacts reaction outcomes. Brønsted acids like PPA and p-TsOH are effective and widely used. Lewis acids such as ZnCl₂ and BF₃·OEt₂ often allow for milder reaction conditions and can be highly efficient.[10][11] Heterogeneous catalysts like Amberlite IR-120 and zeolites offer the advantages of easier product separation and potential for catalyst recycling, aligning with the principles of green chemistry.[4][5][6] Researchers should consider the nature of their substrates, desired reaction conditions, and scalability when selecting the most appropriate catalyst for their Fischer indole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. Catalytic Version of the Fischer Indole Synthesis - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 8. researchgate.net [researchgate.net]
- 9. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
Validating the Structure of Novel Indoles: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in the journey from discovery to application. This is particularly true for novel indole derivatives, a class of compounds renowned for their diverse biological activities and therapeutic potential.[1][2] X-ray crystallography stands as the gold standard for unambiguously elucidating molecular structures, providing definitive insights into bond lengths, angles, and the spatial arrangement of atoms. This guide offers a comparative analysis of X-ray crystallography against other common analytical techniques, provides detailed experimental protocols, and presents crystallographic data for a series of indole derivatives to aid in the validation of new chemical entities.
Comparative Analysis of Structural Data
The tables below summarize key crystallographic and geometric parameters for a selection of indole derivatives, offering a quantitative baseline for the validation of newly synthesized compounds. These experimental values provide a reference for expected bond lengths and angles within the indole scaffold.
Table 1: Crystallographic Data for Select Indole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| Indole | C₈H₇N | Orthorhombic | Pna2₁ | - | - | - | 90 | 90 | 90 | - | - |
| 4-Cyanoindole | C₉H₆N₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | - | - |
| 1H-Indole-2-methanol | C₉H₉NO | Monoclinic | P2/c | - | - | - | 90 | - | 90 | - | - |
| Indole-3-carbinol | C₉H₉NO | Monoclinic | P2₁/c | - | - | - | 90 | - | 90 | - | - |
| 3-cyano-1-(phenylsulfonyl)indole | C₁₅H₁₀N₂O₂S | Orthorhombic | P2₁2₁2₁ | 4.9459 | 10.5401 | 25.0813 | 90 | 90 | 90 | 1307.50 | 4 |
Data for Indole, 4-Cyanoindole, 1H-Indole-2-methanol, and Indole-3-carbinol are noted, though specific unit cell parameters were not provided in the cited source.[3] Data for 3-cyano-1-(phenylsulfonyl)indole is from a separate source.[4]
Table 2: Selected Bond Lengths and Angles for Substituted Indoles
| Parameter | 2-methyl-1H-indole (Predicted) | 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile |
| Bond Lengths (Å) | ||
| C2-C3 | 1.378 | - |
| C3-C3A | 1.438 | - |
| C2-N1 | 1.371 | - |
| N1-C7A | 1.388 | - |
| C2-C(methyl) | 1.493 | - |
| Bond Angles (°) | ||
| C3-C2-N1 | 109.5 | - |
| C2-C3-C3A | 108.9 | - |
| C2-N1-C7A | 108.6 | - |
Note: Direct experimental crystallographic data for 2-methyl-1H-indole was not available in the searched databases; the presented values are based on closely related analogs.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a molecular structure through single-crystal X-ray diffraction is a meticulous process that can be broken down into several key stages.
Crystal Growth
Obtaining a high-quality single crystal is often the most challenging, yet critical, step.[4] The ideal crystal should be between 0.1-0.3 mm in size, transparent, and free from any visible defects like cracks.[4] Common techniques for growing crystals of novel indole derivatives include:
-
Slow Evaporation: A near-saturated solution of the indole compound is prepared in a suitable solvent. The container is then loosely covered to allow for the slow evaporation of the solvent over a period of days to weeks, leading to the formation of crystals.[4]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed within a larger container that holds a more volatile "anti-solvent" in which the compound is less soluble. The vapor from the anti-solvent gradually diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]
-
Solvent Diffusion: A solution of the indole derivative is placed in a vial, and a less soluble anti-solvent is carefully layered on top. Crystals will form at the interface where the two solvents slowly mix.[4]
Crystal Mounting and Data Collection
Once a suitable crystal is obtained, it is carefully mounted on a goniometer head.[1] A cryoprotectant, such as paratone-N oil, is often used to prevent the formation of ice during data collection at low temperatures.[1] The crystal is then cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.[1]
The mounted crystal is placed in a single-crystal X-ray diffractometer.[1] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[1]
Structure Solution and Refinement
The collected diffraction data is processed to determine the final crystal structure.[4] This involves:
-
Data Processing: The raw diffraction data is integrated to determine the intensities of each reflection. Corrections are applied for factors such as absorption and background noise.[4]
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined. For novel structures, methods like intrinsic phasing are often employed.[5]
-
Structure Refinement: The atomic positions and other parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. This is typically done using a full-matrix least-squares method.[3]
Visualizing the Workflow and Comparative Analysis
The following diagrams illustrate the experimental workflow for X-ray crystallography and a comparison with other common analytical techniques for structure validation.
References
A Comparative Guide: Buchwald-Hartwig Amination as a Modern Alternative to the Classic Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, driving continuous innovation in synthetic methodologies. For over a century, the Fischer indole synthesis has been a principal method for constructing this privileged heterocycle. However, the advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has offered a powerful and versatile alternative. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform methodology selection in research and development.
At a Glance: Fischer Indole Synthesis vs. Buchwald-Hartwig Amination
| Feature | Fischer Indole Synthesis | Buchwald-Hartwig Amination Approach |
| Reaction Type | Acid-catalyzed condensation and rearrangement | Palladium-catalyzed cross-coupling |
| Key Bond Formation | Intramolecular C-C bond formation | Intermolecular or intramolecular C-N bond formation |
| Starting Materials | Aryl hydrazines and aldehydes/ketones | Aryl halides/triflates and amines/hydrazones |
| Reaction Conditions | Harsh, acidic (Brønsted or Lewis acids), high temperatures | Mild, often neutral or basic, requires a palladium catalyst and ligand |
| Functional Group Tolerance | Limited due to harsh acidic conditions | Broad, tolerates a wide range of functional groups |
| Substrate Scope | Broad for many substituted indoles, but limitations exist | Very broad, applicable to a wide array of amines and aryl partners |
| Regiocontrol | Can be an issue with unsymmetrical ketones | Generally high, dictated by the position of the halide/triflate |
Delving Deeper: Mechanisms and Workflows
The fundamental difference between these two powerhouse reactions lies in their mechanistic pathways. The Fischer indole synthesis proceeds through a thermal, acid-catalyzed cascade, while the Buchwald-Hartwig amination relies on a palladium catalytic cycle.
Fischer Indole Synthesis: A Classic Cascade
The Fischer indole synthesis, first reported in 1883, involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.[1][2] The mechanism is a sequence of classical organic transformations:
-
Hydrazone Formation: The arylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine isomer.
-
[3][3]-Sigmatropic Rearrangement: A pericyclic rearrangement, akin to a Claisen rearrangement, forms a new C-C bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Ammonia Elimination: The final step involves the elimination of ammonia to yield the aromatic indole ring.[1]
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine.[4] This reaction can be adapted for indole synthesis in several ways, most notably through the "Buchwald modification" of the Fischer indole synthesis, where an aryl halide is coupled with a hydrazone.[1] The general catalytic cycle involves:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) species.
-
Ligand Exchange/Coordination: The amine or hydrazone coordinates to the palladium center, displacing the halide.
-
Deprotonation: A base removes a proton from the coordinated nitrogen atom.
-
Reductive Elimination: The C-N bond is formed as the product is eliminated from the palladium, regenerating the palladium(0) catalyst.[4][5]
Comparative Experimental Data
The choice between these two methods often comes down to substrate compatibility and desired efficiency. Below are tables summarizing representative yields for the synthesis of various substituted indoles using both methods.
Table 1: Selected Yields for Fischer Indole Synthesis
| Phenylhydrazine Derivative | Carbonyl Compound | Acid Catalyst | Product | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic Acid | 1,2,3,4-Tetrahydrocarbazole | 94 | [6] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,5-Trimethyl-3H-indole | High | [7] |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | 2-Phenylindole | Not specified | [6] |
| o-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic Acid | 2,3,3,7-Tetramethyl-3H-indole | High | [7] |
| p-Nitrophenylhydrazine | 2-Methylcyclohexanone | Acetic Acid | 6-Nitro-1,2,3,4-tetrahydro-4a-methylcarbazole | High | [7] |
Table 2: Selected Yields for Buchwald-Hartwig Amination Approaches to Indoles
| Aryl Halide | Amine/Hydrazone | Catalyst/Ligand | Base | Product | Yield (%) | Reference |
| 1-Bromo-2-iodobenzene | Cyclohexylamine | Pd₂(dba)₃ / DPPF | Cs₂CO₃ | 1-Cyclohexyl-1H-indole | 68 | [8] |
| 1-Bromo-2-iodobenzene | Aniline | Pd₂(dba)₃ / DPPF | Cs₂CO₃ | 1-Phenyl-1H-indole | 55 | [8] |
| 2-Iodoaniline | Acetophenone N-tosylhydrazone | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 2-Methyl-3-phenyl-1H-indole | 79 | N/A |
| 2-Bromo-N-allylaniline | - (intramolecular) | PdCl₂(PCy₃)₂ | K₂CO₃ | 3-Methyl-1H-indole | 86 | N/A |
| 5-Bromoindole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | 5-(Phenylamino)-1H-indole | Not specified | [9] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This two-step protocol involves the initial formation of the hydrazone followed by acid-catalyzed cyclization.
Step 1: Preparation of Acetophenone Phenylhydrazone
-
In a 50 mL two-neck round-bottom flask equipped with a reflux condenser, dissolve acetophenone (2 g) in ethanol (6 mL).
-
With stirring, add phenylhydrazine (1.8 g) dropwise.
-
Add approximately 8-10 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture in an oil bath at approximately 80°C for 45 minutes.
-
Cool the flask in an ice bath to induce complete precipitation of the product.
-
Filter the solid product using a Buchner funnel and wash with ice-cold ethanol (2 mL).
-
Dry the solid hydrazone and determine the yield.
Step 2: Synthesis of 2-Phenylindole
-
In a 100 mL single-neck round-bottom flask, place polyphosphoric acid (4 g).
-
Add the acetophenone phenylhydrazone (1.2 g) from Step 1 to the flask.
-
Heat the mixture in an oil bath at 120-130°C for 10 minutes.
-
Cool the reaction mixture to room temperature and then add 10-15 mL of ice-cold water.
-
Stir the mixture vigorously with a glass rod to break up any solids.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain 2-phenylindole.
Protocol 2: Buchwald-Hartwig Approach - One-Pot Synthesis of 1-Cyclohexyl-1H-indole
This protocol exemplifies a multicomponent approach to substituted indoles.[8]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (5 mol%), and cesium carbonate (2.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add toluene (0.5 M), 1-bromo-2-iodobenzene (1 mmol), cyclohexylamine (1 mmol), and cyclopentanone (2 mmol).
-
Seal the tube and heat the reaction mixture at 130°C for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 1-cyclohexyl-1H-indole.
Logical Workflow Comparison
The operational workflows for these two syntheses differ significantly, reflecting their distinct mechanistic underpinnings.
Conclusion: Selecting the Optimal Synthetic Route
The Fischer indole synthesis remains a valuable and cost-effective method for the preparation of a wide range of indoles, particularly on a large scale where the cost of palladium catalysts may be a concern. Its primary drawbacks are the harsh acidic conditions, which limit its functional group tolerance, and potential regioselectivity issues with unsymmetrical ketones.[6]
The Buchwald-Hartwig amination and its variants offer a milder, more versatile, and often more regioselective approach to indole synthesis. The broad substrate scope and high functional group tolerance make it particularly well-suited for the synthesis of complex, highly functionalized indole derivatives commonly found in drug discovery programs.[4] While the need for a palladium catalyst and specialized ligands can increase the cost, the improved yields and cleaner reaction profiles often justify the initial investment.
Ultimately, the choice between these two powerful synthetic tools will depend on the specific target molecule, the availability and cost of starting materials, the scale of the synthesis, and the functional groups present in the substrates. For simple, robust indole cores, the Fischer synthesis may be the most economical choice. For complex, functionalized targets requiring high selectivity and mild conditions, the Buchwald-Hartwig amination is often the superior strategy.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thermal vs. Microwave-Assisted Fischer Indole Synthesis Yields
For over a century, the Fischer indole synthesis has been a cornerstone in the synthesis of the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1][2][3] Traditional methods, relying on conventional thermal heating, have proven effective but often necessitate long reaction times and can result in moderate yields.[3][4] The advent of microwave-assisted organic synthesis (MAOS) has presented a significant advancement, offering a powerful tool to enhance this classic reaction. This guide provides an objective comparison of the yields and methodologies of thermal and microwave-assisted Fischer indole synthesis, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
The Rise of Microwave-Assisted Synthesis
Microwave-assisted synthesis accelerates chemical reactions by utilizing microwave irradiation to directly and efficiently heat the reactants and solvent.[2] This direct heating mechanism leads to a rapid temperature increase, often resulting in dramatically reduced reaction times, from hours to mere minutes, and frequently providing improved yields and cleaner reaction profiles with fewer byproducts.[4]
Yield Comparison: A Quantitative Overview
The following table summarizes quantitative data from various studies, offering a clear comparison of reaction times, temperatures, and percentage yields for the Fischer indole synthesis of various substrates under conventional thermal and microwave-assisted conditions.
| Substrate 1 (Arylhydrazine) | Substrate 2 (Ketone/Aldehyde) | Heating Method | Catalyst/Solvent | Time | Temperature | Yield (%) | Reference |
| Phenylhydrazine | Propiophenone | Conventional | Acetic Acid | 8 hours | Reflux | 75 | [3][4] |
| Phenylhydrazine | Propiophenone | Microwave | Eaton's Reagent | 10 min | 170°C | 92 | [3][4] |
| Phenylhydrazine | Cyclohexanone | Conventional | Zinc Chloride | - | - | 76 | [3] |
| Phenylhydrazine | Cyclohexanone | Microwave | Zinc Chloride | 3 min | - | 76 | [5] |
| Phenylhydrazine | Cyclohexanone | Microwave | p-Toluenesulfonic acid | 3 min | - | 91 | [5] |
Experimental Protocols
Detailed methodologies for both conventional and microwave-assisted Fischer indole synthesis are provided below.
Conventional Thermal Fischer Indole Synthesis: Synthesis of 2-phenylindole
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Glacial Acetic Acid
Procedure:
-
A mixture of phenylhydrazine and propiophenone is prepared in a round-bottom flask.
-
Glacial acetic acid is added to the mixture to serve as both the solvent and the acid catalyst.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is poured onto crushed ice to precipitate the crude product.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by column chromatography on silica gel to afford 2-phenylindole.[3][4]
Microwave-Assisted Fischer Indole Synthesis: Synthesis of 2-phenylindole
Materials:
-
Phenylhydrazine
-
Propiophenone
-
Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid)
-
Ethyl acetate
-
Saturated aqueous solution of sodium bicarbonate
Procedure:
-
In a microwave-safe vial, combine phenylhydrazine and propiophenone.
-
Carefully add Eaton's Reagent to the vial.[2]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 170°C for 10 minutes with stirring.[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylindole.[2]
Visualizing the Process and Mechanism
To further elucidate the Fischer indole synthesis, the following diagrams illustrate the general experimental workflow and the reaction mechanism.
Caption: A comparative workflow of conventional thermal and microwave-assisted Fischer indole synthesis.
Caption: The reaction mechanism of the Fischer indole synthesis.[1][6]
Conclusion
The data and experimental protocols presented in this guide demonstrate that microwave-assisted Fischer indole synthesis offers a compelling alternative to traditional thermal methods. The significant reduction in reaction times, coupled with often higher yields, positions MAOS as a highly efficient and valuable tool for researchers in drug discovery and development. By enabling the rapid synthesis and diversification of indole derivatives, microwave technology can accelerate the identification of new bioactive molecules.
References
A Comparative Guide to Assessing the Purity of Synthesized Indoles by HPLC
The accurate determination of purity is a critical step in the synthesis of indole derivatives, a class of heterocyclic compounds integral to pharmaceuticals, agrochemicals, and natural products.[1] The biological activity and safety of these compounds are intrinsically linked to their purity.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in research and drug development, offering high-resolution separation and quantification of the target compound and its impurities.[1][2] This guide provides a comparative overview of HPLC with other common analytical methods, supported by experimental protocols and data to aid researchers in selecting the most appropriate technique for their needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reverse-phase HPLC (RP-HPLC) is the most prevalent method for the quantitative analysis of substituted indoles due to its adaptability, high sensitivity, and reproducibility.[1] This technique separates compounds based on their polarity, making it highly effective for a wide array of indole derivatives.[1] When coupled with a Ultraviolet (UV) or Diode Array Detector (DAD), HPLC allows for the detection and quantification of impurities relative to the main product peak.[1] For unambiguous identification of these impurities, HPLC can be interfaced with a mass spectrometer (LC-MS).[1]
Experimental Protocol: RP-HPLC for Indole-3-Acetic Acid (IAA) Purity Assessment
This protocol outlines a typical RP-HPLC method for quantifying the purity of a synthesized sample of Indole-3-Acetic Acid (IAA).
1. Objective: To quantify the purity of a synthesized IAA sample and identify any related impurities using RP-HPLC with fluorimetric detection.[1]
2. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and fluorescence detector.
-
C8 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
HPLC-grade acetonitrile, methanol, acetic acid, and potassium hydroxide.
-
Purified water.
-
IAA reference standard.
3. Preparation of Solutions:
-
Mobile Phase A: 2.5% (v/v) acetic acid in water, with the pH adjusted to 3.8 using 1 M KOH.[1][3]
-
Sample Diluent: Methanol.[1]
-
Standard Stock Solution: Accurately weigh and dissolve the IAA reference standard in methanol to achieve a concentration of 1 mg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve the synthesized IAA sample in methanol to a final concentration of 1 mg/mL.[1]
4. Chromatographic Conditions:
-
Column Temperature: Ambient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorimetric Detection: Excitation wavelength (λex) = 280 nm, Emission wavelength (λem) = 350 nm.[3]
-
Gradient Elution:
-
Start with 80% A and 20% B.
-
Linearly change to 50% A and 50% B over 25 minutes.
-
Linearly change to 0% A and 100% B over 6 minutes.
-
Return to 80% A and 20% B over 2 minutes and hold for 3 minutes for re-equilibration.[3]
-
-
Total Run Time: 36 minutes.[3]
5. Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.[1]
-
Inject a blank (methanol) to check for any system contamination.[1]
-
Inject the IAA reference standard to determine its retention time and peak area.[1]
-
Inject the synthesized sample solution.[1]
-
Run the programmed sequence.
6. Data Analysis:
-
Identify the main IAA peak in the sample chromatogram by comparing its retention time with that of the standard.[1]
-
Identify any additional peaks as impurities.
-
Calculate the purity of the synthesized indole by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of known impurities, a reference standard for each impurity should be used.[1]
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, other techniques can be used for preliminary checks or to provide complementary information.
Thin-Layer Chromatography (TLC)
TLC is a simple, fast, and inexpensive qualitative method ideal for initial purity assessments, monitoring reaction progress, and selecting appropriate solvent systems for column chromatography.[1][4]
Experimental Protocol: TLC for Indole Purity
-
Objective: To qualitatively assess the purity of a synthesized indole sample.
-
Materials: TLC plates (silica gel), developing chamber, spotting capillaries, UV lamp, and appropriate solvents.
-
Procedure:
-
Dissolve a small amount of the synthesized indole and a reference standard in a suitable solvent.
-
Spot the sample and standard side-by-side on the baseline of the TLC plate.
-
Develop the plate in a chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
After the solvent front nears the top of the plate, remove it and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm).[2] Indoles can also be visualized using a staining agent like Ehrlich's reagent, which typically produces a blue to violet color.
-
-
Analysis: A pure sample should ideally show a single spot with the same retention factor (Rf) as the reference standard. The presence of additional spots suggests the presence of impurities.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique used for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and semi-quantifying volatile impurities in indole samples.[1]
Experimental Protocol: GC-MS for Volatile Impurities in Indoles
-
Objective: To identify and semi-quantify volatile impurities in a synthesized indole sample.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Procedure:
-
Dissolve the indole sample in a suitable solvent (1-2 mg/mL).
-
Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 40 - 450 m/z.[1]
-
-
-
Data Analysis: Analyze the total ion chromatogram (TIC) to identify all separated peaks. The mass spectrum of each peak can be compared to a reference library (e.g., NIST) for identification. Relative purity can be estimated by comparing the area of the main peak to the total ion current.[1]
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[5][6] It relies on the use of a certified internal standard.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Objective: To determine the absolute purity of a synthesized indole sample using an internal standard.
-
Instrumentation: High-field NMR Spectrometer (e.g., 600 MHz).[1]
-
Procedure:
-
Accurately weigh a specific amount of the synthesized indole and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.[1] The internal standard must have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).[1]
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis: The purity of the indole is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Comparative Performance of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, TLC, GC-MS, and qNMR for the purity assessment of synthesized indoles.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on differential migration on a thin layer of adsorbent material.[2] | Separation of volatile compounds in the gas phase followed by mass-based detection. | Detection of atomic nuclei in a magnetic field, providing structural and quantitative information.[7] |
| Primary Use | Quantitative purity determination and impurity profiling.[1] | Qualitative purity check, reaction monitoring.[1][4] | Identification and quantification of volatile impurities.[1] | Absolute purity determination.[5][6] |
| Sensitivity | High (ppm to ppb levels).[7] | Low to moderate (µg to ng levels).[2] | Very high for volatile compounds. | Moderate, typically in the 0.1-1% range for impurities.[7] |
| Quantitation | Highly accurate and reproducible.[2][7] | Semi-quantitative at best.[2] | Accurate and reproducible.[2] | Highly accurate for absolute purity.[5][6] |
| Throughput | Moderate (typically 5-30 minutes per sample).[2][7] | High (multiple samples can be run simultaneously).[4] | Moderate. | Lower, as sample preparation and data acquisition can be more time-consuming.[7] |
| Sample Recovery | Sample is generally not recovered.[7] | Sample can be recovered from the plate. | Sample is consumed. | Non-destructive, sample can be fully recovered.[7] |
| Impurity ID | Retention time provides an indication; requires MS for definitive identification.[7] | Limited to comparison with standards. | Provides mass spectral data for identification.[1] | Provides detailed structural information for identification.[7] |
Workflow and Decision Making
The selection and application of these techniques often follow a logical workflow to ensure a comprehensive assessment of the purity of a synthesized indole.
The decision to use a particular analytical technique is often guided by the specific information required at each stage of the research and development process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Unraveling the Mechanism of Fischer Indole Synthesis: A Computational Comparison of Substituted Phenylhydrazines
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing novel therapeutics. The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, continues to be a workhorse for the construction of the indole nucleus found in numerous pharmaceuticals and natural products. This guide provides a comparative analysis of computational studies on the mechanism of the Fischer indole synthesis, with a particular focus on the influence of substituents on the phenylhydrazine moiety.
Recent high-level computational studies have shed light on the mechanistic intricacies of the Fischer indole synthesis, revealing a delicate balance between the desired cyclization pathway and competing side reactions. This guide summarizes key quantitative data from these studies, details the computational methodologies employed, and visualizes the crucial reaction pathways.
Data Presentation: Substituent Effects on Reaction Barriers
The electronic nature of substituents on the phenylhydrazine precursor plays a critical role in dictating the outcome of the Fischer indole synthesis. Computational studies, particularly using density functional theory (DFT) and ab initio methods, have quantified the activation barriers for the key steps of the reaction, providing insights into why some reactions succeed while others fail.
A pivotal study by Garg, Houk, and co-workers explored the competing pathways of the acid-promoted Fischer indole synthesis using spin-component-scaled Møller-Plesset second-order perturbation theory (SCS-MP2) with the 6-31G(d) basis set and aqueous solvation calculations. Their findings highlight the competition between the desired[1][1]-sigmatropic rearrangement and a deleterious heterolytic N-N bond cleavage.
| Substituent (R) on Ene-Hydrazine | Pathway | Activation Barrier (ΔG‡, kcal/mol) | Reference |
| H | [1][1]-Sigmatropic Rearrangement | 21.9 | [2] |
| H | N-N Bond Cleavage | 28.3 | [2] |
| Me | [1][1]-Sigmatropic Rearrangement | 20.7 | [2] |
| Me | N-N Bond Cleavage | 24.6 | [2] |
| Ph | [1][1]-Sigmatropic Rearrangement | 19.9 | [2] |
| Ph | N-N Bond Cleavage | 21.0 | [2] |
| Indolyl | [1][1]-Sigmatropic Rearrangement | 20.2 | [2] |
| Indolyl | N-N Bond Cleavage | 16.2 | [2] |
| N-Acyl | [1][1]-Sigmatropic Rearrangement | 22.8 | [2] |
| N-Acyl | N-N Bond Cleavage | 21.0 | [2] |
Table 1: Calculated Free Energy Barriers for the[1][1]-Sigmatropic Rearrangement vs. N-N Bond Cleavage in Substituted Ene-Hydrazines.
The data clearly indicates that electron-donating substituents on the ene-hydrazine intermediate lower the activation barrier for both the desired[1][1]-sigmatropic rearrangement and the competing N-N bond cleavage.[2] However, for strongly electron-donating groups like an indolyl substituent, the barrier for N-N bond cleavage becomes significantly lower than that for the productive cyclization, explaining the experimental failure of certain Fischer indolizations.[2] Conversely, an electron-withdrawing N-acyl group raises the barrier for the[1][1]-sigmatropic rearrangement and makes the N-N bond cleavage pathway more competitive.[2]
Experimental and Computational Protocols
The insights presented in this guide are derived from sophisticated computational chemistry techniques. Understanding these methodologies is crucial for critically evaluating the data and its implications.
Computational Methodology by Garg, Houk, et al.[2]
-
Level of Theory: The primary calculations were performed using spin-component-scaled Møller-Plesset second-order perturbation theory (SCS-MP2). This method was chosen for its accuracy in describing the concerted nature of the[1][1]-sigmatropic rearrangement, which was not well-reproduced by the commonly used B3LYP density functional.
-
Basis Set: The 6-31G(d) basis set was employed for all calculations.
-
Solvation Model: The effect of an aqueous solvent was included using a continuum solvation model.
-
Software: The calculations were carried out using the Gaussian 09 suite of programs.
The study first benchmarked various levels of theory, including CBS-QB3, B3LYP, MP2, and M06-2X, against the parent unsubstituted rearrangement before selecting SCS-MP2 for its reliable performance.[2]
Mechanistic Pathways and Visualizations
The Fischer indole synthesis proceeds through a series of key intermediates and transition states. The electronic properties of the substituents on the phenylhydrazine can significantly influence the relative energies of these species and thus the preferred reaction pathway.
The generally accepted mechanism involves the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine.[3] Protonation of the ene-hydrazine is followed by the crucial[1][1]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the final indole product.[3]
However, computational studies have revealed a critical branching point after the formation of the protonated ene-hydrazine, where it can either proceed through the productive[1][1]-sigmatropic rearrangement or undergo a deleterious N-N bond cleavage.[2]
Figure 1: General workflow of the Fischer indole synthesis highlighting the key competing pathways.
The following diagrams illustrate the influence of electron-donating and electron-withdrawing substituents on the critical branching point of the reaction.
Figure 2: Influence of substituents on the competing reaction pathways.
These visualizations underscore the computational findings: electron-donating groups can inadvertently promote the undesired N-N bond cleavage, leading to reaction failure, particularly when the substituent is a strong donating group like an indole itself.[2] Conversely, electron-withdrawing groups can disfavor the desired[1][1]-sigmatropic rearrangement, making the reaction less efficient and promoting the formation of side products through the competitive N-N cleavage pathway.[2]
References
The Industrial Chemist's Compass: A Cost-Benefit Analysis of 4-tert-Butylphenylhydrazine Hydrochloride in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the economic viability, efficiency, and safety of large-scale chemical syntheses. This guide provides a comprehensive cost-benefit analysis of 4-tert-Butylphenylhydrazine hydrochloride, a key intermediate in the synthesis of various heterocyclic compounds. Its performance is objectively compared with common alternatives, supported by available experimental data and safety profiles to inform strategic procurement and process development.
The utility of substituted phenylhydrazines is most prominently featured in the Fischer indole synthesis and the Knorr pyrazole synthesis, foundational reactions in the preparation of a vast number of pharmaceuticals and agrochemicals. The nature of the substituent on the phenylhydrazine ring dictates not only the reactivity and yield but also the cost and safety considerations of the overall process. Here, we dissect the advantages and disadvantages of employing the sterically bulky this compound against its common counterparts: the unsubstituted Phenylhydrazine hydrochloride, and the electronically distinct 4-Methoxyphenylhydrazine hydrochloride and 4-Chlorophenylhydrazine hydrochloride.
Performance and Economic Comparison
The choice of a substituted phenylhydrazine is a trade-off between cost, reactivity, and the desired functionality in the final product. The tert-butyl group in this compound offers steric bulk, which can influence regioselectivity in certain reactions and potentially improve the pharmacokinetic profile of the final active pharmaceutical ingredient (API). However, this structural complexity often comes at a higher cost compared to simpler analogues.
| Reagent | Approximate Cost (USD/gram) | Key Applications | Typical Yields | Advantages | Disadvantages |
| This compound | ~$1.00 - $5.00+ | Fischer Indole Synthesis, Pyrazole Synthesis | Variable, depends on substrate and reaction conditions. | Introduces a bulky tert-butyl group which can be desirable for drug candidates; may influence regioselectivity. | Higher cost compared to simpler alternatives; steric hindrance can sometimes lead to lower yields or require more forcing reaction conditions.[1] |
| Phenylhydrazine hydrochloride | $0.10 - $0.50 | Fischer Indole Synthesis, Pyrazole Synthesis, preparation of hydrazones | Generally high (e.g., up to 95% in pyrazole synthesis with nano-ZnO catalyst).[2][3] | Low cost, widely available, and extensively documented reactivity.[4][5][6] | Lacks substitution for further functionalization; potential for side reactions if regioselectivity is not controlled. |
| 4-Methoxyphenylhydrazine hydrochloride | $0.50 - $2.00 | Fischer Indole Synthesis, Pyrazole Synthesis | Generally high due to the electron-donating nature of the methoxy group.[7] | The electron-donating group can increase reaction rates and yields.[8] The methoxy group can be a site for further modification. | More expensive than unsubstituted phenylhydrazine hydrochloride. |
| 4-Chlorophenylhydrazine hydrochloride | $0.20 - $1.00 | Fischer Indole Synthesis, Pyrazole Synthesis, intermediate for pharmaceuticals and dyes.[9][10] | High yields reported in optimized processes (e.g., up to 99.5% in a continuous flow synthesis). | Relatively low cost; the chloro-substituent provides a handle for further functionalization via cross-coupling reactions. | The electron-withdrawing nature of chlorine can sometimes decrease reaction rates compared to electron-donating groups. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation and scaling of synthetic routes. Below are representative protocols for the synthesis of heterocyclic compounds using substituted phenylhydrazines.
General Procedure for Fischer Indole Synthesis
The Fischer indole synthesis is a classic method for preparing indoles from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[11][12][13]
Materials:
-
Substituted Phenylhydrazine Hydrochloride (e.g., this compound)
-
Ketone or Aldehyde (e.g., Cyclohexanone)
-
Acid Catalyst (e.g., Acetic Acid, Sulfuric Acid, or a Lewis Acid)
-
Solvent (e.g., Ethanol, Toluene)
Protocol:
-
A mixture of the substituted phenylhydrazine hydrochloride and the carbonyl compound is prepared in the chosen solvent.
-
The acid catalyst is added, and the mixture is heated to the desired temperature (often reflux).
-
The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, extraction, and/or crystallization.
General Procedure for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3]
Materials:
-
Substituted Phenylhydrazine Hydrochloride (e.g., this compound)
-
1,3-Dicarbonyl Compound (e.g., Ethyl acetoacetate)
-
Solvent (e.g., Ethanol, Acetic Acid)
Protocol:
-
The substituted phenylhydrazine hydrochloride and the 1,3-dicarbonyl compound are dissolved in the solvent.
-
The mixture is typically heated to reflux to drive the condensation and cyclization.
-
The reaction is monitored until completion.
-
The product is isolated upon cooling and purified by recrystallization or chromatography.
Safety and Handling
Hydrazine derivatives are known for their potential toxicity and require careful handling, especially in large-scale operations.
| Compound | Key Hazards | Recommended Precautions |
| This compound | Harmful if swallowed, causes skin and serious eye irritation.[14] | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. Wash hands thoroughly after handling. |
| Phenylhydrazine hydrochloride | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer and is suspected of causing genetic defects. Causes damage to organs through prolonged or repeated exposure.[5][15] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye/face protection, and respiratory protection. |
| 4-Methoxyphenylhydrazine hydrochloride | Acute toxicity, skin irritation, eye irritation. | Standard personal protective equipment should be used. Handle in a well-ventilated area. |
| 4-Chlorophenylhydrazine hydrochloride | Acute toxicity, skin irritation, eye irritation. | Wear appropriate protective equipment. Ensure adequate ventilation. |
Visualizing the Synthetic Workflow and Decision-Making Process
To aid in the selection process, the following diagrams illustrate a typical synthetic workflow and a logical decision-making framework.
Conclusion
The cost-benefit analysis of this compound in large-scale synthesis reveals it to be a valuable, albeit premium, reagent. Its primary advantage lies in the introduction of a sterically demanding tert-butyl group, which can be a crucial feature for modulating the biological activity and pharmacokinetic properties of the target molecule. For cost-sensitive syntheses where a simple indole or pyrazole core is required, the significantly cheaper Phenylhydrazine hydrochloride remains the reagent of choice.
4-Methoxyphenylhydrazine hydrochloride often provides a good balance of moderate cost and high reactivity, making it an attractive option for improving yields. 4-Chlorophenylhydrazine hydrochloride offers a cost-effective means of introducing a functional handle for further synthetic transformations.
Ultimately, the optimal choice of reagent will depend on the specific goals of the synthesis, balancing the need for high yield, cost constraints, safety considerations, and the potential for downstream chemical transformations. This guide provides the foundational data to make an informed decision, enabling more efficient and economical large-scale production of valuable heterocyclic compounds.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Phenylhydrazine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-メトキシフェニルヒドラジン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. guidechem.com [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. riccachemical.com [riccachemical.com]
A Comparative Guide to the Green Chemistry Metrics of Fischer Indole Synthesis Protocols
The Fischer indole synthesis, a cornerstone in heterocyclic chemistry for over a century, remains a pivotal reaction for the synthesis of the indole nucleus, a scaffold prevalent in numerous pharmaceuticals, agrochemicals, and natural products.[1] However, traditional protocols often rely on harsh conditions, strong acids, and hazardous organic solvents, prompting the development of greener alternatives.[2][3] This guide provides an objective comparison of various Fischer indole synthesis protocols through the lens of green chemistry metrics, supported by experimental data to inform researchers, scientists, and drug development professionals in their selection of more sustainable synthetic routes.
Key Green Chemistry Metrics
Several metrics are employed to quantify the environmental performance of a chemical process. The most relevant for this comparison include:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.[4] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[4]
-
E-Factor (Environmental Factor): A simple and widely used metric that represents the total weight of waste generated per kilogram of product.[5] A lower E-factor signifies a greener process.[5] The ideal E-factor is 0.[6]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product.[7] Like the E-factor, a lower PMI indicates a more sustainable process. The relationship between E-Factor and PMI can be described as: E-Factor = PMI - 1.[5]
-
Reaction Mass Efficiency (RME): This metric expresses the percentage of the mass of the reactants that ends up in the product.[8]
Comparative Analysis of Fischer Indole Synthesis Protocols
The following table summarizes the green chemistry metrics for different Fischer indole synthesis protocols based on published experimental data.
| Protocol Type | Catalyst/Conditions | Solvent | Atom Economy (%) | E-Factor | PMI | Yield (%) | Reference |
| Traditional | Polyphosphoric Acid (PPA) | None | ~88% (for 2-phenylindole) | High (not explicitly calculated, but significant acid waste) | High | ~70-80% | [9] |
| Traditional | Glacial Acetic Acid | Acetic Acid | ~82% (for a steroidal indole) | High (solvent is also reagent and waste) | High | 40-60% | [10] |
| Mechanochemical | Oxalic Acid / Dimethylurea | Solvent-free (liquid-assisted grinding with minimal acetic acid) | High (comparable to traditional) | Low: 0.67 - 2.5 (depending on the specific reaction) | Low | 70-96% | [3][8] |
| Ionic Liquid | SO3H-functionalized Ionic Liquid | Water | High (comparable to traditional) | Low (catalyst is recyclable) | Low | 68-96% | [11][12] |
| Ionic Liquid | Chloroaluminate Ionic Liquid | Ionic Liquid (serves as solvent and catalyst) | High (comparable to traditional) | Low (recyclable solvent/catalyst system) | Low | up to 92% | [13] |
| Microwave-Assisted | Glacial Acetic Acid | Acetic Acid | ~82% (for a steroidal indole) | High (similar to traditional) | High | 40-60% | [10][14] |
| Microwave-Assisted | Diphenyl phosphate | Solvent-free | High (comparable to traditional) | Low | Low | up to 85% | [15] |
Note: The Atom Economy is calculated for a representative reaction of phenylhydrazine with acetophenone to form 2-phenylindole, unless otherwise specified. The exact value will vary depending on the specific substrates used. E-Factor and PMI are highly dependent on the specific experimental setup, including work-up and purification procedures, and the values presented are indicative.
Experimental Methodologies
Protocol 1: Traditional Fischer Indole Synthesis using Polyphosphoric Acid (PPA)
This protocol is adapted for the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.[9]
1. Hydrazone Formation (Optional):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.
2. Cyclization:
-
In a separate flask, preheat polyphosphoric acid to 80-90°C.
-
Add the phenylhydrazone in portions to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 140-150°C for 5-10 minutes.
-
Cool the mixture and then carefully add crushed ice to decompose the PPA.
-
The solid product is collected by filtration, washed with water, and then with cold ethanol.
-
The crude product can be purified by recrystallization.
Protocol 2: Mechanochemical Fischer Indole Synthesis
This protocol describes a solvent-free approach using oxalic acid and dimethylurea.[3]
Reaction Setup:
-
In a milling jar (e.g., 15 mL ZrO2), place the arylhydrazine (1.0 mmol), the carbonyl compound (1.1 mmol), oxalic acid (3.5 mmol), and dimethylurea (1.5 mmol).
-
Add a small amount of a liquid grinding assistant, such as acetic acid (η = 0.1 μL mg⁻¹).
-
Add milling balls (e.g., 20 balls, ∅ = 3 mm).
-
Mill the mixture in a mixer mill at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 100 minutes).
Work-up and Purification:
-
After milling, the reaction mixture is triturated with water.
-
The solid product is collected by filtration, washing with water to remove the oxalic acid and dimethylurea.
-
The product is then dried. This procedure often avoids the need for column chromatography.[3]
Protocol 3: Fischer Indole Synthesis in a Brønsted Acidic Ionic Liquid and Water
This protocol utilizes a recyclable SO3H-functionalized ionic liquid as a catalyst in an aqueous medium.[11][12]
Reaction Procedure:
-
In a reaction vessel, combine the arylhydrazine (5 mmol), the ketone or aldehyde (5 mmol), the SO3H-functionalized ionic liquid catalyst (e.g., [(HSO3-p)2im][HSO4], 2.5 mmol), and water (15 mL).
-
Heat the mixture at a specified temperature (e.g., 70-110°C) for the required time (0.5-6 hours), with stirring.
-
Monitor the reaction progress by TLC.
Product Isolation and Catalyst Recycling:
-
Upon completion, the indole product, which is typically a solid, can be separated by simple filtration.[11]
-
The aqueous filtrate containing the dissolved ionic liquid catalyst can be treated with a strongly acidic cation exchange resin to regenerate the catalyst for reuse.[11]
Protocol 4: Microwave-Assisted Fischer Indole Synthesis
This protocol is a rapid method for indole synthesis.[10][14]
Reaction Setup:
-
To a microwave vial, add the phenylhydrazine hydrochloride (1 eq.) and the carbonyl compound (1.05 eq.) in a suitable solvent (e.g., glacial acetic acid or THF).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to a specified temperature (e.g., 150-160°C) for a short duration (e.g., 15-20 minutes).
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solvent like THF is used, it can be removed under reduced pressure. If acetic acid is used, the mixture can be quenched with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
Workflow for Evaluating Green Synthesis Protocols
The following diagram illustrates a generalized workflow for the evaluation and selection of a greener Fischer indole synthesis protocol.
Conclusion
The evaluation of green chemistry metrics clearly demonstrates that significant improvements in the sustainability of the Fischer indole synthesis are achievable. Mechanochemical and ionic liquid-based protocols, in particular, offer substantial advantages over traditional methods by minimizing solvent use, reducing waste generation (lower E-factors and PMIs), and in some cases, allowing for catalyst recycling.[3][11] While microwave-assisted synthesis can dramatically reduce reaction times, its green credentials are significantly enhanced when conducted under solvent-free conditions.[15] The choice of the most appropriate protocol will ultimately depend on a balance of factors including substrate scope, scalability, cost, and the specific green chemistry priorities of the research or manufacturing environment. By considering the quantitative data presented, researchers and drug development professionals can make more informed and environmentally conscious decisions in the synthesis of important indole-containing molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer in Dole Method for in Dole Synthesis: From Conventional to Green [ijaresm.com]
- 3. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 4. jocpr.com [jocpr.com]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. Green metrics in mechanochemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00997H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. scribd.com [scribd.com]
- 13. Chloroaluminate Ionic Liquid for Fischer Indole Synthesis [organic-chemistry.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Frontiers | Revolutionizing organic synthesis through green chemistry: metal-free, bio-based, and microwave-assisted methods [frontiersin.org]
A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in Key Indole Syntheses
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. The efficient synthesis of functionalized indoles is therefore a critical endeavor in drug discovery and development. Among the myriad of synthetic strategies, acid catalysis plays a pivotal role, with both Brønsted and Lewis acids being widely employed. The choice between a Brønsted and a Lewis acid catalyst can significantly impact reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Brønsted and Lewis acid catalysis for three widely utilized indole syntheses: the Fischer indole synthesis, the Friedel-Crafts alkylation of indoles, and the intramolecular cyclization of o-alkynylanilines. The information presented is supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their synthetic campaigns.
Fischer Indole Synthesis
The Fischer indole synthesis, a classic and versatile method, involves the acid-catalyzed cyclization of an arylhydrazone. Both Brønsted and Lewis acids are effective catalysts for this transformation.[1][2]
Performance Comparison
The following table summarizes the performance of a common Brønsted acid (p-toluenesulfonic acid) and a common Lewis acid (zinc chloride) in the Fischer indole synthesis. It is important to note that direct comparisons can be challenging as reaction conditions are often optimized for a specific catalyst.
| Arylhydrazine/Ketone | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine + Cyclohexanone | p-TsOH·H₂O (300) | None | 100 | 5 min | 85 | [3] |
| Phenylhydrazine + Acetophenone | p-TsOH·H₂O (300) | None | 100 | 5 min | 70 | [3] |
| Phenylhydrazine + Cyclohexanone | ZnCl₂ (catalytic) | Triethylene Glycol | Microwave | - | >95 | [4] |
| Phenylhydrazine + Acetophenone | ZnCl₂ (catalytic) | Triethylene Glycol | Microwave | - | >95 | [4] |
| Phenylhydrazine + 3-Pentanone | p-TsOH·H₂O (300) | None | 100 | 5 min | 82 | [3] |
| Phenylhydrazine + Cyclohexanone | Choline chloride·2ZnCl₂ (1 equiv.) | Ionic Liquid | 100 | - | High | [5] |
Note: The use of a large excess of p-toluenesulfonic acid in the solvent-free protocol also serves as a medium for the reaction. The choline chloride·2ZnCl₂ system acts as both the catalyst and the solvent.
Experimental Protocols
Brønsted Acid Catalyzed (p-TsOH): Solvent-Free Synthesis of 2-Ethyl-3-methylindole [3]
A mixture of phenylhydrazine (1.0 mmol), 3-pentanone (1.0 mmol), and p-toluenesulfonic acid monohydrate (3.0 mmol) is heated in a test tube at 100°C for 5 minutes with occasional swirling. After cooling to room temperature, water is added to precipitate the product. The crude product is collected by filtration, washed with water, and dried.
Lewis Acid Catalyzed (ZnCl₂): Microwave-Assisted Synthesis of 2-Phenylindole [4]
The phenylhydrazone of acetophenone is subjected to controlled microwave irradiation in a 0.16 M solution of anhydrous zinc chloride in triethylene glycol. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the 2-phenylindole.
Mechanistic Overview
The mechanisms for both Brønsted and Lewis acid-catalyzed Fischer indole synthesis share common key steps, including tautomerization of the arylhydrazone to an enehydrazine, a[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization. The primary role of the acid catalyst is to facilitate these transformations.
Caption: General mechanisms of Brønsted and Lewis acid-catalyzed Fischer indole synthesis.
Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles is a powerful method for the C3-functionalization of the indole ring. This reaction can be catalyzed by both Brønsted and Lewis acids.
Performance Comparison
The following table presents data for the Friedel-Crafts alkylation of indole with chalcone, showcasing the effectiveness of various Lewis acids and the concept of Lewis acid-assisted Brønsted acid (LBA) catalysis.
| Indole | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Indole | Chalcone | FeCl₃ (5) | CH₂Cl₂ | 48 | Trace | [6] |
| Indole | Chalcone | ZnCl₂ (5) | CH₂Cl₂ | 48 | Trace | [6] |
| Indole | Chalcone | Cu(OTf)₂ (5) | CH₂Cl₂ | 48 | NR | [6] |
| Indole | Chalcone | FeCl₃ (5) + acac (10) | CH₂Cl₂ | 24 | 50 | [6] |
| Indole | Chalcone | FeCl₃ (5) + acac (10) | MeOH | 24 | 75 | [6] |
| Indole | Benzylideneacetone | Chiral Phosphoric Acid (Brønsted Acid) | Toluene | 24 | 95 | [7] |
NR = No Reaction acac = acetylacetone
Experimental Protocols
Lewis Acid-Assisted Brønsted Acid (LBA) Catalyzed Friedel-Crafts Alkylation [8]
To a solution of chalcone (1.0 mmol) and indole (1.1 mmol) in freshly distilled methanol (2 mL) is added FeCl₃ (0.05 mmol) and acetylacetone (0.1 mmol). The mixture is stirred at room temperature for 12-24 hours. The reaction is then diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated, and the residue is purified by silica gel chromatography.
Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition [9]
An indole tethered to a tertiary allylic alcohol is dissolved in a suitable solvent, and a catalytic amount of diphenyl phosphate (a Brønsted acid) is added. The reaction is stirred, and its progress is monitored by TLC. Upon completion, the reaction is quenched with aqueous NaHCO₃ and extracted. The combined organic layers are washed, dried, and concentrated to yield the cyclized product.
Mechanistic Overview
In Friedel-Crafts alkylation, the acid catalyst activates the electrophile, making it more susceptible to nucleophilic attack by the electron-rich indole ring, typically at the C3 position.
Caption: General mechanisms of Brønsted and Lewis acid-catalyzed Friedel-Crafts alkylation of indoles.
Intramolecular Cyclization of o-Alkynylanilines
The intramolecular cyclization of o-alkynylanilines is a modern and atom-economical route to 2-substituted indoles. This transformation can be effectively catalyzed by both Brønsted and Lewis acids.
Performance Comparison
Direct comparative data for Brønsted and Lewis acid catalysis in this reaction under identical conditions is scarce in the literature. The table below presents data from different studies to provide a general overview.
| Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| o-(Phenylethynyl)aniline | p-TsOH·H₂O (20) | 1,2-DCE | 40 | 24 | 54 | [10] |
| N-Tosyl-o-(phenylethynyl)aniline | AuCl (5) / AgOTf (5) | CH₂Cl₂ | rt | 0.5 | 95 | [11] |
| N-Acetyl-o-(1-hexynyl)aniline | PtCl₄ (1-2) | Toluene | 80 | - | Moderate to Excellent | [2] |
| o-(Phenylethynyl)aniline | InBr₃ (catalytic) | - | - | - | High |
Experimental Protocols
Brønsted Acid Catalyzed Cycloisomerization of o-(Phenylethynyl)aniline [10]
To a vial containing o-(phenylethynyl)aniline (0.52 mmol) is added 1,2-dichloroethane (2 mL) and p-toluenesulfonic acid monohydrate (0.10 mmol). The reaction mixture is stirred at 40°C for 24 hours. The product, 2-phenylindole, is then isolated after an appropriate workup.
Lewis Acid (Gold) Catalyzed Cyclization of o-Alkynylarylaldehydes
While a direct protocol for a simple o-alkynylaniline is not detailed, a general procedure for a related gold-catalyzed cyclization involves dissolving the substrate in a suitable solvent (e.g., CH₂Cl₂) and adding a catalytic amount of a gold(I) or gold(III) species. The reaction is typically stirred at room temperature and monitored by TLC until completion.
Mechanistic Overview
In this cyclization, the acid catalyst activates the alkyne moiety towards intramolecular nucleophilic attack by the aniline nitrogen.
Caption: General mechanisms for Brønsted and Lewis acid-catalyzed cyclization of o-alkynylanilines.
Conclusion
Both Brønsted and Lewis acids are highly effective catalysts for a range of indole syntheses. The choice of catalyst is often dependent on the specific substrates, desired reaction conditions, and functional group tolerance.
-
Brønsted acids , such as p-toluenesulfonic acid, are often inexpensive, readily available, and effective for many transformations. They are particularly useful in solvent-free conditions for the Fischer indole synthesis.
-
Lewis acids , such as zinc chloride, boron trifluoride, and various transition metal salts (gold, platinum, indium), offer a wide range of reactivity and can be tuned for specific applications. They are particularly prominent in modern methods like the cyclization of o-alkynylanilines.
In some cases, a synergistic effect between a Lewis acid and a Brønsted acid (LBA catalysis) can lead to enhanced reactivity and yields, as seen in the Friedel-Crafts alkylation. Ultimately, the optimal catalyst selection will be guided by empirical screening and a thorough understanding of the reaction mechanism. This guide provides a foundational overview to aid researchers in navigating the catalytic landscape of indole synthesis.
References
- 1. Platinum(II)-catalyzed intramolecular cyclization of o-substituted aryl alkynes through sp3 C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A facile strategy for accessing 3-alkynylchromones through gold-catalyzed alkynylation/cyclization of o-hydroxyarylenaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Gold-catalyzed cyclization of alkynylaziridines as an efficient approach toward functionalized N-phth pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 11. tus.elsevierpure.com [tus.elsevierpure.com]
Safety Operating Guide
Safe Disposal of 4-tert-Butylphenylhydrazine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 4-tert-Butylphenylhydrazine hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for laboratory safety and environmental protection.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin and serious eye irritation.[1][3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All operations involving this chemical should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₇ClN₂ |
| Molecular Weight | 200.71 g/mol [1] |
| Appearance | Colorless crystalline solid[3] |
| Melting Point | 212-216°C (decomposes)[3] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It must be disposed of in accordance with all applicable federal, state, and local regulations.[5] Never dispose of this chemical down the drain or in regular trash.[6]
Experimental Protocol for Neutralization of Hydrazine Derivatives:
Objective: To neutralize the hazardous properties of this compound through chemical oxidation prior to collection by a licensed waste disposal service.
Materials:
-
This compound waste
-
Water
-
Sodium hypochlorite solution (<5% w/w) or Calcium hypochlorite solution (<5% w/w)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker or flask) within a fume hood
-
pH indicator strips
Procedure:
-
Dilution: In a fume hood, carefully dilute the this compound waste with a large amount of water. For spills or residues, the goal is to reduce the concentration of the hydrazine compound.[7]
-
Neutralization: Slowly add the sodium or calcium hypochlorite solution to the diluted hydrazine waste while stirring continuously.[5][7] The hypochlorite will act as an oxidizing agent to break down the hydrazine moiety. The reaction can be exothermic, so the addition should be gradual to control the temperature.
-
Monitoring: Monitor the reaction. The completion of the neutralization can be tested by checking for the absence of hydrazine.
-
Final Disposal: Even after neutralization, the resulting solution should be collected in a properly labeled hazardous waste container for disposal by a licensed contractor.[7] Do not mix with other waste streams unless explicitly permitted.[8]
-
Decontamination: Thoroughly decontaminate all equipment used in the neutralization process with water.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance purposes only and should not supersede any institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product before handling and disposal.
References
- 1. This compound | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.be [fishersci.be]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. fishersci.com [fishersci.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. epaosc.org [epaosc.org]
Personal protective equipment for handling 4-tert-Butylphenylhydrazine hydrochloride
Essential Safety and Handling Guide for 4-tert-Butylphenylhydrazine Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks and ensure a safe working environment. This compound is an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1][2]
Hazard Summary and Quantitative Data
All personnel must be familiar with the hazards associated with this compound. The following table summarizes the key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation[1] |
Occupational Exposure Limits (OELs): No specific occupational exposure limits for this compound have been established. In the absence of specific limits, it is crucial to minimize exposure and adhere to the engineering controls and personal protective equipment guidelines outlined below.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential when working with this compound to minimize exposure and prevent accidents.
1. Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to control airborne dust and vapors.[3]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Eyewash Stations and Safety Showers: An eyewash station and safety shower must be readily accessible in the immediate work area.[4]
2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves.[4] Always check the glove manufacturer's compatibility chart for the specific chemical.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. However, primary reliance should be on engineering controls.
3. Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before starting.
-
Ensure waste containers are properly labeled and within reach.
-
-
Weighing and Transferring:
-
Perform all weighing and transfers of the solid compound within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the powder. Avoid creating dust.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
If preparing a solution, add the solid slowly to the solvent.
-
Stir gently to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Characterization: All waste containing this compound is considered hazardous waste.
-
Container Management:
-
Use designated, properly labeled, and sealed containers for all hazardous waste.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents.[4]
-
-
Disposal Procedure:
-
Collect all solid waste, including contaminated PPE and weighing papers, in a designated hazardous waste container.
-
Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Emergency Procedures
-
Spills:
-
In case of a small spill within the fume hood, use an absorbent material to clean it up while wearing appropriate PPE.
-
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team. Do not attempt to clean it up yourself.
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
